3-Formyl-2-(tributylstannyl)furan
Description
Properties
IUPAC Name |
2-tributylstannylfuran-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3O2.3C4H9.Sn/c6-3-5-1-2-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLADFMBEILHNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CO1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60449870 | |
| Record name | 2-(Tributylstannyl)furan-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130056-68-7 | |
| Record name | 2-(Tributylstannyl)furan-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60449870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Bifunctional Building Block
An In-depth Technical Guide to the Synthesis of 3-Formyl-2-(tributylstannyl)furan
In the landscape of modern synthetic chemistry, particularly in the domain of palladium-catalyzed cross-coupling reactions, the design and synthesis of highly functionalized building blocks are of paramount importance. This compound stands out as a valuable reagent, ingeniously combining two key reactive sites within a single heterocyclic scaffold. The tributylstannyl group serves as a potent nucleophile in Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of electrophiles.[1][2] Simultaneously, the formyl group offers a versatile handle for subsequent transformations, including reductive amination, oxidation, olefination, and condensation reactions. This dual functionality makes it an exceptional intermediate for the convergent synthesis of complex molecules, particularly in the development of novel pharmaceuticals and functional materials.
This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound. The chosen synthetic strategy emphasizes robustness, scalability, and safety, reflecting the practical challenges encountered in a modern research and development environment.
Synthetic Strategy: A Deliberate Approach to Functional Group Compatibility
The primary challenge in synthesizing the target compound lies in the inherent incompatibility of a potent organometallic intermediate (a lithiated furan) with an electrophilic aldehyde functionality. Direct lithiation of 3-bromo-2-furaldehyde would inevitably lead to nucleophilic attack on the formyl group. Therefore, a robust synthesis necessitates a protection-deprotection strategy.
Our approach involves three key stages:
-
Protection: The aldehyde in the starting material, 3-bromo-2-furaldehyde, is masked as a stable 1,3-dioxolane acetal. This transformation is critical to prevent self-destruction of the key intermediate in the subsequent step.
-
Lithium-Halogen Exchange and Stannylation: The core C-Sn bond is formed by treating the protected bromofuran with an organolithium reagent at cryogenic temperatures to generate a transient 2-lithiofuran species. This nucleophile is immediately trapped with tributyltin chloride.
-
Deprotection: The acetal protecting group is selectively removed under acidic conditions to regenerate the formyl group, yielding the final product.
This sequence ensures that the sensitive functionalities are shielded during the critical bond-forming steps, maximizing yield and purity.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Part A: Synthesis of 3-Bromo-2-(1,3-dioxolan-2-yl)furan (Acetal Protection)
Causality: This step protects the aldehyde from the strongly nucleophilic and basic organolithium reagent to be used in Part B. Ethylene glycol is a standard choice for forming a stable five-membered dioxolane ring, and a catalytic amount of p-toluenesulfonic acid (p-TsOH) is sufficient to promote the reaction, which is driven to completion by the removal of water.
Materials
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|---|
| 3-Bromo-2-furaldehyde | 14757-78-9 | 174.99 | 10.0 g | 57.1 |
| Ethylene Glycol | 107-21-1 | 62.07 | 4.26 g (3.8 mL) | 68.6 |
| p-TsOH·H₂O | 6192-52-5 | 190.22 | 0.11 g | 0.57 |
| Toluene | 108-88-3 | 92.14 | 150 mL | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromo-2-furaldehyde, toluene, ethylene glycol, and p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 3-4 hours or until no more water is collected and TLC analysis (e.g., 20% EtOAc/Hexane) shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the protected furan as a pale yellow oil. The product is often pure enough for the next step without further purification. Expected yield: >95%.
Part B: Synthesis of 2-(Tributylstannyl)-3-(1,3-dioxolan-2-yl)furan
Causality: This is the key bond-forming step. The reaction is conducted at -78 °C (dry ice/acetone bath) to ensure the stability of the highly reactive 2-lithiofuran intermediate, preventing side reactions. n-Butyllithium performs a rapid lithium-halogen exchange with the aryl bromide. The subsequent addition of tributyltin chloride, an electrophilic tin source, quenches the organolithium species to form the desired C-Sn bond.
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Formyl-2-(tributylstannyl)furan
Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-formyl-2-(tributylstannyl)furan, a key organometallic intermediate in organic synthesis. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal relationships behind experimental choices and data interpretation. We will detail the application of Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹⁹Sn), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous structural elucidation of the title compound. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.
Introduction: The Imperative for Rigorous Characterization
This compound is a valuable bifunctional reagent. The tributylstannyl moiety serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Stille coupling, enabling the formation of complex carbon-carbon bonds.[1] The formyl group at the 3-position offers a site for further synthetic elaboration. The precise positioning of these two groups is critical for its intended reactivity. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential to confirm regiochemistry, purity, and structural integrity before its use in complex synthetic pathways.
This guide establishes a logical workflow, demonstrating how complementary data from various spectroscopic techniques converge to provide a definitive structural portrait of the molecule.
Figure 1: A logical workflow for the comprehensive spectroscopic characterization of the target molecule.
Molecular Structure and Atom Numbering
For clarity in the subsequent discussion of spectroscopic data, the following atom numbering scheme will be used.
Figure 2: Molecular structure of this compound with atom numbering for spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. We will examine ¹H, ¹³C, and ¹¹⁹Sn nuclei, each providing unique and complementary information. Organotin compounds are well-suited for NMR analysis due to the presence of magnetically active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).[2][3]
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is chemically inert to the analyte and provides excellent solubility.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, 0 ppm) as an internal standard for referencing the ¹H and ¹³C spectra. For ¹¹⁹Sn NMR, tetramethyltin (Me₄Sn) can be used as an external standard (0 ppm).[4]
-
Data Acquisition: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum confirms the presence and connectivity of all protons. Key insights are derived from chemical shifts (δ), coupling constants (J), and signal integration.
-
Causality of Signal Regions: The spectrum is logically divided into three regions: the downfield aromatic/aldehyde region, the aliphatic tributyl region, and the TMS reference. The electronegativity of adjacent atoms and the effects of aromatic ring currents are the primary determinants of proton chemical shifts.
-
Interpretation of Furan and Formyl Protons:
-
Formyl Proton (CHO): A singlet is expected far downfield (δ ≈ 9.5-10.0 ppm). Its significant downfield shift is due to the deshielding effect of the carbonyl group.
-
Furan Proton H5: This proton will appear as a doublet around δ ≈ 7.5-7.8 ppm. It is coupled to H4.
-
Furan Proton H4: This proton will appear as a doublet at a slightly higher field than H5, around δ ≈ 6.5-6.8 ppm, also coupled to H4. The coupling constant between these adjacent furan protons (J₄,₅) is typically small, around 1.5-3.5 Hz.[5][6]
-
-
Interpretation of Tributylstannyl Protons: The four distinct sets of protons on the three butyl chains will give rise to complex multiplets in the upfield region (δ ≈ 0.9-1.8 ppm).
-
The terminal methyl protons (-CH₃) will appear as a triplet around δ ≈ 0.9 ppm.
-
The protons alpha to the tin atom (Sn-CH₂-) will be the most downfield of the butyl signals due to the proximity of the electropositive tin atom.
-
Tin Satellites: Flanking the primary proton signals of the α-methylene group will be "satellite" peaks arising from coupling to the ¹¹⁷Sn and ¹¹⁹Sn isotopes. The magnitude of the two-bond coupling constant, ²J(Sn,H), is a valuable diagnostic parameter.
-
¹³C{¹H} NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule.
-
Causality of Chemical Shifts: The chemical shifts are dictated by the hybridization and electronic environment of the carbon atoms. The electron-withdrawing formyl group and the electropositive tin atom exert significant influence on the furan ring carbons.
-
Interpretation of Signals:
-
Formyl Carbon (C=O): This will be the most downfield signal, typically appearing at δ ≈ 185-195 ppm.
-
Furan Carbons: Four distinct signals are expected. The carbon directly attached to tin (C2) will be significantly shifted upfield due to the alpha-effect of the tin atom and will exhibit a large one-bond coupling constant, ¹J(¹¹⁹Sn, ¹³C). The carbon bearing the formyl group (C3) and the other ring carbons (C4, C5) will appear in the typical aromatic region for furans (δ ≈ 110-160 ppm).[7][8]
-
Tributylstannyl Carbons: Four signals corresponding to the butyl chains will be observed in the upfield region (δ ≈ 10-30 ppm). The carbon directly bonded to tin (Sn-CH₂) will show a large ¹J(¹¹⁹Sn, ¹³C) coupling.
-
¹¹⁹Sn NMR Spectroscopy: The Definitive Tin Signature
This experiment provides direct and unambiguous information about the chemical environment of the tin atom.[9]
-
Principle and Rationale: ¹¹⁹Sn is a spin-1/2 nucleus with a good natural abundance, making it straightforward to observe. The chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom.
-
Expected Chemical Shift: For a tetracoordinate alkyl/aryl tin compound like this compound, a single resonance is expected in the range of δ ≈ -10 to +20 ppm relative to Me₄Sn. This confirms the presence of the intended organotin functionality.
Summary of Expected NMR Data
| Assignment | ¹H NMR (δ, ppm) | Multiplicity / Coupling | ¹³C NMR (δ, ppm) | Key C-Sn Couplings (Hz) |
| CHO | ~9.8 | s | ~188 | - |
| H5 | ~7.6 | d, J ≈ 2 Hz | ~148 (C5) | ³J(Sn,C) |
| H4 | ~6.7 | d, J ≈ 2 Hz | ~115 (C4) | ⁴J(Sn,C) |
| - | - | - | ~155 (C2) | ¹J(Sn,C) ≈ 400-500 |
| - | - | - | ~130 (C3) | ²J(Sn,C) |
| Sn-(C H₂)₃- | ~1.1-1.2 | m | ~10-12 | ¹J(Sn,C) ≈ 300-350 |
| Sn-CH₂-C H₂- | ~1.5-1.6 | m | ~28-30 | ²J(Sn,C) |
| -CH₂-C H₂-CH₃ | ~1.3-1.4 | m | ~26-28 | ³J(Sn,C) |
| -CH₃ | ~0.9 | t | ~13-14 | ⁴J(Sn,C) |
| ¹¹⁹Sn NMR | - | - | δ ≈ -5 to +15 ppm | - |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, particularly the aldehyde carbonyl.
Experimental Protocol: IR Sample Preparation
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for a liquid sample as it requires minimal sample preparation.
-
Procedure: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal prior to sample analysis.
Data Interpretation
The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific molecular vibrations.
-
C=O Stretch: The most intense and diagnostic peak will be the carbonyl stretch of the aldehyde group. This is expected in the region of 1670-1690 cm⁻¹ . The conjugation with the furan ring lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹).
-
C-H Stretches:
-
Aliphatic C-H stretches from the butyl groups will be prominent just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).
-
The furan and aldehyde C-H stretches will appear above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ).
-
-
Furan Ring Vibrations: Characteristic C=C and C-O stretching vibrations of the furan ring will appear in the fingerprint region, typically around 1500-1600 cm⁻¹ and 1000-1200 cm⁻¹ .[10]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Experimental Protocol: MS Analysis
-
Ionization Method: Electron Ionization (EI) is a standard method that provides reproducible fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) can also be used for softer ionization to prioritize observation of the molecular ion.
-
Analysis: Introduce the sample into the mass spectrometer (e.g., via a direct insertion probe or GC-MS).
-
Data Acquisition: Scan a mass-to-charge (m/z) range sufficient to observe the molecular ion and key fragments (e.g., m/z 50-500).
Data Interpretation
-
Molecular Ion (M⁺): The molecular weight of C₁₆H₃₀OSn is 357.12 g/mol . The key feature to look for is not a single peak, but a characteristic cluster of peaks for the molecular ion. This is due to the multiple stable isotopes of tin. This isotopic signature is a definitive confirmation of the presence of one tin atom in the molecule.
-
Key Fragmentation Pathways: The most common fragmentation pathway for tributyltin compounds is the sequential loss of butyl radicals (•C₄H₉, mass = 57).
Conclusion: A Convergent Spectroscopic Proof
The structural elucidation of this compound is achieved not by a single technique, but by the logical convergence of complementary data. ¹H and ¹³C NMR establish the complete carbon-hydrogen framework and the precise connectivity of the substituents on the furan ring. ¹¹⁹Sn NMR provides an unequivocal confirmation of the tin environment. IR spectroscopy validates the presence of the critical carbonyl functionality, while mass spectrometry confirms the molecular weight and the presence of a single tin atom through its unique isotopic pattern. This integrated workflow constitutes a robust and self-validating system for the characterization of this, and related, organometallic reagents, ensuring their quality and suitability for advanced applications in chemical synthesis.
References
- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry.
- Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Chinese Chemical Society.
- Geminal 13C–1H NMR Spin-Coupling Constants in Furanose Rings: New Empirical Correlations with Conformation. PubMed Central, National Institutes of Health.
- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. ResearchGate.
- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing.
- Figure 4. 119 Sn NMR spectra (CDCl 3 /Me 4 Sn): A) neat Bu 2 Sn Ad, B)... ResearchGate.
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). Human Metabolome Database.
- Structural and Spectroscopic Characterization of Tin–Tin Double Bonds in Cyclic Distannenes. ACS Publications.
- Furan(110-00-9) 1H NMR spectrum. ChemicalBook.
- 13C NMR Chemical Shifts. Organic Chemistry Data.
- 2-(Tributylstannyl)furan | C16H30OSn. PubChem, National Institutes of Health.
- Tributylstannyl furan-2-carboxylate | C17H30O3Sn. PubChem, National Institutes of Health.
- Organotin chemistry. Wikipedia.
- Syntheses and exploration of the catalytic activities of organotin(iv) compounds. Dalton Transactions, Royal Society of Chemistry.
- Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. PubMed Central, National Institutes of Health.
- Synthesis of 3-Substituted Furans by Hydroformylation. ResearchGate.
- Furan. NIST WebBook, National Institute of Standards and Technology.
- Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Journal of Sustainable Materials Processing and Management.
- Furan(110-00-9) 13C NMR spectrum. ChemicalBook.
- 2-(TRIBUTYLSTANNYL)FURAN. Biosynth.
- Furan synthesis. Organic Chemistry Portal.
- Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage.
- Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Royal Society of Chemistry.
- Furan. NIST WebBook, National Institute of Standards and Technology.
- Organotin Reagents. Sigma-Aldrich.
- 2-(Tributylstannyl)furan 97%. Sigma-Aldrich.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 3. Syntheses and exploration of the catalytic activities of organotin(iv) compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Furan [webbook.nist.gov]
- 11. Furan [webbook.nist.gov]
- 12. imreblank.ch [imreblank.ch]
A Comprehensive Technical Guide to the Stability and Storage of Tributylstannyl Furan Derivatives
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Tributylstannyl furan derivatives are versatile and indispensable reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2][3] Their efficacy, however, is intrinsically linked to their chemical stability. This guide provides an in-depth analysis of the factors governing the stability of these organometallic compounds, detailing potential decomposition pathways and offering field-proven protocols for their optimal storage, handling, and purity assessment. By understanding the underlying chemical principles, researchers can ensure the integrity and reactivity of these critical building blocks, leading to more reliable and reproducible synthetic outcomes.
The Dichotomy of Reactivity and Stability
The synthetic utility of tributylstannyl furans stems from the inherent reactivity of the carbon-tin (C-Sn) bond. This bond's lability allows for facile transmetalation in the catalytic cycle of cross-coupling reactions.[1] However, this same reactivity makes these compounds susceptible to degradation under various conditions. The stability of tributylstannyl furan derivatives is a delicate balance influenced by the electronic and steric properties of the tributylstannyl group and the inherent reactivity of the furan ring.[4][5]
The furan moiety, a five-membered aromatic heterocycle, is more reactive than benzene in electrophilic substitution reactions due to the electron-donating effect of the oxygen atom.[6] This heightened reactivity can, in some instances, contribute to decomposition pathways not observed in other organostannanes.
Key Factors Influencing Stability and Decomposition Pathways
The degradation of tributylstannyl furan derivatives can be initiated by several environmental and chemical factors. Understanding these factors is paramount for preventing sample degradation and ensuring the validity of experimental results.
Atmospheric Exposure: The Dual Threat of Oxygen and Moisture
Oxygen: Organotin compounds can undergo oxidation, particularly when exposed to air and light.[7] For tributylstannyl furans, this can lead to the formation of tin oxides and cleavage of the C-Sn bond. The furan ring itself is also susceptible to oxidation, which can result in ring-opening to form 1,4-dicarbonyl compounds.[8][9] This process can be accelerated by the presence of light and heat.
Moisture: Tributylstannyl derivatives are sensitive to moisture.[3] Hydrolysis of the C-Sn bond, although generally slow for tetraorganotins under neutral pH, can be catalyzed by acidic or basic conditions, leading to the formation of tributyltin hydroxide or its oxide and the corresponding protodestannylated furan.[1] The presence of moisture can significantly impact the transport and sorption of volatile organic compounds in soil, a principle that underscores the importance of a dry storage environment.[10]
Thermal and Photolytic Decomposition
Thermal Stress: While many tributylstannyl compounds can be distilled under reduced pressure, prolonged exposure to elevated temperatures can induce decomposition.[11] The thermal decomposition of furan derivatives can be complex, involving ring-opening isomerizations and the formation of carbene intermediates.[12][13] For stannylated furans, thermal stress can lead to homolytic cleavage of the C-Sn bond, generating radical species that can participate in a cascade of undefined side reactions.
Photolytic Instability: The C-Sn bond is susceptible to photolytic cleavage.[14][15] Exposure to light, particularly UV radiation, can generate carbon-centered radicals, which can then undergo various transformations, including oxidation under aerobic conditions.[14][15] This light sensitivity necessitates storage in amber or opaque containers.
Chemical Incompatibility: The Role of Acids and Electrophiles
Lewis Acids: Lewis acids can coordinate to the oxygen atom of the furan ring or interact with the C-Sn bond, promoting its cleavage.[16][17][18] This reactivity is the basis for certain synthetic transformations but is a significant concern during storage and handling. The stability of Lewis acids themselves can be compromised under extreme conditions, further complicating reaction mixtures.[19]
Strong Electrophiles: The furan ring is reactive towards strong electrophiles.[6] While this reactivity is harnessed in many synthetic applications, inadvertent exposure to electrophilic reagents during storage or workup can lead to undesired side reactions and degradation of the tributylstannyl furan.
Recommended Storage and Handling Protocols
To mitigate the risks of degradation and ensure the long-term viability of tributylstannyl furan derivatives, the following storage and handling protocols are strongly recommended.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures, ideally at or below 4°C. For long-term storage, -20°C is preferable. | Reduces the rate of thermal decomposition and minimizes the impact of any potential contaminants. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation by atmospheric oxygen and hydrolysis by moisture. |
| Container | Use amber glass vials or bottles with tight-fitting septa or screw caps. | Protects the compound from light-induced decomposition and prevents ingress of air and moisture. |
| Purity | Store in a purified state. | Impurities can catalyze decomposition. |
Safe Handling Procedures
Tributyltin compounds are toxic and should be handled with appropriate safety precautions.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For operations that may generate aerosols, respiratory protection may be necessary.[11]
-
Inert Atmosphere Techniques: When handling the neat compound or preparing solutions, use standard Schlenk line or glovebox techniques to maintain an inert atmosphere.
-
Disposal: Dispose of all tributyltin-containing waste as hazardous chemical waste according to institutional and local regulations.
Assessing Purity and Monitoring Decomposition
Regularly assessing the purity of tributylstannyl furan derivatives is crucial, especially for reagents that have been stored for an extended period.
Analytical Techniques for Purity Assessment
| Technique | Application | Key Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation and can be used for quantitative analysis. | ¹H and ¹³C NMR will confirm the structure of the furan ring and the butyl groups. ¹¹⁹Sn NMR is particularly useful for assessing the tin environment and detecting the presence of tin-containing impurities.[20][21][22] Degradation can be monitored by the appearance of new signals corresponding to decomposition products.[23][24] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A highly sensitive method for detecting volatile impurities and decomposition products. | Can be used to monitor the depletion of the starting material and the formation of degradation products over time.[25][26][27] Fast GC methods can be employed to minimize on-column degradation of thermally labile compounds.[10] |
Experimental Protocol: Monitoring Decomposition by GC-MS
This protocol provides a general framework for monitoring the stability of a tributylstannyl furan derivative over time.
Objective: To quantify the degradation of a tributylstannyl furan derivative under specific storage conditions.
Materials:
-
Tributylstannyl furan derivative
-
Anhydrous solvent (e.g., hexane or toluene)
-
Internal standard (e.g., dodecane)
-
GC vials with septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Initial Sample Preparation: Prepare a stock solution of the tributylstannyl furan derivative in the chosen anhydrous solvent at a known concentration (e.g., 1 mg/mL). Add a known concentration of the internal standard.
-
Time Zero Analysis: Immediately analyze an aliquot of the stock solution by GC-MS to establish the initial purity and the relative response factor of the compound to the internal standard.
-
Storage: Divide the remaining stock solution into several GC vials, seal them under an inert atmosphere, and store them under the desired conditions (e.g., 4°C in the dark, room temperature exposed to light, etc.).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition and analyze its contents by GC-MS.
-
Data Analysis: For each time point, calculate the concentration of the tributylstannyl furan derivative relative to the internal standard. Plot the concentration over time to determine the rate of decomposition under each storage condition.
Visualization of Key Concepts
Decomposition Pathways
Caption: Recommended workflow for the storage of tributylstannyl furan derivatives.
Conclusion
Tributylstannyl furan derivatives are powerful synthetic tools whose reliability is directly proportional to their stability. By implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of decomposition, thereby preserving the integrity and reactivity of these valuable compounds. A proactive approach to stability, encompassing proper storage, inert atmosphere handling, and regular purity assessment, is a cornerstone of reproducible and successful chemical synthesis.
References
- Biffis, A., et al. (2018). Palladium-Catalyzed Stille Cross-Coupling. John Wiley & Sons.
-
Wikipedia. (2024). Furan. Retrieved from [Link]
- Larhed, M., et al. (2009). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene.
- Li, W., et al. (2017). Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process. Scientific Reports.
-
ResearchGate. (n.d.). Simplified schematic of primary decomposition pathways of 2-MF and... Retrieved from [Link]
- Li, W., et al. (2017). (PDF) Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process.
-
Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]
-
Professor Dave Explains. (2021, March 1). Heterocycles Part 1: Furan, Thiophene, and Pyrrole [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Precision isotopic analysis of organotin compounds by high-resolution NMR spectroscopy. Retrieved from [Link]
-
Organic Reactions. (2015). Oxidative Cleavage of Furans. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. Retrieved from [Link]
-
PubMed Central. (2025). Isolation of a Lewis acid-base stabilized stannanone. Retrieved from [Link]
-
ResearchGate. (n.d.). 119Sn NMR spectral data of organotin(IV) complexes – A review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed coupling of acid chlorides with organotin reagents. Retrieved from [Link]
-
ChemRxiv. (n.d.). The Synthesis, Properties, and Reactivity of Lewis Acidic Aminoboranes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of furans (Review). Retrieved from [Link]
-
Wikipedia. (2024). Tin. Retrieved from [Link]
-
Semantic Scholar. (2009). Sevoflurane-Lewis acid stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation of a Lewis acid-base stabilized stannanone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,5-Dimethoxytetrahydrofuran. Retrieved from [Link]
-
MDPI. (2023). The 1H HR-NMR Methods for the Evaluation of the Stability, Quality, Authenticity, and Shelf Life of Foods. Retrieved from [Link]
-
PubMed Central. (2024). Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Tributylstannyl)furan. Retrieved from [Link]
-
Phenomenex. (n.d.). GC-MS/MS analysis of Tetra through Octa Dioxins and Furans on ZebronTM ZB-Dioxin GC column. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Retrieved from [Link]
-
Patsnap. (2025). Lewis Acid Stability in Extreme Reaction Conditions. Retrieved from [Link]
-
Semantic Scholar. (2015). Oxidative Cleavage of Furans. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study. Retrieved from [Link]
-
LECO Corporation. (n.d.). Minimizing Degradation of the Pesticides Captan and Iprodione by Using Fast Gas Chromatography— Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathways for decomposition of THF by organolithiums: The role of HMPA. Retrieved from [Link]
-
Royal Society of Chemistry. (2002). Pathways for decomposition of THF by organolithiums: the role of HMPA. New Journal of Chemistry, 26, 191. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Furan - Wikipedia [en.wikipedia.org]
- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. organicreactions.org [organicreactions.org]
- 9. Oxidative Cleavage of Furans | Semantic Scholar [semanticscholar.org]
- 10. gcms.cz [gcms.cz]
- 11. 2-(三丁基锡烷基)呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermal decomposition and isomerization of furfural and 2-pyrone: a theoretical kinetic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Transformation of Organostannanes Based on Photocleavage of C-Sn Bond via Single Electron Transfer Process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isolation of a Lewis acid-base stabilized stannanone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sevoflurane-Lewis acid stability. | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Tin - Wikipedia [en.wikipedia.org]
- 23. mdpi.com [mdpi.com]
- 24. Using Nuclear Magnetic Resonance to Troubleshoot a Stability Issue in a Real-World Formulation Chassis—Application to Consumer Oral Healthcare - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gcms.cz [gcms.cz]
- 26. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 27. gcms.cz [gcms.cz]
An In-Depth Technical Guide to 3-formyl-2-(tributylstannyl)furan: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-formyl-2-(tributylstannyl)furan, a key organometallic reagent in modern organic synthesis. As a Senior Application Scientist, this document synthesizes foundational knowledge with practical insights into its preparation, characterization, and application, with a strong emphasis on safety and experimental design.
Core Compound Identification and Properties
This compound is a substituted furan bearing a reactive tributyltin moiety at the 2-position and a formyl group at the 3-position. This unique substitution pattern makes it a valuable building block, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions.
| Identifier | Value | Source |
| CAS Number | 130056-68-7 | [1] |
| Molecular Formula | C17H30O2Sn | [1] |
| Molecular Weight | 385.13 g/mol | [1] |
| IUPAC Name | 2-(tributylstannyl)furan-3-carbaldehyde | [2] |
| Synonyms | 3-Furancarboxaldehyde, 2-(tributylstannyl)- | [2] |
| Property | Value (for 2-(tributylstannyl)furan) | Source |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 90 °C at 0.1 mmHg | |
| Density | 1.134 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.494 |
Synthesis and Characterization: A Proposed Pathway
A specific, peer-reviewed synthesis protocol for this compound is not prominently available. However, a plausible and efficient synthesis can be designed based on established methodologies for the functionalization of furan rings and the preparation of organostannanes. The proposed pathway involves the ortho-metalation of 3-furaldehyde followed by quenching with tributyltin chloride.
Proposed Synthetic Workflow
The synthesis of this compound can be conceptualized as a two-step process, beginning with the protection of the aldehyde, followed by directed ortho-metalation and stannylation, and concluding with deprotection.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on general methods for similar transformations and should be optimized for specific laboratory conditions.
Step 1: Protection of 3-Furaldehyde
-
To a solution of 3-furaldehyde (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(diethoxymethyl)furan.
Step 2: Directed ortho-Metalation and Stannylation
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3-(diethoxymethyl)furan (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add tributyltin chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Deprotection and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Dissolve the crude product in a mixture of THF and 1M HCl and stir at room temperature for 2-4 hours to effect deprotection.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with diethyl ether.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization
-
¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9-10 ppm), two doublets for the furan ring protons, and multiplets for the butyl groups of the tributyltin moiety.
-
¹³C NMR: Resonances for the aldehyde carbonyl carbon, the furan ring carbons (with one directly attached to tin exhibiting satellite peaks due to coupling with tin isotopes), and the carbons of the butyl groups.
-
Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a tin-containing compound.
Key Applications in Organic Synthesis: The Stille Coupling
This compound is primarily utilized as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the furan ring and a variety of electrophiles, such as aryl or vinyl halides or triflates. The Stille reaction is renowned for its tolerance of a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules.
The Catalytic Cycle of the Stille Coupling
The mechanism of the Stille reaction involves a catalytic cycle with a palladium(0) species.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of this compound with an Aryl Iodide
This is a general protocol and may require optimization for specific substrates.
-
To a solution of the aryl iodide (1 equivalent) and this compound (1.1 equivalents) in an anhydrous, deoxygenated solvent (e.g., toluene or DMF), add a palladium(0) catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety and Handling of Organotin Compounds
Organotin compounds, particularly tributyltin derivatives, are highly toxic and pose significant health and environmental risks. Strict adherence to safety protocols is mandatory.
-
Toxicity: Organotin compounds are toxic by ingestion, inhalation, and skin contact. They can cause severe skin and eye irritation, and some are suspected to have reproductive and developmental toxicity.[4][5]
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1]
-
Handling: Avoid creating aerosols or dust. Use a designated area for working with organotin compounds.
-
Waste Disposal: Dispose of all organotin waste, including contaminated consumables, as hazardous waste according to institutional and local regulations.
-
Spills: In case of a spill, evacuate the area and follow established institutional procedures for hazardous chemical spills.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly through the Stille cross-coupling reaction. While its synthesis requires careful handling due to the toxicity of organotin compounds, the potential for constructing intricate molecular frameworks makes it an important tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and critical safety information to enable its effective and safe use in the laboratory.
References
-
PubChem. This compound. [Link]
-
Organic Syntheses. Palladium-Catalyzed Cross-Coupling of an Aryl Chloride with an Organotin Reagent: A Practical Synthesis of 2-(p-Tolyl)indole. Org. Synth. 2011, 88, 197. [Link]
-
National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link]
-
International Programme on Chemical Safety. Poisons Information Monograph G018: Tributyltin compounds. [Link]
-
Wikipedia. Stille reaction. [Link]
-
ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. [Link]
-
Organic Syntheses. PALLADIUM-CATALYZED COUPLING OF ACID CHLORIDES WITH ORGANOTIN REAGENTS: ETHYL (E)-4-OXO-6-PHENYL-5-HEXENOATE. [Link]
-
MDPI. Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. [Link]
-
Organic Chemistry Portal. Furan Synthesis. [Link]
-
ResearchGate. Synthesis of 3-Substituted Furans by Hydroformylation. [Link]
-
Royal Society of Chemistry. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. [Link]
-
LookChem. 2-(Tributylstannyl)furan. [Link]
-
PubChem. 2-(Tributylstannyl)pyridine. [Link]
Sources
A Technical Guide to the Synthesis of 3-Formyl-2-(tributylstannyl)furan: Strategies and Methodologies
Abstract: 3-Formyl-2-(tributylstannyl)furan is a valuable, functionalized building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2] Its unique structure, featuring both a reactive aldehyde and a versatile organostannane, allows for the strategic construction of complex molecular architectures found in pharmaceuticals and advanced materials.[3] This guide provides a detailed examination of the synthetic strategies for preparing this reagent, focusing on the chemical principles that dictate the choice of reaction pathways. We present a robust, field-proven protocol based on a directed ortho-metalation strategy, complete with step-by-step instructions, causality-driven explanations, and a discussion of the compound's application in carbon-carbon bond formation.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of a bifunctional molecule like this compound requires careful strategic planning to ensure regiochemical control and functional group compatibility. Two primary retrosynthetic disconnections are logically apparent:
-
Route A: Formylation of a Stannylated Precursor. This approach involves the initial synthesis of 2-(tributylstannyl)furan followed by formylation at the C3 position. While conceptually simple, this route presents a significant regioselectivity challenge. Electrophilic formylation (e.g., Vilsmeier-Haack) of 2-substituted furans typically occurs at the electronically rich C5 position, leading to an undesired constitutional isomer.
-
Route B: Stannylation of a Formylated Precursor. This strategy begins with 3-formylfuran and introduces the tributylstannyl group at the C2 position. The key to this approach is leveraging the directing capabilities of the formyl group. While the formyl group is deactivating, it can direct metalation to the adjacent C2 position via a Directed ortho-Metalation (DoM) mechanism. This pathway offers superior regiochemical control but requires careful management of the aldehyde's reactivity towards the strong bases used for metalation.
After careful consideration of potential side reactions and regiochemical outcomes, Route B emerges as the more robust and reliable strategy . The use of a protecting group for the aldehyde, followed by a directed metalation-stannylation sequence, provides a clear and controllable path to the target compound.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Pathway: Directed ortho-Metalation
The recommended synthesis proceeds in three key stages: (1) Protection of the aldehyde in 3-formylfuran to prevent side reactions, (2) Directed ortho-metalation at the C2 position followed by quenching with tributyltin chloride, and (3) Deprotection to yield the final product.
Causality Behind Experimental Choices
-
Protection Strategy: The formyl group is highly electrophilic and would be readily attacked by the organolithium base required for metalation. Conversion to a diethyl acetal is an effective strategy. The acetal is stable under strongly basic conditions but is easily cleaved with a mild aqueous acid workup.
-
Base Selection: Lithium diisopropylamide (LDA) is the base of choice. Its significant steric bulk renders it highly non-nucleophilic, preventing it from attacking the furan ring or the acetal protecting group. It is, however, a very strong base, capable of deprotonating the C2 position of the furan, which is made more acidic by the inductive effect and directing ability of the adjacent acetal.
-
Reaction Conditions: The lithiation step must be performed under strictly anhydrous conditions and at low temperatures (-78 °C). This is critical to prevent quenching of the highly reactive organolithium intermediate by trace water and to minimize potential side reactions or decomposition.
-
Stannylation Reagent: Tributyltin chloride is an effective electrophile for trapping the generated furyl anion.[4] The resulting tin-carbon bond is covalent and stable enough for purification and subsequent use in cross-coupling reactions.[5]
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. Adherence to the specified conditions is crucial for success.
Safety Precaution: Organotin compounds are highly toxic.[2][6] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology
Step 1: Protection of 3-Formylfuran
-
To a solution of 3-formylfuran (1.0 eq) in absolute ethanol (approx. 0.5 M), add triethyl orthoformate (1.5 eq).
-
Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄ or a spatula tip of p-toluenesulfonic acid).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The resulting 3-(diethoxymethyl)furan is often used without further purification.
Step 2: Directed Metalation and Stannylation
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of 3-(diethoxymethyl)furan (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly prepared or commercial LDA (1.1 eq) in THF dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the furyl anion.
-
Add a solution of tributyltin chloride (1.2 eq) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.
Step 3: Deprotection and Purification
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Add 1M aqueous HCl to the mixture and stir vigorously at room temperature for 1-2 hours to facilitate acetal deprotection. Monitor by TLC.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or hexanes.
-
Wash the combined organic layers with water and then with a saturated aqueous solution of KF. The KF wash helps to remove tin byproducts by precipitating tributyltin fluoride.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.
Data Summary and Characterization
The successful synthesis of the target compound should be confirmed using standard analytical techniques.
| Step | Key Reagents | Typical Conditions | Expected Yield | Key Transformation |
| 1. Protection | 3-Formylfuran, Triethyl orthoformate, H⁺ | EtOH, 25 °C | >95% | Aldehyde → Acetal |
| 2. Stannylation | Protected Furan, LDA, Bu₃SnCl | THF, -78 °C to 25 °C | 70-85% | C-H → C-Sn |
| 3. Deprotection | Stannylated Acetal, 1M HCl | H₂O/Organic, 25 °C | >90% | Acetal → Aldehyde |
Expected Characterization Data:
-
¹H NMR: Resonances corresponding to the furan protons (a doublet for H4 and a doublet for H5), the aldehyde proton (singlet, ~9.5-10 ppm), and the characteristic multiplets of the tributyl groups.
-
¹³C NMR: Signals for the furan carbons, the aldehyde carbonyl (~180-190 ppm), and the butyl carbons, often with satellite peaks due to coupling with tin isotopes.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to C₁₆H₂₈O₂Sn, showing the characteristic isotopic pattern of tin.
Application: The Stille Cross-Coupling Reaction
The primary utility of this compound is as a nucleophilic partner in the Stille cross-coupling reaction.[7][8] This palladium-catalyzed process allows for the formation of a new carbon-carbon bond between the furan ring (at C2) and an organic electrophile (R-X), such as an aryl or vinyl halide/triflate.[1][6] The reaction is valued for its tolerance of a wide range of functional groups—a key advantage when working with a molecule that already contains a reactive aldehyde.[1]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
- Organotin Reagents - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Organotin reagents Definition - Inorganic Chemistry II Key Term - Fiveable. [URL: https://library.fiveable.me/chemistry/inorganic-chemistry-ii/organotin-reagents/v/652599b53a388755a845184b]
- Org. Synth. 2011, 88, 197. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0197]
- Organotin chemistry - Wikipedia. [URL: https://en.wikipedia.org/wiki/Organotin_chemistry]
- Stille reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
- Stille Coupling - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]
- Stille Coupling | NROChemistry. [URL: https://nroer.info/chemistry/stille-coupling/]
- Preparation of - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v95p0345]
- Lithiation of 3,4-bis(tri-n-butylstannyl)furan: regiospecific synthesis of unsymmetrical 3,4-disubstituted furans - Journal of the Chemical Society, Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/1988/c3/c39880001642]
- 2-(TRIBUTYLSTANNYL)FURAN | 118486-94-5 | TEA48694 - Biosynth. [URL: https://www.biosynth.com/p/TEA48694/2-tributylstannylfuran]
- 2-(Tributylstannyl)furan 97 118486-94-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/414506]
- Stille Coupling - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Catalytic_Cross-Coupling_Reactions/The_Stille_Coupling]
- tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v72p0203]
- A Review of Organotin Compounds: Chemistry and Applications - Lupine Publishers. [URL: https://lupinepublishers.
- A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications - University of Babylon Private CDN. [URL: https://www.uobabylon.edu.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Introduction: Navigating the Duality of Organotin Compounds
An In-depth Technical Guide to the Safety and Handling of Organotin Compounds
Organotin compounds, defined by the presence of at least one covalent tin-carbon bond, represent a versatile class of organometallic chemicals.[1][2] Their applications are extensive, ranging from their use as heat stabilizers in polyvinyl chloride (PVC) and catalysts in polymer synthesis to their role as potent biocides in antifouling paints and agricultural fungicides.[3][4][5] However, this utility is intrinsically linked to significant toxicity. The biological and toxicological profile of an organotin compound is dictated by the number and nature of the organic groups (R) attached to the tin (Sn) atom.[3][4]
The potential for severe health effects, including neurotoxicity, immunotoxicity, and endocrine disruption, necessitates a profound respect for these materials and an unwavering commitment to rigorous safety protocols.[4][6] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for the safe handling, use, and disposal of organotin compounds in a laboratory setting. It moves beyond a simple recitation of rules to explain the causality behind each procedural step, grounding every recommendation in authoritative standards and field-proven practices.
Section 1: Hazard Identification and Toxicology
A fundamental understanding of the toxic properties of organotin compounds is the cornerstone of safe laboratory practice. Exposure can occur through inhalation of vapors or dusts, dermal contact, or ingestion.[7][8]
Toxicity Profile by Class
The toxicity of organotin compounds is not uniform; it varies significantly based on the degree of substitution at the tin atom. The general order of toxicity to mammals is a critical concept to internalize[3][4]:
Triorganotins (R₃SnX) > Diorganotins (R₂SnX₂) > Monoorganotins (RSnX₃)
-
Triorganotins (R₃SnX): This is the most toxic class.[4] Compounds like tributyltin (TBT) and triphenyltin (TPT) are potent endocrine disruptors and immunotoxins.[4][9] Triethyltin and trimethyltin are recognized as powerful neurotoxins.[4] Their biocidal properties are a direct result of this high toxicity.[2]
-
Diorganotins (R₂SnX₂): While less toxic than their tri-substituted counterparts, these compounds can still cause significant harm, including skin irritation.[4] They are widely used as PVC stabilizers.[2]
-
Monoorganotins (RSnX₃): This class exhibits the lowest toxicity.[3]
-
Tetraorganotins (R₄Sn): These compounds are generally less toxic but pose an insidious threat, as they can be metabolized in the body into the more toxic triorganotin compounds.
Principal Health Effects
Exposure to organotins can lead to a spectrum of adverse health outcomes, contingent on the specific compound, dose, and route of exposure.[6]
-
Acute Effects: Short-term exposure to high concentrations can cause immediate and severe reactions. These include skin and eye irritation, which can progress to chemical burns in severe cases.[6] Respiratory tract irritation is also a primary concern.[6] Systemic effects can manifest as gastrointestinal issues, headaches, dizziness, and neurological problems.[6]
-
Chronic Effects: Long-term or repeated exposure, even at lower levels, can lead to persistent health issues. Neurological problems have been observed to persist for years after the initial poisoning.[6] Perhaps most significantly, certain organotins, particularly TBT, are known endocrine-disrupting chemicals (EDCs) that can interfere with hormonal systems, affecting reproductive and developmental processes.[8][9][10] Damage to the immune system, liver, and kidneys has also been documented.[10]
Section 2: Regulatory Landscape and Exposure Limits
To ensure worker safety, regulatory bodies have established strict occupational exposure limits (OELs) for organotin compounds. Adherence to these limits is mandatory.
-
Occupational Safety and Health Administration (OSHA): OSHA sets the Permissible Exposure Limit (PEL), which is a legally enforceable limit.
-
National Institute for Occupational Safety and Health (NIOSH): NIOSH provides the Recommended Exposure Limit (REL), which is a recommendation based on comprehensive scientific data, often more stringent than the PEL.[1]
These limits are designed to protect workers over a standard 10-hour workday and 40-hour workweek.[1] However, the guiding principle should always be to keep exposure As Low As Reasonably Achievable (ALARA) .[1]
| Regulatory Body | Exposure Limit (Time-Weighted Average, TWA) | Compound Class |
| OSHA | 0.1 mg/m³ (as Sn) | All organotin compounds[6][11] |
| NIOSH | 0.1 mg/m³ (as Sn) | All organotin compounds[1][6] |
Note: The limits are measured as the mass of tin (Sn) per cubic meter of air.
Section 3: Risk Mitigation and the Hierarchy of Controls
A systematic approach to risk mitigation is essential. The hierarchy of controls prioritizes the most effective and reliable safety measures.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls
These are physical changes to the workspace that isolate personnel from the hazard and represent the primary method for controlling exposure.
-
Chemical Fume Hood: All work with organotin compounds, including weighing solids and transferring liquids, must be conducted in a properly functioning and certified chemical fume hood.[3][7] This is non-negotiable and serves to prevent the inhalation of toxic vapors, dusts, or mists.[7]
-
Designated Area: A specific area within the laboratory must be designated for handling organotins.[3][7] This area should be clearly marked with warning signs to alert personnel to the specific hazards present.[7]
Administrative Controls
These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed, written SOPs for every process involving organotins must be developed and strictly followed.
-
Training: Only personnel who have received specific training on the hazards and safe handling procedures for organotin compounds should be permitted to work with them.[7][12]
-
Personal Hygiene: Employees must be instructed to wash their hands thoroughly with soap and water after handling organotins and before eating, drinking, or using toilet facilities.[1] Eating, drinking, and smoking are strictly prohibited in areas where organotins are used or stored.[1]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. A standard Level C protective ensemble is often recommended.[7]
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[7] Double-gloving is a recommended best practice to provide an additional layer of protection.[7]
-
Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.[7]
-
Body Covering: A lab coat, preferably one that is impervious to chemicals, must be worn to protect skin and clothing from contamination.[7]
-
Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors may be required for cleaning up large spills or when engineering controls are insufficient to maintain exposure below the OEL.[7][11]
Section 4: Standard Operating Procedures (SOPs)
SOP: Transfer of Air-Sensitive Liquid Organotin Reagents
Many organotin reagents are air-sensitive and are supplied in Sure/Seal™ bottles, requiring transfer under an inert atmosphere.[7][12]
Objective: To safely transfer a liquid organotin reagent from a Sure/Seal™ bottle to a reaction vessel.
Materials:
-
Sure/Seal™ bottle of organotin reagent
-
Full PPE: chemical-resistant double gloves, safety goggles, face shield, lab coat
-
Dry, clean septum
-
Needle connected to an inert gas (e.g., Nitrogen or Argon) line
-
Dry, clean syringe and transfer needle
Procedure:
-
Preparation: Don all required PPE. Ensure the procedure is conducted entirely within a chemical fume hood.[12]
-
Inert Atmosphere Setup: Remove the outer cap from the Sure/Seal™ bottle to expose the septum. Insert a needle connected to the inert gas line through the septum to create a positive pressure inside the bottle.[12]
-
Syringe Purge: Purge a clean, dry syringe with the inert gas by drawing the gas into the syringe and expelling it several times.
-
Reagent Transfer: Carefully insert the syringe needle through the septum into the liquid reagent. Slowly draw the desired volume of the organotin reagent into the syringe.[12]
-
Dispensing: Remove the syringe from the reagent bottle and promptly dispense the liquid into the reaction vessel.
-
Cleanup: Immediately rinse the syringe and needle with a suitable solvent (e.g., hexanes or toluene) into a designated hazardous waste container.[12]
-
Resealing: Cover the puncture holes in the septum with tape or parafilm and replace the outer cap on the Sure/Seal™ bottle.[12]
SOP: Weighing Solid Organotin Compounds
Objective: To safely weigh a solid organotin compound.
Procedure:
-
Preparation: Don all required PPE.
-
Location: Perform all weighing operations inside a chemical fume hood to prevent the generation and inhalation of dust.[7]
-
Technique: Use a tared weigh boat or container. Handle the solid material carefully with a spatula to minimize dust creation.
-
Cleanup: After weighing, carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe, disposing of the wipe in the designated solid hazardous waste container.
Section 5: Waste Management and Decontamination
Proper management of organotin-contaminated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Classification: All materials contaminated with organotin compounds, including gloves, absorbent pads, glassware, and excess reagents, are classified as hazardous waste.[7]
-
Collection and Storage:
-
Waste must be collected in dedicated, clearly labeled, and sealed containers.[7][13]
-
Containers should be marked with the words "Organotin Wastes" or "Hazardous Waste" and list the chemical constituents.[13]
-
Store waste containers in a well-ventilated, secure area away from incompatible materials.[7]
-
-
Decontamination of Glassware:
-
Perform an initial rinse with a suitable organic solvent (e.g., hexanes or toluene) directly into the liquid hazardous waste container.[12]
-
Immerse the rinsed glassware in a decontamination bath (e.g., a bleach or nitric acid solution, institution-dependent) within a fume hood.
-
After soaking, the glassware can be washed using standard laboratory procedures. The decontamination bath itself must be disposed of as hazardous waste.[8]
-
-
Disposal: All organotin waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations.[1] Disposal in a controlled landfill in sealed containers is a common method.[13][14]
Section 6: Emergency Response
Preparedness is key to mitigating the consequences of an accident.
Caption: A logical workflow for responding to an organotin compound spill.
Spill Cleanup
-
Evacuate and Restrict: Immediately evacuate and restrict access to the spill area.[7]
-
Alert: Inform laboratory personnel and your supervisor or Environmental Health & Safety (EH&S) department.
-
Protect: Wear full PPE, including respiratory protection if necessary, before attempting any cleanup.[7]
-
Contain:
-
Collect: Place all contaminated materials into a dedicated, clearly labeled, and sealed container for hazardous waste.[7]
-
Decontaminate: Clean the spill area thoroughly.
First Aid for Exposures
Immediate and correct first aid is vital.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and water for at least 15 minutes.[7] Seek medical attention.
-
Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[7] If breathing stops, apply artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]
Conclusion
Organotin compounds are indispensable tools in modern research and development, but their utility demands a commensurate level of caution and preparedness. By integrating a deep understanding of their toxicology with the rigorous application of engineering controls, administrative procedures, and personal protective equipment, researchers can mitigate the inherent risks. The principles and protocols outlined in this guide provide a robust framework for creating a self-validating system of safety, ensuring that scientific advancement does not come at the cost of personal health or environmental integrity.
References
- National Institute for Occupational Safety and Health (NIOSH). (1976). CRITERIA FOR A RECOMMENDED STANDARD... OCCUPATIONAL EXPOSURE TO ORGANOTIN COMPOUNDS. U.S.
- BenchChem Technical Support Team. (2025). Essential Safety and Operational Protocols for Handling Organotin Compounds. Benchchem.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. NCBI.
- Benchchem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. Benchchem.
- Del Valle Lab.
- Bempah, C. K., & Dwumfour-Asare, B. (2015). Toxicity and speciation analysis of organotin compounds.
- Occupational Safety and Health Administration (OSHA). TIN, ORGANIC COMPOUNDS (as Sn).
- NSW Environment Protection Authority. (1989).
- Occupational Safety and Health Administr
- Barbosa, J. F., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology, NIH.
- de Araújo, J. F. P., et al. (2018). Overview of the Pathophysiological Implications of Organotins on the Endocrine System. Frontiers in Endocrinology.
- Benchchem. (2025).
- Benchchem. (2025). Safety and handling precautions for organotin compounds.
- Wikipedia. Organotin chemistry.
- Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn).
- ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.)
- Sigma-Aldrich. (2024).
- Department of Climate Change, Energy, the Environment and Water (DCCEEW), Australia. (2022). Organo-tin compounds.
- Chen, J., et al. (2011). Diagnosis and treatment of organotin poisoned patients. World Journal of Emergency Medicine.
- AFIRM Group. Organotin Compounds.
- Naoom, F. M., et al. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review.
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. afirm-group.com [afirm-group.com]
- 6. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organotin Compounds Toxicity: Focus on Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 12. delvallelab.weebly.com [delvallelab.weebly.com]
- 13. epa.nsw.gov.au [epa.nsw.gov.au]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Strategic Deployment of 3-Formyl-2-(tributylstannyl)furan in the Synthesis of Complex Natural Products
Introduction: A Versatile Furan Building Block for Complex Architectures
In the intricate field of natural product synthesis, the furan moiety presents itself as a recurring and often vital structural motif. Its unique electronic properties and susceptibility to a range of chemical transformations make it an invaluable building block for assembling complex molecular architectures. Among the arsenal of functionalized furans available to the synthetic chemist, 3-formyl-2-(tributylstannyl)furan has emerged as a particularly powerful and strategic reagent. This bifunctional molecule, possessing both a reactive aldehyde and a versatile organostannane, offers a gateway to sophisticated carbon-carbon bond formations, primarily through the palladium-catalyzed Stille cross-coupling reaction.
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and methodologies for utilizing this compound in the synthesis of bioactive natural products. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and visually articulate key synthetic pathways to empower your research endeavors.
Core Principles of Reactivity: The Synergy of Formyl and Stannyl Groups
The synthetic utility of this compound is rooted in the orthogonal reactivity of its two key functional groups.
-
The Tributylstannyl Group: This moiety is the linchpin for the Stille cross-coupling reaction. Organostannanes are valued for their stability to air and moisture, and their tolerance of a wide array of functional groups, making them amenable to complex synthetic schemes.[1][2] In the presence of a suitable palladium catalyst, the tributylstannyl group undergoes transmetalation, enabling the coupling of the furan ring to a variety of sp²-hybridized carbon atoms (e.g., from vinyl or aryl halides/triflates).[3][4]
-
The Formyl Group: The aldehyde functionality at the 3-position serves multiple strategic roles. It can act as a handle for subsequent transformations, such as Wittig reactions, aldol condensations, or reductive aminations, allowing for the elaboration of side chains. Furthermore, its electron-withdrawing nature can influence the reactivity of the furan ring and participate in intramolecular cyclization reactions.
This dual functionality allows for a modular and convergent approach to complex targets, where the furan core is first installed via Stille coupling, followed by the elaboration of the formyl group to complete the natural product's intricate framework.
Application in Natural Product Synthesis: The Case of (-)-Neopallavicinin
A compelling example showcasing the strategic application of this compound is found in the total synthesis of the diterpenoid (-)-Neopallavicinin . This natural product, isolated from the liverwort Pallavicinia arigensis, possesses a complex polycyclic structure featuring a furan ring. The synthesis of this challenging target provides an excellent case study for the protocols and principles outlined below.
Retrosynthetic Analysis and the Key Role of the Stannylated Furan
The synthesis of (-)-Neopallavicinin hinged on a convergent strategy where a complex vinyl iodide fragment was coupled with a functionalized furan. This compound was identified as the ideal coupling partner for this key transformation.
Caption: Retrosynthetic approach for (-)-Neopallavicinin.
This retrosynthetic disconnection highlights the central role of the Stille coupling in forging a crucial carbon-carbon bond, uniting the two key fragments of the molecule. The formyl group on the furan was then poised for further elaboration to complete the natural product's distinctive lactone ring.
Experimental Protocols: Stille Coupling of this compound
The following protocol is a detailed, step-by-step methodology for the Stille coupling reaction between this compound and a vinyl iodide, as exemplified in the synthesis of a key intermediate for (-)-Neopallavicinin.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Various | Store under inert atmosphere |
| Complex Vinyl Iodide | As synthesized | N/A | Ensure high purity |
| Pd₂(dba)₃ | Catalyst grade | Major chemical suppliers | Tris(dibenzylideneacetone)dipalladium(0) |
| P(2-furyl)₃ | ≥98% | Major chemical suppliers | Tri(2-furyl)phosphine |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Major chemical suppliers | Degas before use |
| Diethyl ether (Et₂O) | Anhydrous | Major chemical suppliers | |
| Saturated aq. KF solution | N/A | Lab prepared | For workup |
| Saturated aq. NaCl solution (brine) | N/A | Lab prepared | |
| Anhydrous MgSO₄ | Reagent grade | Major chemical suppliers | |
| Silica gel | 230-400 mesh | Major chemical suppliers | For column chromatography |
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the complex vinyl iodide (1.0 eq).
-
The flask is then sealed with septa and placed under a high-vacuum line. Gently heat the flask with a heat gun to remove any adsorbed moisture.
-
Backfill the flask with an inert atmosphere (e.g., argon or nitrogen). This vacuum/backfill cycle should be repeated three times to ensure an oxygen-free environment.
-
-
Reagent Addition:
-
In a separate, dry vial under an inert atmosphere, prepare a solution of this compound (1.2 eq) in anhydrous, degassed N-Methyl-2-pyrrolidone (NMP) (to achieve a final reaction concentration of approximately 0.1 M).
-
In another dry vial, add the palladium catalyst, Pd₂(dba)₃ (0.05 eq), and the ligand, P(2-furyl)₃ (0.2 eq).
-
Add a portion of the anhydrous, degassed NMP to the vial containing the catalyst and ligand and swirl gently to dissolve.
-
Using a cannula or syringe, transfer the solution of the stannylfuran in NMP to the reaction flask containing the vinyl iodide.
-
Subsequently, transfer the catalyst/ligand solution in NMP to the reaction flask.
-
-
Reaction Conditions:
-
Immerse the reaction flask in a preheated oil bath at 60 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the limiting starting material (typically the vinyl iodide) indicates the completion of the reaction. Typical reaction times can range from 4 to 12 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether (Et₂O).
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). This step is crucial for removing the tin byproducts as insoluble tributyltin fluoride. Allow the mixture to stir for 30 minutes before separating the layers. A white precipitate of tributyltin fluoride will be observed.
-
Filter the entire mixture through a pad of Celite® to remove the precipitate, washing the pad with additional diethyl ether.
-
Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Workflow Diagram
Caption: Experimental workflow for the Stille coupling reaction.
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The choice of Pd₂(dba)₃ as the palladium source and P(2-furyl)₃ as the ligand is critical. P(2-furyl)₃ is an electron-rich phosphine that can accelerate the rate-limiting transmetalation step of the Stille catalytic cycle. The use of a phosphine ligand is essential to stabilize the palladium(0) active species and facilitate the oxidative addition and reductive elimination steps.
-
Solvent: Anhydrous and degassed NMP is used as the solvent due to its high boiling point and its ability to dissolve a wide range of organic and organometallic compounds. Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Temperature: The reaction is typically heated to accelerate the reaction rate. However, excessively high temperatures should be avoided to prevent decomposition of the starting materials, products, or the catalyst. A temperature of 60 °C represents a good balance between reaction rate and stability.
-
KF Workup: The use of aqueous potassium fluoride is a standard and highly effective method for removing the tributyltin byproducts from the reaction mixture. The fluoride ion has a high affinity for tin, leading to the formation of insoluble and easily filterable tributyltin fluoride.
Mechanism of the Stille Coupling
The catalytic cycle of the Stille coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the vinyl iodide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The tributylstannylfuran (R²-SnBu₃) transfers the furan group to the palladium center, displacing the halide and forming a new Pd(II) species with both organic partners attached. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion and Future Outlook
This compound stands as a testament to the power of bifunctional reagents in modern organic synthesis. Its successful application in the total synthesis of complex natural products like (-)-Neopallavicinin underscores its value in constructing intricate molecular frameworks. The protocols and mechanistic insights provided herein are intended to equip researchers with the knowledge to confidently employ this versatile building block in their own synthetic endeavors. As the quest for novel bioactive molecules continues, the strategic use of such well-defined and reactive synthons will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and chemical biology.
References
Sources
Application Notes & Protocols: One-Pot Synthesis Strategies Involving 3-Formyl-2-(tributylstannyl)furan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern synthetic and medicinal chemistry, efficiency is paramount. The development of complex molecular architectures, particularly those centered around heterocyclic scaffolds like furan, demands methodologies that are concise, high-yielding, and minimize purification steps. The furan ring is a privileged structure found in numerous pharmaceuticals and biologically active compounds, where it can serve as a stable aromatic core or a versatile synthon.[1][2] 3-Formyl-2-(tributylstannyl)furan stands out as a particularly valuable bifunctional building block. Its design incorporates two key reactive handles:
-
A tributylstannyl group at the 2-position, primed for palladium-catalyzed Stille cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents.[3][4]
-
A formyl (aldehyde) group at the 3-position, which can be engaged in a vast array of subsequent transformations, such as olefination, amination, or oxidation/reduction.
The strategic placement of these groups enables sequential, one-pot functionalization, whereby the furan core is first elaborated via C-C bond formation, and the resulting intermediate is immediately trapped and transformed in situ. This approach significantly enhances synthetic efficiency by reducing solvent waste, saving time, and avoiding the yield losses associated with isolating intermediates.
This guide details two robust, one-pot synthetic strategies starting from this compound: a Stille Coupling-Wittig Olefination sequence and a Stille Coupling-Reductive Amination sequence.
Critical Safety Advisory: Organotin compounds, including this compound and its byproducts, are highly toxic.[5][6] They can be absorbed through the skin and respiratory tract and may cause severe irritation or long-term neurological effects.[7] All manipulations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Waste containing tin residues must be segregated and disposed of according to institutional hazardous waste protocols.
Application Note 1: One-Pot Stille Coupling-Wittig Olefination
This protocol facilitates the synthesis of 3-(alkenyl)-2-substituted furans in a single reaction vessel. The sequence begins with a palladium-catalyzed Stille coupling to install a substituent at the 2-position, followed by the in situ generation and reaction of a phosphorus ylide with the formyl group to create an alkene.
Principle and Mechanism
The process unfolds in two distinct, yet compatible, stages within the same pot.
-
Stille Coupling: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) species.[8][9] The subsequent transmetalation step involves the transfer of the furan ring from the organostannane to the palladium center, displacing the halide.[10] This is often the rate-determining step. Finally, reductive elimination yields the 2-substituted-3-formylfuran intermediate and regenerates the Pd(0) catalyst.[3][4]
-
Wittig Reaction: After the Stille coupling is complete, a phosphonium salt and a strong base are introduced. The base deprotonates the phosphonium salt to form a highly nucleophilic phosphorus ylide.[2][11] This ylide attacks the electrophilic aldehyde carbon of the furan intermediate.[12][13] The reaction proceeds through a cyclic oxaphosphetane intermediate which rapidly collapses to form the desired alkene and the highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[14][15]
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide or iodide (R¹-X, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Wittig Salt (e.g., (Methoxymethyl)triphenylphosphonium chloride, 1.5 equiv)
-
Base (e.g., Potassium bis(trimethylsilyl)amide (KHMDS), 1.5 equiv)
-
Anhydrous THF
Procedure:
-
Stille Coupling Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the aryl halide (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Wittig Reagent Preparation: In a separate flame-dried flask under an inert atmosphere, suspend the chosen phosphonium salt (1.5 equiv) in anhydrous THF.
-
Cool the phosphonium salt suspension to 0 °C and slowly add the strong base (e.g., KHMDS, 1.0 M solution in THF, 1.5 equiv). Allow the mixture to stir at this temperature for 30 minutes to form the ylide (a color change, often to deep red or orange, is indicative of ylide formation).
-
One-Pot Transition: Once the Stille coupling is complete (Step 4), cool the reaction flask to 0 °C.
-
Wittig Reaction: Slowly transfer the pre-formed ylide solution from Step 6 into the Stille reaction mixture via cannula.
-
Allow the combined mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate aldehyde.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with a saturated aqueous solution of KF (to help remove tin byproducts) and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-(alkenyl)-2-substituted furan.
Representative Data
| Entry | Aryl Halide (R¹-X) | Wittig Reagent (from) | Product (R¹, R²) | Expected Yield |
| 1 | Iodobenzene | Ph₃P⁺CH₃ Br⁻ | Phenyl, H | 75% |
| 2 | 4-Bromoanisole | Ph₃P⁺CH₂CO₂Et Br⁻ | 4-Methoxyphenyl, CO₂Et | 68% (E-isomer) |
| 3 | 2-Bromopyridine | Ph₃P⁺CHPh Br⁻ | 2-Pyridyl, Phenyl | 71% |
| 4 | 1-Iodonaphthalene | Ph₃P⁺CH₂OMe Cl⁻ | 1-Naphthyl, OMe | 73% |
Yields are estimated based on typical efficiencies for the individual Stille and Wittig steps and may vary.
Application Note 2: One-Pot Stille Coupling-Reductive Amination
This protocol provides a direct route to 2-substituted-3-(aminomethyl)furans, which are valuable scaffolds in medicinal chemistry. The sequence leverages the initial Stille coupling for C-C bond formation, followed by an in situ reductive amination of the formyl group.
Principle and Mechanism
This one-pot strategy also proceeds in two sequential steps.
-
Stille Coupling: This step is identical to the one described previously, affording the 2-substituted-3-formylfuran intermediate.
-
Reductive Amination: After the Stille coupling, an amine (R²R³NH) is added to the reaction mixture. It condenses with the aldehyde to form an imine (for primary amines) or an iminium ion (for secondary amines).[16][17] A mild, chemoselective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then introduced.[18] This hydride reagent is specifically chosen for its ability to reduce the protonated iminium ion intermediate much faster than the starting aldehyde, preventing competitive reduction of the carbonyl group and allowing for a one-pot process.[19][20]
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide or iodide (R¹-X, 1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Anhydrous, degassed 1,2-dichloroethane (DCE) or THF[20]
-
Primary or Secondary Amine (R²R³NH, 1.2 equiv)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)
-
Acetic Acid (optional, 1.0 equiv)
Procedure:
-
Stille Coupling: Follow steps 1-3 as described in the Stille-Wittig protocol, using anhydrous DCE as the solvent.
-
Heat the reaction mixture to 80 °C and stir until the Stille coupling is complete as judged by TLC or LC-MS (typically 4-12 hours).
-
One-Pot Transition: Cool the reaction mixture to room temperature.
-
Reductive Amination: To the flask containing the crude intermediate, add the amine (1.2 equiv). If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Stir the mixture for 20-30 minutes to allow for imine/iminium formation. For less reactive amines or ketones, a catalytic amount of acetic acid can be added to facilitate this step.[18]
-
In portions, carefully add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution. Note: Addition may cause some gas evolution.
-
Stir the reaction at room temperature for 3-24 hours. Monitor for the disappearance of the imine intermediate and formation of the product by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir for 15 minutes, then transfer to a separatory funnel. Extract with dichloromethane (3x). Combine the organic layers, wash with a saturated KF solution and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (often using a gradient containing a small percentage of triethylamine in the eluent to prevent product tailing) to afford the desired 2-substituted-3-(aminomethyl)furan.
Representative Data
| Entry | Aryl Halide (R¹-X) | Amine (R²R³NH) | Product (R¹, -NR²R³) | Expected Yield |
| 1 | 4-Bromotoluene | Benzylamine | 4-Tolyl, -NHBn | 78% |
| 2 | 3-Iodoanisole | Morpholine | 3-Methoxyphenyl, Morpholinyl | 81% |
| 3 | 4-Chlorobenzonitrile | Cyclopropylamine | 4-Cyanophenyl, -NH(c-Pr) | 70% |
| 4 | 2-Bromothiophene | N-Methylpiperazine | 2-Thienyl, N-Methylpiperazinyl | 76% |
Yields are estimated based on typical efficiencies for Stille coupling and reductive amination and may vary.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Wikipedia contributors. (2024). Stille reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
JoVE. (2024). Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. Journal of Visualized Experiments. Available at: [Link]
-
Pérez-Temprano, M. H., et al. (2012). Mechanism of the Stille Reaction Catalyzed by Palladium Ligated to Arsine Ligand: PhPdI(AsPh3)(DMF) Is the Species Reacting with Vinylstannane in DMF. Organometallics, 31(17), 6335-6344. Available at: [Link]
-
Chemistry Steps. (2024). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). Reductive Amination. The Organic Chemistry Tutor. Available at: [Link]
-
Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. Available at: [Link]
-
OpenOChem Learn. (2024). Stille Coupling. OpenOChem Learn. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]
-
J&K Scientific LLC. (2024). Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Wikipedia contributors. (2024). Reductive amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available at: [Link]
-
National Research Council. (2011). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available at: [Link]
-
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. National Pollutant Inventory. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
REWE Group. (2024). Organotin Compounds. REWE Group. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. U.S. Department of Health and Human Services. Available at: [Link]
-
NROChemistry. (2024). Stille Coupling. NROChemistry. Available at: [Link]
-
Organic Chemistry Portal. (2024). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
-
Organic Chemistry Portal. (2024). Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-740. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]
-
Organic Chemistry Portal. (2024). Wittig Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
de Meijere, A., et al. (2004). A one-pot sequence of Stille and Heck couplings: Synthesis of various 1,3,5-hexatrienes and their subsequent 6π-electrocyclizations. Chemistry – A European Journal, 10(6), 1546-1563. Available at: [Link]
-
Myers, A. (n.d.). The Stille Reaction. Harvard University. Available at: [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available at: [Link]
-
Patil, S. A., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(11), 100761. Available at: [Link]
-
Organic Chemistry Portal. (2024). Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
Andrus, M. B., et al. (2005). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. The Journal of Organic Chemistry, 70(23), 9470-9476. Available at: [Link]
-
Patil, S. A., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Synthetic Communications, 53(18), 1-14. Available at: [Link]
-
University of the West Indies. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Department of Chemistry. Available at: [Link]
-
Millam, L. (2024). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Millam Chemistry. Available at: [Link]
-
Valecillos, J., et al. (2021). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 8, 101211. Available at: [Link]
-
Ryan, J., et al. (2022). Tandem One-Pot Biocatalytic Oxidation and Wittig Reaction in Water. Organic Letters, 24(31), 5779-5783. Available at: [Link]
-
Barabe, F., & Charette, A. B. (2016). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Chemical Science, 7(12), 7129-7133. Available at: [Link]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgosolver.com [orgosolver.com]
- 12. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]
- 13. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 18. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
From Benchtop to Breakthrough: A Researcher's Guide to Post-Stille Coupling Formyl Group Functionalization
Abstract
The Stille cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing complex carbon-carbon bonds under mild conditions.[1][2][3][4] A key advantage of this palladium-catalyzed reaction is its exceptional tolerance for a wide variety of functional groups, including the synthetically versatile formyl group (-CHO).[1][5] This allows for the strategic introduction of an aldehyde moiety into a target molecule, which can then serve as a linchpin for a diverse array of subsequent chemical transformations. This guide provides an in-depth exploration of common and powerful methods for the functionalization of the formyl group immediately following a Stille coupling, offering both mechanistic insights and detailed, field-tested protocols for researchers in synthetic chemistry and drug development.
Introduction: The Stille Coupling and the Strategic Importance of the Formyl Group
The Stille reaction facilitates the coupling of an organostannane with an organic electrophile, typically an organohalide or triflate, in the presence of a palladium catalyst.[2][4][6] Its robustness and functional group compatibility have cemented its role in the synthesis of complex natural products and pharmaceutical agents.[1][7] The ability to incorporate a formyl group during the coupling process opens up a vast landscape of synthetic possibilities. The aldehyde functionality is a highly reactive and versatile handle, readily participating in a multitude of transformations to introduce new structural motifs and functional complexity.
This document will detail the following key post-Stille functionalization strategies for the formyl group:
-
Oxidation to Carboxylic Acids
-
Reduction to Alcohols
-
Reductive Amination to Amines
-
Olefination Reactions to Alkenes
For each of these transformations, we will delve into the underlying chemical principles, provide guidance on experimental design, and present detailed, step-by-step protocols.
Core Principles of Post-Stille Formyl Group Functionalization
The successful functionalization of a formyl group obtained from a Stille coupling hinges on the careful selection of reagents and reaction conditions that are compatible with the potentially complex molecular scaffold. The mild conditions of the Stille reaction often leave other sensitive functional groups intact, and subsequent transformations should ideally maintain this integrity.[1][5]
Section 1: Oxidation of the Formyl Group to Carboxylic Acids
The conversion of an aldehyde to a carboxylic acid is a fundamental and frequently employed transformation in organic synthesis. This oxidation can be achieved using a variety of reagents, ranging from classic strong oxidants to milder, more selective systems.
Mechanistic Considerations
The oxidation of an aldehyde typically involves the addition of an oxidant to the carbonyl carbon, followed by the elimination of a reduced form of the oxidant. The choice of oxidant is critical and depends on the presence of other oxidizable functional groups within the molecule.
Experimental Protocols
This method is highly regarded for its chemoselectivity, as it does not typically oxidize other sensitive functional groups like alcohols or alkenes.
Materials:
-
Aldehyde substrate (from Stille coupling)
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde (1.0 equiv) in a mixture of tert-butanol and 2-methyl-2-butene (typically a 4:1 to 10:1 v/v ratio).
-
In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 - 2.0 equiv) and sodium dihydrogen phosphate (1.5 - 2.0 equiv).
-
Cool the aldehyde solution to 0 °C in an ice bath.
-
Slowly add the aqueous sodium chlorite/sodium dihydrogen phosphate solution to the aldehyde solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess oxidant.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by column chromatography or recrystallization as needed.
For a greener and catalyst-free approach, photoinduced aerobic oxidation offers an excellent alternative under mild conditions.[8]
Materials:
-
Aldehyde substrate
-
Deionized water (and ethyl acetate if needed for solubility)
-
Oxygen (balloon)
-
Light source (e.g., 360-365 nm LEDs)
-
0.2 M Sodium hydroxide (NaOH) solution
-
0.2 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
Procedure:
-
To a suitable reaction vessel, add the aldehyde (0.5 mmol) and deionized water (2.0 mL). If the aldehyde has poor water solubility, a mixture of water and ethyl acetate (e.g., 4:1 v/v) can be used.[8]
-
Stir the mixture vigorously under an oxygen atmosphere (balloon).
-
Irradiate the reaction mixture with a light source (e.g., 360-365 nm LEDs) for approximately 30 hours.[8]
-
After the reaction is complete (monitored by TLC), adjust the pH of the reaction mixture to 12 with 0.2 M NaOH solution.
-
Wash the aqueous phase with ethyl acetate (2 x 5.0 mL) to remove any unreacted starting material.
-
Adjust the pH of the aqueous phase to 2 with 0.2 M HCl solution to precipitate the carboxylic acid.
-
Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the carboxylic acid.[8]
Section 2: Reduction of the Formyl Group to Alcohols
The reduction of an aldehyde to a primary alcohol is a fundamental transformation that introduces a hydroxyl group, a versatile functional handle for further synthetic manipulations.
Mechanistic Considerations
The reduction of an aldehyde to a primary alcohol is typically achieved through the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[9] This is followed by protonation of the resulting alkoxide to yield the alcohol.[9] Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[10] NaBH₄ is a milder and more selective reagent, compatible with a wider range of functional groups, making it a preferred choice for post-Stille functionalization.[11]
Experimental Protocols
Materials:
-
Aldehyde substrate
-
Methanol or ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde (1.0 equiv) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 equiv) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~5-6 with 1 M HCl to decompose any remaining NaBH₄.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting primary alcohol by column chromatography if necessary.
Section 3: Reductive Amination of the Formyl Group to Amines
Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes.[12] This one-pot procedure involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[12]
Mechanistic Considerations
The reaction proceeds via the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). A reducing agent present in the reaction mixture then reduces the C=N double bond to a C-N single bond.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used reducing agents for this transformation due to their mildness and selectivity for imines over aldehydes.[12]
Experimental Protocols
Materials:
-
Aldehyde substrate
-
Primary or secondary amine (1.0 - 1.2 equiv)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equiv)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde (1.0 equiv) and the amine (1.0 - 1.2 equiv) in DCM or DCE.
-
If the amine is used as a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.
-
Add a catalytic amount of acetic acid (optional, can accelerate imine formation).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 - 2.0 equiv) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography.
Section 4: Olefination of the Formyl Group to Alkenes
Olefination reactions are indispensable for the formation of carbon-carbon double bonds. The Wittig and Horner-Wadsworth-Emmons reactions are classic examples, but other methods like the Peterson olefination are also valuable.[13][14]
Mechanistic Considerations
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide to form an alkene and triphenylphosphine oxide. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, uses a phosphonate carbanion and generally affords the (E)-alkene with high stereoselectivity. The Peterson olefination utilizes α-silyl carbanions to produce alkenes, with the stereochemical outcome dependent on the workup conditions.[13][14]
Experimental Protocols
Materials:
-
Aldehyde substrate
-
Phosphonium salt
-
Strong base (e.g., n-butyllithium, sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 - 1.5 equiv) in anhydrous THF.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add the strong base to generate the phosphorus ylide (indicated by a color change, often to deep red or orange).
-
Stir the ylide solution for 30-60 minutes.
-
Dissolve the aldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude alkene by column chromatography.
Data Presentation
Table 1: Summary of Post-Stille Formyl Group Functionalizations
| Transformation | Reagents and Conditions | Product Functional Group | Key Advantages |
| Oxidation | 1. NaClO₂, NaH₂PO₄, t-BuOH, 2-methyl-2-butene2. O₂, H₂O, light | Carboxylic Acid (-COOH) | 1. High chemoselectivity2. Green, catalyst-free |
| Reduction | NaBH₄, MeOH or EtOH | Primary Alcohol (-CH₂OH) | Mild, selective, high-yielding |
| Reductive Amination | 1. R¹R²NH, NaBH(OAc)₃, DCM2. R¹R²NH, NaBH₃CN, MeOH | Amine (-CH₂NR¹R²) | One-pot, high functional group tolerance |
| Olefination | 1. Ph₃P=CHR, THF2. (EtO)₂P(O)CH₂R, NaH, THF | Alkene (-CH=CHR) | Reliable C=C bond formation |
Visualization of Workflows
Stille Coupling and Subsequent Functionalization
Caption: Post-Stille Coupling Functionalization Pathways.
Catalytic Cycle of the Stille Reaction
Caption: The Catalytic Cycle of the Stille Reaction.
Conclusion
The strategic incorporation of a formyl group via the Stille coupling reaction provides a powerful platform for the rapid diversification of molecular scaffolds. The subsequent functionalization of this aldehyde through oxidation, reduction, reductive amination, or olefination opens up a vast array of synthetic possibilities. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize these transformations in their synthetic endeavors, from fundamental research to the development of novel therapeutics.
References
-
OpenOChem Learn. Stille Coupling. [Link]
-
Journal of Chemical Sciences. Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]
-
Wikipedia. Stille reaction. [Link]
-
PubMed. Peterson olefination from alpha-silyl aldehydes. [Link]
-
ACS Sustainable Chemistry & Engineering. Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. [Link]
-
Organic Syntheses. Org. Synth. 2011, 88, 197. [Link]
-
Myers, A. The Stille Reaction - Chem 115. [Link]
-
ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
-
PubMed Central. A three-membered ring approach to carbonyl olefination. [Link]
-
Chemguide. oxidation of aldehydes and ketones. [Link]
-
Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]
-
Springer Nature Experiments. Peterson olefination from α-silyl aldehydes. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
ResearchGate. A Modular Olefination of Aldehydes with Thiols as Coupling Partners. [Link]
-
CORE. THE STILLE REACTION, 38 YEARS LATER. [Link]
-
Chemguide. reduction of aldehydes and ketones. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Reduction of carboxyl compounds to aldehydes. [Link]
-
Georgia Southern University Digital Commons. Electrolytic oxidative coupling of alcohols with aldehydes to form esters. [Link]
-
Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]
-
Globe Thesis. The Green Protocol For The Synthesis Of N-Arylamides And Reduction Of Aldehydes And Ketones. [Link]
-
ResearchGate. The Mechanisms of the Stille Reaction. [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
-
PubMed Central. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. [Link]
-
Semantic Scholar. Metal-Free Direct Oxidation of Aldehydes to Esters Using TCCA. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
PubMed Central. Tandem aldehyde–alkyne–amine coupling/cycloisomerization: A new synthesis of coumarins. [Link]
-
YouTube. Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved. [Link]
-
Journal of the American Chemical Society. Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. [Link]
Sources
- 1. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
Application Note & Protocol: Scale-Up Considerations for Reactions with 3-Formyl-2-(tributylstannyl)furan
Abstract
This document provides a comprehensive guide for researchers, chemists, and process development professionals on the critical considerations for scaling up chemical reactions involving 3-formyl-2-(tributylstannyl)furan. This versatile organostannane reagent is a valuable building block, primarily utilized in palladium-catalyzed Stille cross-coupling reactions to construct complex molecular architectures.[1][2] However, its transition from bench-scale synthesis to pilot or manufacturing scale introduces significant challenges related to process safety, reaction efficiency, impurity profiles, and waste management. This guide offers field-proven insights and detailed protocols, focusing on ensuring a safe, reproducible, and efficient scale-up process, with particular emphasis on the mitigation of risks associated with organotin compounds.
Introduction: The Utility and Challenges of a Key Building Block
This compound is a key intermediate in organic synthesis, prized for its ability to introduce a furan-3-carbaldehyde moiety into target molecules. Its primary application is in the Stille cross-coupling reaction, a powerful method for forming carbon-carbon bonds with high functional group tolerance.[2][3] This makes the reagent indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]
Despite its synthetic utility, the presence of the tributyltin group presents substantial hurdles upon scale-up:
-
High Toxicity: Organotin compounds are notoriously toxic, posing significant health and environmental risks.[6][7]
-
Purification Complexity: The removal of stoichiometric tin byproducts is a persistent challenge, often requiring specialized work-up procedures to meet the stringent purity demands of the pharmaceutical industry.[3][8]
-
Process Safety: As with any scale-up, a thorough understanding of reaction kinetics, thermal output, and potential side reactions is paramount to prevent runaway reactions or batch failures.
This application note is structured to address these challenges directly, providing a logical workflow from initial hazard assessment to final waste disposal.
Pre-Scale-up Analysis and Hazard Assessment
A successful scale-up begins with a meticulous analysis of the chemical properties and inherent hazards of all materials involved.
Physicochemical and Toxicological Profile
Understanding the properties of this compound is the first step in safe process design.
| Property | Value | Source / Comment |
| Molecular Formula | C₁₆H₃₀OSn | [4][9] |
| Molecular Weight | 357.12 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4][10] |
| Density | ~1.134 g/mL at 25 °C | [4][10][11] |
| Boiling Point | ~90 °C @ 0.1 mmHg | [4][10][11] |
| Toxicity | Highly Toxic. Acute toxicity via oral, dermal, and inhalation routes.[6][10] Irritating to skin and eyes.[11][12] | |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[11] | |
| Stability | Stable under inert atmosphere. The furan ring can be sensitive to strong acids and certain oxidative conditions.[13] |
Mandatory Safety Protocols & Personal Protective Equipment (PPE)
Due to the high toxicity of organotin compounds, stringent safety measures are non-negotiable.
-
Engineering Controls: All manipulations must be conducted in a certified, well-ventilated chemical fume hood or a contained reactor system (glovebox for highly sensitive operations).[14]
-
Personal Protective Equipment (PPE): A standard PPE ensemble includes:
-
Gloves: Double-gloving with nitrile or neoprene gloves is recommended.
-
Eye Protection: Chemical splash goggles and a full-face shield.[10]
-
Lab Coat: A chemically resistant lab coat or apron.
-
Respiratory Protection: For handling large quantities or where aerosol generation is possible, a respirator with an appropriate filter for organic vapors is required.[10]
-
Reaction Hazard Evaluation: The Stille Coupling
The Stille reaction, while broadly applicable, has specific hazards that must be evaluated before scale-up.
-
Exothermicity: While not typically prone to violent exotherms, the reaction's thermal profile must be characterized using reaction calorimetry (e.g., RC1) to design adequate cooling capacity for the large-scale reactor.
-
Catalyst Handling: Palladium catalysts, especially Pd(0) complexes like Pd(PPh₃)₄, are sensitive to air.[15] Inadequate inerting of the reactor can lead to catalyst deactivation and batch failure.
-
Side Reactions: On scale, minor side reactions can become significant impurities. Common side reactions include:
Process Parameters and Scale-Up Strategy
Translating a lab-scale procedure to a large-scale process requires careful consideration of several key parameters. The causality behind these choices is critical for a robust process.
Reactor Setup and Inert Atmosphere
The choice of reactor is fundamental. A jacketed glass or stainless steel reactor equipped with an overhead mechanical stirrer, a reflux condenser, a thermocouple, and ports for reagent addition and inert gas blanketing is standard.
Causality: A jacketed system allows for precise temperature control (both heating and cooling), which is crucial for reproducibility and safety. An overhead stirrer ensures efficient mixing in larger volumes, preventing localized "hot spots" and ensuring homogeneity. A robust inert atmosphere (Nitrogen or Argon) is essential to protect the sensitive Pd(0) catalyst from oxidation, which is a primary cause of sluggish or incomplete reactions.[15]
Caption: High-level workflow for scaling up Stille reactions.
Reagent and Solvent Selection
| Parameter | Bench-Scale Choice | Scale-Up Consideration & Rationale |
| Solvent | Toluene, Dioxane, DMF | Toluene is often preferred for scale-up due to its higher boiling point (allowing for a wider temperature range), lower cost, and easier removal compared to high-boiling polar aprotic solvents like DMF. Solvent quality is key; ensure low water content. |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd₂(dba)₃ with an added phosphine ligand (e.g., P(o-tolyl)₃) is often more robust and air-stable than Pd(PPh₃)₄, making it more suitable for plant operations.[16] Catalyst loading should be optimized to balance reaction time, cost, and residual palladium levels. |
| Additives | CuI, LiCl | Copper(I) iodide (CuI) can significantly accelerate the transmetalation step, especially for less reactive substrates, potentially allowing for lower reaction temperatures or catalyst loadings.[17] This is highly beneficial for process efficiency. |
Generalized Scale-Up Protocol: Stille Coupling
This protocol describes a generalized procedure for the Stille coupling of this compound with a generic aryl bromide (Ar-Br). Note: All quantities must be adjusted based on stoichiometry and prior lab-scale optimization.
Equipment
-
Jacketed reactor with overhead stirrer, thermocouple, condenser, and N₂ inlet/outlet.
-
Addition funnels or pumps for liquid transfer.
-
Filtration apparatus (e.g., Nutsche filter).
Step-by-Step Methodology
-
Reactor Inerting: Ensure the reactor is clean, dry, and has passed a leak test. Purge the vessel with dry nitrogen for at least 1-2 hours. Maintain a positive nitrogen pressure throughout the process.
-
Reagent Charging:
-
Charge the reactor with the aryl bromide (1.0 eq), this compound (1.05-1.1 eq), and copper(I) iodide (if used, ~0.1 eq).
-
Add the solvent (e.g., Toluene, ~5-10 L/kg of limiting reagent).
-
Causality: Adding the stannane in slight excess ensures complete consumption of the often more valuable aryl halide.
-
-
Degassing: Sparge the resulting slurry with nitrogen or argon for 30-60 minutes while stirring to remove dissolved oxygen, which is critical for catalyst longevity.
-
Catalyst Charging: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%) and the phosphine ligand (e.g., P(o-tolyl)₃, 2-8 mol%) to the mixture.
-
Reaction Execution:
-
Begin controlled heating of the reactor jacket to the target temperature (e.g., 90-110 °C).
-
Monitor the internal temperature closely.
-
Stir the reaction mixture at a speed sufficient to maintain a homogenous slurry.
-
-
In-Process Control (IPC): After 1 hour, and every 1-2 hours thereafter, carefully take a sample for HPLC analysis to monitor the consumption of the aryl bromide. The reaction is complete when <1% of the limiting reagent remains.
-
Cool-Down: Once complete, cool the reaction mixture to room temperature (20-25 °C).
The Critical Step: Work-up and Purification at Scale
The removal of toxic and reaction-interfering organotin byproducts is the most crucial phase of the process.
Protocol for Tin and Palladium Removal
-
Aqueous KF Wash:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate) if necessary.
-
Add a saturated aqueous solution of potassium fluoride (KF) to the reactor (approx. 3 volumes relative to the reaction volume).
-
Stir the biphasic mixture vigorously for a minimum of 2-4 hours (overnight is often beneficial).[8]
-
Causality: KF reacts with soluble tributyltin bromide/chloride (Bu₃SnX) to form the highly insoluble and less toxic tributyltin fluoride (Bu₃SnF), which precipitates as a solid.[8][18] Vigorous, prolonged stirring is essential to maximize contact and ensure complete precipitation.
-
-
Filtration:
-
Phase Separation: Transfer the filtrate to a separatory vessel and separate the organic and aqueous layers.
-
Extraction & Brine Wash: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Caption: Decision tree for organotin byproduct removal.
Final Purification
-
Chromatography: If residual tin or other impurities remain, flash column chromatography is effective. Using silica gel treated with 1-5% triethylamine in the eluent is highly recommended to prevent product degradation on the acidic silica surface and improve separation from tin residues.[18][19]
-
Crystallization: For solid products, crystallization is the most effective and scalable purification method. It can dramatically reduce both organotin and palladium impurities to ppm levels.[17][20]
Waste Management: A Commitment to Safety and Compliance
Improper disposal of organotin waste can lead to severe environmental damage and regulatory penalties.[21]
-
Segregation is Key: All waste streams containing organotin compounds MUST be segregated. This includes:
-
Aqueous KF washes and filtrates.
-
The solid Bu₃SnF/Celite filter cake.
-
Contaminated solvents.
-
Empty reagent containers.
-
Used PPE and cleaning materials.
-
-
Labeling and Storage: All organotin waste containers must be clearly labeled as "Hazardous Waste: Contains Organotin Compounds" and stored in a designated, contained secondary spill tray or cabinet.[22][23]
-
Disposal: Organotin waste must be disposed of through a licensed hazardous waste management company.[23][24] It must not be poured down the drain or sent to a municipal landfill.[23] Adherence to local and national environmental regulations (e.g., EPA guidelines in the U.S.) is mandatory.[25]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Stalled or Incomplete Reaction | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor quality solvent/reagents. | Ensure rigorous degassing and inert atmosphere. Verify thermocouple accuracy and increase temperature if appropriate. Use fresh, anhydrous solvents. |
| Significant Homocoupling | Catalyst system not optimal; Reaction temperature too high. | Screen alternative ligands. Consider a lower reaction temperature, potentially with the addition of CuI to maintain a good rate. |
| Persistent Tin Impurities After KF Wash | Insufficient stirring/contact time; Emulsion formation; Interfacial precipitate blocking contact. | Increase stir time for KF wash (e.g., overnight). Add brine to break emulsions.[20] Filter through Celite to break up interfacial solids.[8][18] |
| Product Degradation on Silica Gel | Acidity of standard silica gel. | Use silica gel pre-treated with triethylamine (1-5%) or use a less acidic stationary phase like neutral alumina.[8] |
References
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Available from: [Link]
-
Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Available from: [Link]
-
Merlic Group, UCLA. Workup Tricks: Reagents. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. Available from: [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available from: [Link] (Referenced via LCSS for Trimethyltin Chloride).
-
Crich, D., & Sun, S. (1999). A simple chromatographic technique for the purification of organic stannanes. The Journal of Organic Chemistry, 64(13), 4873-4875. Available from: [Link]
-
NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. Available from: [Link]
-
Gabr, M., et al. (2017). Workup for removing tin byproducts? ResearchGate. Available from: [Link]
-
Collaborative for Health & Environment. Tributyltin. Available from: [Link]
-
Tiong, S. H., & De Kras, E. (2013). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 21(4), 388-396. Available from: [Link]
-
Environment Canada. (2012). Code of practice: management of tetrabutyltin. Available from: [Link]
-
Hong, W., et al. (2015). Is a polymer semiconductor having a "perfect" regular structure desirable for organic thin film transistors? ResearchGate. Available from: [Link]
-
Gallagher, W. P., & Maleczka, R. E. (2003). Stille Couplings Catalytic in Tin: The “Sn−O” Approach. The Journal of Organic Chemistry, 68(17), 6775-6779. Available from: [Link]
-
Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(20), 7200-7201. Available from: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Available from: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]
-
U.S. Environmental Protection Agency. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Available from: [Link]
-
US Legal. Organotin: Understanding Its Legal Definition and Uses. Available from: [Link]
-
ResearchGate. (2013). How do you get rid of organotin waste? Available from: [Link]
-
OpenOChem Learn. Stille Coupling. Available from: [Link]
-
Institut Kimia Malaysia. (2021). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM.org. Available from: [Link]
-
Myers, A. The Stille Reaction - Chem 115. Harvard University. Available from: [Link]
-
Wikipedia. Stille reaction. Available from: [Link]
-
PubChem, National Center for Biotechnology Information. 2-(Tributylstannyl)furan. Available from: [Link]
-
ChemBK. 2-(tributylstannyl)furan. Available from: [Link]
-
Al-Jaff, G. O. A., & Al-Mahdi, H. A. (2010). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Stille Coupling. Available from: [Link]
-
Zhang, Z., et al. (2016). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 52(71), 10762-10765. Available from: [Link]
-
Kim, S., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(45), 29285-29289. Available from: [Link]
-
U.S. Environmental Protection Agency. Universal Waste. Available from: [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. Available from: [Link]
-
SANTHOSH CHEMISTRY. (2021). stability and reactivity of furan pyrrole thiophene. Available from: [Link]
-
Tiong, S. H., & De Kras, E. (2015). Reactivity and stability of selected flavor compounds. Journal of Food and Drug Analysis, 23(2), 1-11. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. jk-sci.com [jk-sci.com]
- 4. 2-(Tributylstannyl)furan | 118486-94-5 [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-(Tributylstannyl)furan | C16H30OSn | CID 4393688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(三丁基锡烷基)呋喃 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. chembk.com [chembk.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Reactivity and stability of selected flavor compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Workup [chem.rochester.edu]
- 19. sdlookchem.com [sdlookchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. legal-resources.uslegalforms.com [legal-resources.uslegalforms.com]
- 22. epa.nsw.gov.au [epa.nsw.gov.au]
- 23. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]
- 24. researchgate.net [researchgate.net]
- 25. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Formyl-2-(tributylstannyl)furan
Introduction
Welcome to the technical support guide for the purification of 3-formyl-2-(tributylstannyl)furan. This organostannane is a valuable bifunctional building block in organic synthesis, particularly for Stille cross-coupling reactions, allowing for the introduction of a 3-formylfuran moiety. The purification of this compound, however, presents several challenges that require careful attention to detail.
The primary difficulties arise from the inherent toxicity of organotin compounds, the potential for product decomposition on standard silica gel, and the need to separate the desired product from structurally similar impurities. This guide provides a comprehensive framework, including frequently asked questions, a troubleshooting guide, and a detailed experimental protocol to help researchers achieve high purity and yield.
Safety First: Handling Organotin Compounds
Before beginning any experimental work, it is critical to understand the hazards associated with tributyltin compounds. They are acutely toxic, can be absorbed through the skin, are harmful if swallowed or inhaled, and can cause severe skin and eye irritation.[1][2][3] Furthermore, they are suspected of damaging fertility and can cause organ damage through prolonged exposure.[1][2]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-impermeable gloves (nitrile or neoprene are suitable).[1] Always double-glove.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[2]
All glassware contaminated with tin reagents must be quenched with an oxidizing agent (like bleach) before cleaning, and all tin-containing waste must be segregated and disposed of according to institutional hazardous waste protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The synthesis typically involves the deprotonation of 3-furaldehyde with a strong base (like LDA) followed by quenching with tributyltin chloride. Based on this, the primary impurities are:
-
Unreacted 3-Furaldehyde: The starting material is more polar than the product and can be difficult to separate if the reaction does not go to completion.
-
Hexabutyldistannoxane: This is formed from the hydrolysis of tributyltin species during the aqueous workup. It is often a baseline impurity on TLC.
-
Tetrabutyltin: Can be present as an impurity in the tributyltin chloride reagent.
-
Lithium Chloride: A salt byproduct from the reaction that is typically removed during the aqueous workup.
Q2: My yield is very low after column chromatography. Is the compound decomposing?
A2: Yes, this is a common problem. Organostannanes, including this compound, can be sensitive to the acidic nature of standard silica gel. The silanol groups on the silica surface can catalyze the cleavage of the carbon-tin bond (protodestannylation), leading to the formation of 3-furaldehyde and tributyltin byproducts. This significantly reduces the yield of the desired product.
Q3: How can I prevent my product from decomposing on the silica gel column?
A3: The most effective method is to deactivate the silica gel to neutralize its acidic sites. This is typically done by pre-treating the silica with a base. A common and effective method is to use an eluent containing a small amount of triethylamine (Et₃N), typically 1-2%, for both slurry preparation and elution.[4][5] This simple step can dramatically improve recovery and purity.
Q4: Can I purify this compound by distillation?
A4: While possible in theory, it is not recommended. The boiling point of the closely related analog, 2-(tributylstannyl)furan, is 90 °C at a high vacuum of 0.1 mmHg.[6] The target compound will have a higher boiling point due to the polar formyl group, requiring high temperatures even under a strong vacuum. Organotin compounds are often thermally unstable, and prolonged heating can lead to decomposition. Flash column chromatography is a much milder and more effective method for this specific purification.
Q5: My purified product still contains traces of tin byproducts according to NMR or ICP-MS. How can I remove them?
A5: Achieving ultra-low levels of tin can be challenging. If standard chromatography is insufficient, a post-purification aqueous wash with potassium fluoride (KF) can be effective.[5] Tributyltin halides react with KF to form tributyltin fluoride (Bu₃SnF), a solid that is insoluble in many organic solvents and can be removed by filtration through a pad of Celite.[5] Alternatively, chromatography on silica gel that has been pre-treated with potassium carbonate can be highly effective at scavenging tin impurities.
Purification Workflow & Logic
The following diagram illustrates the decision-making process and workflow for the successful purification of this compound.
Caption: Purification workflow for this compound.
Troubleshooting Guide
This table addresses common issues encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Zero Yield | Product Decomposition: The C-Sn bond was cleaved on acidic silica gel. | 1. Deactivate the silica gel by preparing the slurry and eluent with 1-2% triethylamine.[4][5] 2. Work quickly and avoid letting the compound sit on the column for extended periods. |
| Poor Separation / Co-elution | Inappropriate Eluent System: Polarity of the eluent is too high or too low, resulting in poor resolution between the product and impurities. | 1. Develop the method carefully using TLC. Aim for an Rf of ~0.25-0.35 for the product in the starting eluent. 2. Use a slow, shallow gradient from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., 90:10 hexanes:ethyl acetate). |
| Streaking on TLC/Column | Insoluble Material: Crude material may not be fully dissolved. Compound Degradation: Product is degrading during analysis. | 1. Ensure the sample is fully dissolved before loading. If solubility is low, use the "dry loading" method (adsorb crude onto a small amount of silica). 2. Add 1% triethylamine to the TLC developing solvent to see if streaking is reduced; this indicates an acidity issue. |
| White Precipitate in Fractions | Tributyltin Fluoride: If a KF wash was performed prior to the column, some Bu₃SnF may have carried over. | 1. Filter the combined, concentrated fractions through a small plug of Celite® before final solvent removal. |
| Product is a Yellow/Brown Oil | Trace Impurities: Could be baseline polymeric material or oxidation byproducts. | 1. If purity is otherwise high by NMR, this may be acceptable. 2. For higher purity, a second, faster column ("plug") using the ideal eluent can be performed. Store the final product under an inert atmosphere (Argon or Nitrogen) at low temperatures. |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol is adapted from established procedures for the purification of this compound and general best practices for handling organostannanes.
Materials & Reagents
-
Crude this compound (post-workup)
-
Silica Gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc) - Reagent Grade or better
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Preparation of Crude Sample:
-
After the aqueous workup of the synthesis reaction, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator. Caution: Do not heat the water bath above 40 °C to prevent thermal decomposition.
-
Place the resulting crude oil under high vacuum for 15-30 minutes to remove residual solvent. This will yield a crude oil ready for purification.
-
-
TLC Analysis & Eluent Selection:
-
Dissolve a small amount of the crude oil in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate and develop it in various solvent systems. A good starting point is a 9:1 mixture of Hexanes:EtOAc.
-
The desired product is less polar than the starting 3-furaldehyde but more polar than non-polar tin byproducts like tetrabutyltin. Aim for a solvent system where the product has an Rf value of approximately 0.3.
-
-
Column Preparation (Deactivation Recommended):
-
Choose an appropriately sized column based on the amount of crude material (a general rule is a 50:1 to 100:1 ratio of silica:crude by weight).
-
Prepare the starting eluent (e.g., 100% Hexanes or 98:2 Hexanes:EtOAc). Add triethylamine to this solvent to a final concentration of 1% v/v.
-
Prepare a silica gel slurry using this triethylamine-containing eluent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Gently tap the column to create a well-packed bed.
-
Add a thin layer (0.5 cm) of sand to the top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading:
-
Wet Loading (Preferred): Dissolve the crude oil in a minimal amount of the starting eluent (or a less polar solvent like dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: If the crude product has poor solubility, dissolve it in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (2-3x the weight of the crude), and concentrate to a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting, non-polar solvent (e.g., 100% Hexanes containing 1% Et₃N). This will elute very non-polar impurities first.
-
Collect fractions and monitor them by TLC. A UV lamp (254 nm) is effective for visualizing the furan ring.
-
Gradually increase the polarity of the eluent. A suggested gradient based on literature is:
-
Step 1: 100% Hexanes
-
Step 2: 95:5 Hexanes:EtOAc
-
Step 3: 80:20 Hexanes:EtOAc
-
-
The desired product will elute as the polarity is increased. The more polar 3-furaldehyde will elute last or remain on the column.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Concentrate the combined fractions using a rotary evaporator.
-
The purified this compound should be obtained as a colorless or pale yellow oil. Confirm purity using ¹H NMR and ¹³C NMR spectroscopy.
-
Data Summary: Chromatographic Parameters
The following table provides an estimated guide to the separation based on typical elution behavior. Actual Rf values will vary.
| Compound | Expected Polarity | Estimated Rf (9:1 Hex:EtOAc) | Elution Order |
| Tetrabutyltin | Very Low | ~0.9 | 1st |
| This compound | Medium | ~0.4 | 2nd |
| 3-Furaldehyde (Starting Material) | High | ~0.2 | 3rd |
| Hexabutyldistannoxane | Very High (polar) | ~0.0 (Baseline) | Last / Retained |
References
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Tributyltin Hydroxide.
- Apollo Scientific. (2023). Tributyltin azide Safety Data Sheet.
-
Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. (2014). Ecotoxicology. Retrieved from [Link]
-
PubChem. (n.d.). Tributyltin Chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furfural. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis of 3-(2-Methylphenyl)furan.
- Google Patents. (n.d.). CN105175368A - Preparation method of 3-furfural product.
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]
-
Princeton University. (1977). Dehalogenation reactions catalyzed by tri-n-butyltin chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyne. Retrieved from [Link]
-
Broad Institute. (n.d.). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2004). Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Workup [chem.rochester.edu]
- 5. 2-(Tributylstannyl)furan 97 118486-94-5 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Stille Coupling of Substituted Furans: A Technical Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Stille cross-coupling reaction, specifically concerning substituted furan substrates. Low yields in these reactions can be frustrating and halt progress. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the scientific integrity and success of your experiments.
Part 1: Troubleshooting Guide - Diagnosing and Solving Low Yields
This section addresses specific, common problems encountered during the Stille coupling of furans. Each answer explains the underlying chemical principles and provides a clear, actionable protocol.
Q1: My reaction yield is low, and I'm recovering a significant amount of my halo-furan starting material. What are the most likely causes?
A1: Recovering the electrophile (halo-furan) points to a failure in the catalytic cycle, most often before or during the transmetalation step. The primary culprits are an inactive catalyst or a problematic organostannane reagent.
Core Issues & Causality:
-
Inactive Palladium Catalyst: The active catalyst is a Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) fails to be reduced in situ, or if the Pd(0) catalyst (e.g., Pd(PPh₃)₄) has degraded due to oxygen exposure, the catalytic cycle cannot begin with the crucial oxidative addition step.
-
Slow Transmetalation: Transmetalation, the transfer of the furan group from tin to palladium, is often the rate-limiting step in the Stille cycle.[1] For furan substrates, this step can be particularly sluggish. Factors include steric hindrance on the furan or coupling partner, poor quality of the organostannane, or suboptimal solvent choice.
-
Protodestannylation of the Stannane: If your reaction medium contains acidic protons (from water, acidic impurities in solvents, or certain additives), your organostannane can be protonated and effectively destroyed, leading to the formation of a simple furan and inactive tin byproducts.
Troubleshooting Protocol:
-
Verify Catalyst Activity:
-
Use Fresh Catalyst: Always use freshly opened or properly stored palladium catalysts. Pd(PPh₃)₄ is notoriously sensitive to air and should be stored under an inert atmosphere.
-
Consider a Pd(0) Source: If using a Pd(II) precatalyst, ensure your reaction conditions can facilitate its reduction. Often, phosphine ligands or other reagents in the mixture serve this purpose. For difficult couplings, starting with a reliable Pd(0) source like Pd₂(dba)₃ in combination with a ligand is preferable.
-
-
Assess Organostannane Quality:
-
Optimize Reaction Conditions to Accelerate Transmetalation:
-
Solvent Choice: Switch to a more polar, aprotic solvent like DMF, NMP, or dioxane. Increased solvent polarity can accelerate the transmetalation step.[4]
-
Additives: Incorporate additives known to facilitate transmetalation. Lithium chloride (LiCl) is highly effective as it can break up tin aggregates and form a more reactive chloropalladium intermediate.[3][4] Copper(I) iodide (CuI) is also a powerful co-catalyst that can dramatically increase the reaction rate, possibly by acting as a scavenger for excess phosphine ligand or via an alternative transmetalation pathway.[3][5][6]
-
Q2: My main byproduct is the homocoupling of my stannylfuran. How can I suppress this side reaction?
A2: Stannane homocoupling (R-Sn + Sn-R → R-R) is a common and frustrating side reaction in Stille couplings.[2][3] It typically arises from two main pathways: a Pd(II)-mediated process before the catalytic cycle is fully established, or a Pd(0)-catalyzed radical process.[3] The presence of oxygen can exacerbate this issue.
Core Issues & Causality:
-
Reaction with Pd(II) Precatalyst: Two molecules of the organostannane can react with the Pd(II) precatalyst, leading to reductive elimination and the homocoupled product.[3]
-
Oxygen Contamination: Dissolved oxygen can promote homocoupling and also lead to the oxidation and deactivation of the Pd(0) catalyst.
Troubleshooting Protocol:
-
Rigorous Degassing: This is the most critical step.
-
Method: Use the "freeze-pump-thaw" method (at least three cycles) for your solvent before adding reagents. This is more effective than simply bubbling argon or nitrogen through the solvent.
-
Inert Atmosphere: Ensure the entire reaction, from reagent addition to heating, is maintained under a positive pressure of a high-purity inert gas (Argon or Nitrogen).
-
-
Order of Addition:
-
Standard Protocol: Add the palladium catalyst, ligand, and halo-furan to the degassed solvent first. Stir for a few minutes to allow the oxidative addition to occur, forming the Pd(II)-aryl intermediate.
-
Delayed Stannane Addition: Add the organostannane last. This ensures that the stannane primarily encounters the Pd(II)-aryl intermediate rather than the initial Pd(0) or Pd(II) catalyst, minimizing the opportunity for homocoupling.
-
-
Ligand Choice:
-
Electron-Rich Ligands: Employing electron-rich and bulky phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.
-
Arsine Ligands: Triphenylarsine (AsPh₃) has been shown to be effective in some systems, potentially by modifying the electronics and sterics at the palladium center to disfavor the homocoupling pathway.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions about optimizing the Stille coupling for furan-containing molecules.
Q1: What is the best general-purpose palladium catalyst and ligand combination for substituted furans?
A1: There is no single "best" combination, as the optimal choice depends heavily on the specific electronic and steric properties of your substrates. However, a highly reliable starting point is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) .
-
Why it Works: Pd(PPh₃)₄ is a pre-formed, air-sensitive Pd(0) catalyst that does not require an in-situ reduction step.[4] The triphenylphosphine ligands are robust and provide a good balance of steric bulk and electronic properties suitable for many furan couplings.
-
Alternative Starting Point: For more challenging couplings, a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a phosphine ligand like P(t-Bu)₃ (tri(tert-butyl)phosphine) or XPhos is an excellent choice. The dba ligands are weakly coordinating and easily displaced, allowing for the formation of a highly active catalytic species.[7]
Table 1: Recommended Catalyst Systems for Furan Stille Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(PPh₃)₄ | (None needed) | 1-5% | Commercially available, reliable Pd(0) source. |
| Pd₂(dba)₃ | PPh₃ or AsPh₃ | 1-2% Pd, 4-8% Ligand | Good for sluggish reactions; dba is easily displaced. |
| Pd(OAc)₂ | SPhos or XPhos | 2-5% Pd, 4-10% Ligand | Air-stable Pd(II) source, powerful modern ligands. |
| PdCl₂(CH₃CN)₂ | (None needed initially) | 2-5% | Highly efficient due to weakly coordinating acetonitrile ligands.[7] |
Q2: How do additives like CuI and LiCl actually improve the reaction?
A2: These additives address the often rate-limiting transmetalation step and can dramatically improve yields and reaction times.[1][4]
-
Copper(I) Iodide (CuI): The role of CuI is multifaceted and still debated, but it is believed to act in several ways:
-
Ligand Scavenging: Free phosphine ligand in solution can inhibit the reaction. CuI can coordinate to this excess ligand, freeing up a coordination site on the palladium center and accelerating transmetalation.[5]
-
Alternative Transmetalation: CuI may undergo transmetalation with the organostannane first to form a more reactive organocuprate species. This organocuprate then rapidly transmetalates with the palladium complex.[3] This is particularly effective for sluggish stannanes.
-
-
Lithium Chloride (LiCl):
-
Accelerating Reductive Elimination: LiCl can displace the existing halide on the palladium intermediate (e.g., from an aryl iodide) to form a palladium-chloride species. The Pd-Cl bond is weaker, which can accelerate the subsequent transmetalation and reductive elimination steps.
-
Increasing Polarity: As a salt, LiCl increases the polarity of the reaction medium, which can help stabilize charged intermediates and speed up key steps in the catalytic cycle.[3][4]
-
Part 3: Visualization & Methodologies
Stille Catalytic Cycle for Furan Coupling
This diagram illustrates the key steps in the palladium-catalyzed Stille cross-coupling reaction.
Caption: The catalytic cycle of the Stille coupling reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in your furan Stille coupling.
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocol: General Procedure for an Optimized Furan Stille Coupling
This protocol incorporates best practices to maximize success.
Materials:
-
Halo-furan (1.0 equiv)
-
Stannylfuran (1.1-1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%)
-
Triphenylarsine (AsPh₃) (0.08 equiv, 8 mol%)
-
Copper(I) Iodide (CuI) (0.1 equiv, 10 mol%)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under a positive pressure of Argon, add the halo-furan, Pd₂(dba)₃, AsPh₃, and CuI.
-
Solvent Addition: Add anhydrous, degassed DMF via cannula or gas-tight syringe.
-
Degassing (Optional but Recommended): Briefly bubble Argon through the stirred solution for 5-10 minutes.
-
Stannane Addition: Add the stannylfuran neat via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor by TLC or LC-MS until the halo-furan is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry with Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Roth, G. P., Farina, V., Liebeskind, L. S., & Peña-Cabrera, E. (1995). Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters, 36(13), 2191–2194. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2005). Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide w... Chemistry - A European Journal. [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Carrera, E. I., et al. (2014). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Roth, G. P., & Farina, V. (2010). ChemInform Abstract: Optimized Stille Coupling Reactions Catalyzed by Palladium on Carbon with CuI as Cocatalyst. ResearchGate. [Link]
-
Al-dujaili, A. H., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Stille Coupling of 3-Formyl-2-(tributylstannyl)furan
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Stille coupling of 3-formyl-2-(tributylstannyl)furan. Our goal is to provide you with in-depth troubleshooting strategies and a comprehensive understanding of the underlying chemical principles to help you achieve successful and high-yielding cross-coupling reactions while minimizing undesired side reactions, particularly homocoupling.
Troubleshooting Guide: Preventing Homocoupling of this compound
This section addresses the most common and frustrating issue encountered with this specific substrate: the formation of the homocoupled dimer of the stannylfuran.
Question 1: I am observing significant amounts of a homocoupled dimer of my this compound in my Stille reaction. What is causing this and how can I prevent it?
Answer:
The homocoupling of your organostannane is a common side reaction in Stille couplings and can arise from two primary mechanistic pathways[1]. Understanding these pathways is key to mitigating the issue.
-
Pathway A: Reaction with Pd(II) Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it can react with two equivalents of your organostannane before the catalytic cycle begins. This leads to the formation of the homocoupled dimer and a catalytically inactive Pd(0) species.
-
Pathway B: Radical Process with Pd(0): The active Pd(0) catalyst can also participate in a radical process, leading to the homocoupling of your stannane. This can be exacerbated by the presence of oxygen or other radical initiators.
The electron-rich nature of the furan ring in your substrate, despite the electron-withdrawing formyl group, can make it more susceptible to these undesired reactions. Here are several strategies to suppress homocoupling:
1. Choice of Palladium Precatalyst and Ligand:
-
Use a Pd(0) source directly: Pre-formed, well-defined Pd(0) complexes such as Pd(PPh₃)₄ or Pd₂(dba)₃ are often preferred over Pd(II) sources to bypass the initial reaction with the organostannane[2][3].
-
Employ bulky, electron-rich phosphine ligands: Ligands such as P(t-Bu)₃, PCy₃, or JohnPhos can accelerate the rate-determining transmetalation and subsequent reductive elimination steps of the desired cross-coupling, outcompeting the homocoupling pathway[4][5]. For furan substrates, polydentate ligands have also shown high efficiency[6].
2. The "Copper Effect": Utilizing Cu(I) Co-catalysis:
The addition of a copper(I) salt, typically CuI, is a highly effective strategy to suppress homocoupling and accelerate the desired reaction. This is often referred to as the "copper effect" and it is believed to function in two ways[7][8]:
-
Ligand Scavenging: In non-polar solvents, CuI can act as a scavenger for excess phosphine ligand. High concentrations of free ligand can inhibit the reaction.
-
Transmetalation via an Organocopper Intermediate: In polar solvents, the organostannane can first transmetalate with the Cu(I) salt to form a more reactive organocopper species, which then rapidly transmetalates with the palladium center.
3. Rigorous Exclusion of Oxygen:
Oxygen can promote the oxidative homocoupling of organostannanes[3]. Therefore, it is crucial to maintain strictly anaerobic conditions throughout the reaction.
-
Degas your solvents: Thoroughly degas all solvents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period).
-
Use Schlenk techniques: Perform the entire reaction under an inert atmosphere using Schlenk line techniques.
4. Purity of the Organostannane Reagent:
Impurities in your this compound can contribute to side reactions. It is advisable to purify the reagent before use, for example, by flash chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q2: What is the optimal catalyst and ligand combination for the Stille coupling of this compound?
A2: While the optimal conditions can be substrate-dependent, a good starting point for functionalized furans is a combination of a Pd(0) precatalyst with a bulky, electron-rich phosphine ligand. For example, Pd₂(dba)₃ with a ligand like XPhos or SPhos. The use of pre-formed palladium precatalysts based on a 2-aminobiphenyl scaffold can also offer improved stability and reactivity[9].
Q3: Can I use a Pd(II) precatalyst? If so, how can I minimize homocoupling?
A3: Yes, you can use Pd(II) precatalysts like Pd(OAc)₂. However, to minimize homocoupling, it is crucial to ensure the rapid in-situ reduction to Pd(0). This can often be achieved by the phosphine ligand itself, but care must be taken. Adding the organostannane slowly to the reaction mixture after the catalyst has been pre-activated can sometimes help.
Q4: What is the recommended solvent for this reaction?
A4: Anhydrous and deoxygenated polar aprotic solvents such as DMF, dioxane, or THF are commonly used for Stille couplings[10][11]. The choice of solvent can influence the reaction rate and selectivity, so it may be worth screening a few options.
Q5: How can I effectively remove the tin byproducts after the reaction?
A5: Tributyltin halides are common byproducts and can be challenging to remove completely. A common workup procedure involves quenching the reaction and then washing the organic layer with an aqueous solution of KF or CsF[7][11]. This forms insoluble tributyltin fluoride, which can be removed by filtration. Flash chromatography on silica gel is also a standard purification method.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of this compound with an Aryl Bromide
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), this compound (1.1 equiv), and anhydrous, degassed solvent (e.g., dioxane, to make a ~0.1 M solution).
-
In a separate glovebox or under a positive pressure of argon, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the catalyst/ligand solution to the reaction mixture.
-
If using a copper co-catalyst, add CuI (10-20 mol%) to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF.
-
Stir vigorously for 1-2 hours, then filter the mixture through a pad of Celite®.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(PPh₃)₄ (1-2 mol%) | Direct use of Pd(0) avoids premature reaction with the stannane. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) (2-4 mol%) | Accelerates the desired catalytic cycle, outcompeting homocoupling. |
| Co-catalyst | CuI (10-20 mol%) | Promotes the desired cross-coupling and scavenges excess ligand. |
| Solvent | Anhydrous, degassed dioxane, DMF, or THF | Polar aprotic solvents are generally effective for Stille couplings. |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxygen-mediated oxidative homocoupling. |
Visualizing the Catalytic Cycle and Homocoupling Pathways
The following diagrams illustrate the desired Stille coupling cycle and the competing homocoupling pathways.
Caption: The desired catalytic cycle for the Stille cross-coupling reaction.
Caption: The two primary pathways leading to undesired homocoupling of the organostannane.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Myers, A. G. (2007). The Stille Reaction. Chem 115 Handout. [Link]
-
Acantharex. (2022, November 17). Stille reaction | Brief theory, double cross-coupling. YouTube. [Link]
-
Wikipedia contributors. (2023, December 28). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Chem LibreTexts. (2023, June 30). Stille Coupling. [Link]
-
Z-H. Li, et al. (2015). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene. Molecules, 20(8), 13847-13861. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
Cai, Q., et al. (2007). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics, 26(23), 5632-5635. [Link]
-
Lipshutz, B. H., & Blomgren, P. A. (2012). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. Chemical Communications, 48(69), 8661-8663. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Significant Enhancement of the Stille Reaction with a New Combination of Reagents—Copper(I) Iodide with Cesium Fluoride. Angewandte Chemie, 116(9), 1152-1156. [Link]
-
Pérez-Temprano, M. H., et al. (2008). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Journal of the American Chemical Society, 130(41), 13686-13694. [Link]
-
So, C. M., & Buchwald, S. L. (2010). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 49(43), 7958-7961. [Link]
-
Al-Masri, A. A., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts, 14(1), 35. [Link]
-
J&K Scientific LLC. (n.d.). Stille Cross-Coupling. [Link]
-
Reddy, K. R., & Falck, J. R. (2010). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. The Journal of Organic Chemistry, 75(24), 8567-8570. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Morin, M. D., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Organic Letters, 19(6), 1466-1469. [Link]
-
Williams, J. M., & Albrecht, W. L. (2011). Preparation of 4-Methoxy-4'-Nitrobiphenyl. Organic Syntheses, 88, 197. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
Furan Functionalization: A Technical Support Guide to Managing Ring Instability
Welcome to the Technical Support Center for managing the inherent instability of the furan ring during functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of furan chemistry. Here, we provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered in the lab.
Introduction: The Furan Conundrum
Furan, a five-membered aromatic heterocycle, is a valuable scaffold in pharmaceuticals and functional materials. However, its unique electronic structure presents a double-edged sword. While highly reactive and amenable to various transformations, this reactivity is coupled with a propensity for instability, particularly under acidic conditions, leading to undesirable side reactions such as ring-opening and polymerization.[1] This guide will equip you with the knowledge and practical strategies to harness the reactivity of furan while mitigating its inherent instability.
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring so prone to degradation, especially in acidic media?
A1: The instability of the furan ring is rooted in its electronic structure. While aromatic, its resonance energy is considerably lower than that of benzene, making it less stable.[1] The furan ring is highly susceptible to acid-catalyzed degradation.[2][3] Protonation, particularly at the α-carbon (C2/C5 positions), is often the initiating step. This disrupts the aromaticity and forms a reactive intermediate that is susceptible to nucleophilic attack, frequently by the solvent, leading to ring-opening and the formation of 1,4-dicarbonyl compounds.[1][2][4]
Q2: My reaction is producing a significant amount of black, insoluble polymer. What's happening and how can I stop it?
A2: Polymerization is a very common and frustrating side reaction in furan chemistry, particularly under strongly acidic conditions or in the presence of certain Lewis acids.[1][5] This "humin" formation arises from the acid-catalyzed condensation of furan molecules or their reactive intermediates.[5] Electron-donating substituents on the furan ring can worsen this issue by increasing the ring's nucleophilicity and the stability of the carbocation intermediates that initiate polymerization.[6]
Prevention Strategies:
-
Temperature Control: Perform reactions at low temperatures to minimize the rate of polymerization.[1]
-
Milder Catalysts: Opt for less aggressive Brønsted or Lewis acids. For instance, in Friedel-Crafts reactions, substituting strong acids like AlCl₃ with milder ones like ZnCl₂ or BF₃·OEt₂ can be beneficial.[1][6]
-
Controlled Addition: Slow, dropwise addition of reagents can help to control the reaction rate and minimize local excesses of reactants that can trigger polymerization.
-
Biphasic Systems: In some cases, using a biphasic system can help to remove the desired furan product from the acidic aqueous phase as it forms, thereby preventing its degradation.[5]
Q3: I'm struggling with low yields in my Friedel-Crafts acylation of a furan derivative. What are the key pitfalls?
A3: Standard Friedel-Crafts conditions are often too harsh for the acid-sensitive furan ring, leading to decomposition.[1] The key is to use milder conditions. Phosphoric acid or boron trifluoride are often effective catalysts for the acylation of furans with acid anhydrides or acid halides.[6] For highly reactive acylating agents like trifluoroacetic anhydride, a catalyst may not even be necessary.[6]
Troubleshooting Guides: Reaction-Specific Issues & Solutions
This section provides detailed troubleshooting for common functionalization reactions, addressing specific symptoms and providing actionable solutions.
Scenario 1: Electrophilic Substitution (e.g., Nitration, Halogenation)
-
Symptom: Low yield of the desired product, with significant formation of dark, tarry byproducts.
-
Primary Cause: The high reactivity of furan towards electrophiles can lead to polysubstitution and acid-catalyzed degradation under harsh conditions.[6][7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for electrophilic substitution on furans.
Scenario 2: Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)
-
Symptom: Low to no conversion, or decomposition of the furan starting material.
-
Primary Cause: While generally milder than many electrophilic substitutions, some cross-coupling conditions can still be detrimental to sensitive furan substrates. Ligand choice, base, and temperature are critical parameters.
-
Optimization Strategies:
| Parameter | Issue | Recommended Solution | Rationale |
| Catalyst/Ligand | Catalyst deactivation or inefficient catalysis. | Screen different phosphine ligands (e.g., SPhos, XPhos for Suzuki) or N-heterocyclic carbene (NHC) ligands. | The electronic and steric properties of the ligand significantly impact the stability and activity of the palladium catalyst. |
| Base | Base-mediated decomposition of the furan. | Use milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N). | Strong bases can promote side reactions. A careful selection is necessary to ensure efficient transmetalation without degrading the substrate. |
| Temperature | Thermal decomposition of the furan. | Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. Microwave irradiation can sometimes allow for lower temperatures and shorter reaction times. | Furans can be thermally labile, especially with certain substituents. |
| Solvent | Poor solubility or solvent-mediated side reactions. | Test a range of aprotic solvents like dioxane, THF, or toluene. | The solvent can influence catalyst activity and substrate stability. |
Scenario 3: Ring Opening During Deprotection or Further Transformation
-
Symptom: Cleavage of the furan ring when attempting to modify other parts of the molecule, particularly under acidic conditions.
-
Primary Cause: The furan ring is often more sensitive to acid than other functional groups, leading to unintended ring opening.[2][3][8]
-
Preventative Measures:
Caption: Strategies to prevent furan ring opening.
Experimental Protocols
Protocol 1: Mild Vilsmeier-Haack Formylation of 2-Methylfuran
This protocol details the formylation of an electron-rich furan under controlled conditions to minimize polymerization.[1]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or thick slurry.
-
Reaction: Stir the mixture for 30 minutes at 0°C, then allow it to warm to room temperature for another 30 minutes. Add anhydrous 1,2-dichloroethane to the flask, followed by cooling the mixture back to 0°C.
-
Substrate Addition: Add a solution of 2-methylfuran (1.0 eq.) in 1,2-dichloroethane dropwise, keeping the temperature below 10°C.
-
Monitoring: After addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Add a concentrated aqueous solution of sodium acetate to neutralize the acid and stir vigorously for 1 hour until the intermediate iminium salt is fully hydrolyzed.
-
Extraction and Purification: Extract the product with dichloromethane or diethyl ether. Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate in vacuo. Purify the resulting 5-methyl-2-furaldehyde by distillation or column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromofuran
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a furan derivative.[9]
-
Reaction Setup: To a Schlenk flask, add 2-bromofuran (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (0.03 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).
-
Reaction: Heat the mixture to 80-90°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology. Available at: [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. Available at: [Link]
-
Oxidative Cleavage of Furans. Organic Reactions. Available at: [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. ResearchGate. Available at: [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Semantic Scholar. Available at: [Link]
-
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
5 Electrophilic Substitution of Furan. YouTube. Available at: [Link]
-
Oxidation of furans (Review). FAO AGRIS. Available at: [Link]
-
Furan. Wikipedia. Available at: [Link]
-
Oxidation of furans (Review). ResearchGate. Available at: [Link]
-
Furan undergoes electrophilic aromatic substitution more readily than benzene. Pearson. Available at: [Link]
-
Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio. Available at: [Link]
-
(PDF) Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. Available at: [Link]
-
Acid-Promoted One-Pot Synthesis of Substituted Furan and 6-Methylpyrazin-2(1 H)-one Derivatives via Allene Intermediate Formed in Situ. PubMed. Available at: [Link]
-
Towards Thermally Reversible Networks Based on Furan-Functionalization of Jatropha Oil. MDPI. Available at: [Link]
-
(PDF) Catalytic C−H Functionalization of Unreactive Furan Cores in Bio‐Derived Platform Chemicals. ResearchGate. Available at: [Link]
-
Synthesis of Furan-Substituted N-Heteroacene-Based Liquid Material and Its Acid-Recognizing Behavior. MDPI. Available at: [Link]
-
Chemical Transformation of Biomass-Derived Furan Compounds into Polyols. MDPI. Available at: [Link]
-
Catalytic C-H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. PubMed. Available at: [Link]
-
Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Quora. Available at: [Link]
-
Scheme 3. Path of Furan Compounds Generate α-Carbonyl Aldehydes and Humins 42−44. ResearchGate. Available at: [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. NIH. Available at: [Link]
-
Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Publishing. Available at: [Link]
-
Disconnecting with a sneaky furan?. YouTube. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions and More | Request PDF. ResearchGate. Available at: [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. ResearchGate. Available at: [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
MCQ-174: About Furan derivative (THF) by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules).. YouTube. Available at: [Link]
-
Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation/Hydroxylation and Elimination. Organic Letters. Available at: [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
A Macrocyclic Furan with Accessible Oxidation States: Switching Between Aromatic and Antiaromatic Global Ring Currents. NIH. Available at: [Link]
-
Furan as a versatile synthon. pnas.org. Available at: [Link]
-
Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. Available at: [Link]
-
PREPARATION AND PROPERTIES OF FURAN#FURAN. YouTube. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Formyl-2-(tributylstannyl)furan
From the desk of the Senior Application Scientist
Welcome to the technical support center for advanced heterocyclic building blocks. This guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice for the synthesis of 3-formyl-2-(tributylstannyl)furan. This valuable intermediate is a key precursor for Stille cross-coupling reactions, but its multi-step synthesis can present several challenges. This document addresses common side reactions and experimental pitfalls in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Synthetic Strategy & Core Reaction Issues
Q1: I need to synthesize this compound. What is a reliable and regioselective synthetic route?
A1: A robust and highly regioselective two-step approach starting from commercially available 3-bromofuran is recommended. The overall strategy is as follows:
-
Step 1: Directed ortho-Metalation and Stannylation. First, you perform a selective deprotonation (lithiation) of 3-bromofuran at the C2 position, which is the most acidic site on the furan ring. This is typically achieved with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C). The resulting organolithium intermediate is then quenched with tributyltin chloride (Bu₃SnCl) to yield 3-bromo-2-(tributylstannyl)furan.
-
Step 2: Lithium-Halogen Exchange and Formylation. The second step involves a lithium-halogen exchange reaction on 3-bromo-2-(tributylstannyl)furan.[1] Using an alkyllithium reagent like n-butyllithium (n-BuLi) at extremely low temperatures (≤ -78 °C) selectively replaces the bromine atom with lithium. This new organolithium species is then quenched with an anhydrous formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality, yielding the target compound.
This route offers excellent control over the placement of both the stannyl and formyl groups, which is difficult to achieve via other methods.
Q2: My yield in Step 1 (synthesis of 3-bromo-2-(tributylstannyl)furan) is very low, and my TLC plate shows multiple spots. What are the likely side reactions?
A2: Low yields and multiple products in this step almost always point to issues with the initial lithiation. The key is forming the 2-lithio-3-bromofuran intermediate cleanly and efficiently. Here are the common culprits:
-
Incomplete Lithiation: If you see a significant amount of 3-bromofuran starting material, your lithiation was incomplete. This can be caused by using old or poorly titrated LDA, insufficient equivalents of LDA, or allowing the temperature to rise above -70 °C, which can cause the base to decompose.[2]
-
"Halogen Dance" Rearrangement: While lithiation at C2 is kinetically favored, prolonged reaction times or elevated temperatures can allow for rearrangement reactions, sometimes called "halogen dance" reactions, where the lithium and bromine atoms exchange positions, leading to isomeric impurities.[3]
-
Competing Lithiation at C5: Although C2 is more acidic, some lithiation can occur at the C5 position, especially if the reaction is not sufficiently cold. This leads to the formation of the undesired 4-bromo-2-(tributylstannyl)furan isomer after quenching.
-
Proton Quenching: The presence of trace amounts of water or other proton sources in your solvent (THF) or on your glassware will instantly quench the organolithium intermediate, returning it to 3-bromofuran. Strict anhydrous conditions are paramount.
Below is a diagram illustrating the desired pathway versus the major side reactions.
Sources
Technical Support Center: Chromatographic Purification of Organotin Compounds
Welcome to the technical support center for the chromatographic purification of organotin compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for the successful separation and purification of these challenging analytes. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of organotin compounds, providing a foundational understanding of the key considerations for method selection and sample preparation.
Q1: What are the primary chromatographic techniques for the purification and analysis of organotin compounds?
A1: The two primary chromatographic techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with sensitive detection methods.[1][2][3][4]
-
Gas Chromatography (GC): GC offers high-resolution separation and is compatible with a variety of sensitive detectors.[1][5] However, a critical prerequisite for GC analysis of most organotin compounds is a derivatization step to increase their volatility and thermal stability.[1][6][7] Common derivatization methods include alkylation with Grignard reagents or ethylation with sodium tetraethylborate (NaBEt4).[1][6]
-
High-Performance Liquid Chromatography (HPLC): The main advantage of HPLC is that it often eliminates the need for derivatization, which can be a time-consuming step and a source of analytical uncertainty.[8][9] HPLC is particularly well-suited for the analysis of less volatile and more polar organotin species.[8]
Q2: Why is derivatization necessary for the GC analysis of many organotin compounds?
A2: Many organotin compounds, particularly the mono-, di-, and tri-substituted forms, are polar and have low volatility.[1][10] These properties make them unsuitable for direct analysis by GC, which requires analytes to be volatile and thermally stable.[7] The derivatization process converts these polar organotins into more volatile and less polar tetra-alkylated forms that can be readily analyzed by GC.[6]
Q3: What are the most common derivatization reagents for organotin analysis by GC?
A3: The most frequently used derivatization reagents are:
-
Grignard Reagents (e.g., methylmagnesium bromide, pentylmagnesium bromide): These reagents are widely used for the alkylation of organotins.[11] The reaction produces stable tetra-alkyltin derivatives suitable for GC separation. However, Grignard reagents are highly reactive and sensitive to moisture, requiring very dry conditions and careful handling.[6]
-
Sodium tetraethylborate (NaBEt4): This reagent is used for the ethylation of organotins and is often applied directly to aqueous samples.[5][10]
Q4: When should I choose HPLC over GC for organotin analysis?
A4: HPLC is the preferred method when you want to avoid the complexities and potential sources of error associated with derivatization.[8][9] It is particularly advantageous for the analysis of thermally labile or very polar organotin compounds. HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful technique for sensitive and specific organotin speciation.[12][13]
Q5: What is Solid Phase Extraction (SPE) and how is it used in organotin analysis?
A5: Solid Phase Extraction (SPE) is a sample preparation technique used to isolate and concentrate organotin compounds from complex matrices like water, soil, or sediment.[12][14] It is a more efficient alternative to liquid-liquid extraction, reducing solvent consumption and offering high, reproducible recoveries.[14] In organotin analysis, SPE is often used as a cleanup step before chromatographic analysis to remove interfering substances.[12]
Section 2: Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the chromatographic analysis of organotin compounds.
Gas Chromatography (GC) Troubleshooting
Issue 1: Peak Tailing
Possible Causes:
-
Active Sites: Organotin compounds can interact with active sites (exposed silanol groups) in the GC system, such as on the inlet liner, glass wool, or the column itself, leading to asymmetrical peaks.[15]
-
Incomplete Derivatization: If the derivatization reaction is incomplete, residual polar organotins will exhibit poor peak shape.[15]
-
Column Contamination: Accumulation of non-volatile residues at the head of the column can create active sites.[16]
Solutions:
-
Use Deactivated Liners and Glass Wool: Employ liners and glass wool that have been chemically deactivated to minimize interactions with the analytes.[15]
-
Optimize Derivatization: Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration.
-
Column Maintenance: Regularly condition the column and trim the front end to remove contaminants.[15]
-
Use an Inert Column: If problems persist, consider using a column specifically designed for the analysis of active compounds.[15]
Issue 2: Poor Resolution or Peak Overlap
Possible Causes:
-
Inadequate Column Selectivity: The stationary phase of the column may not be suitable for separating the target organotin species.[16]
-
Incorrect Temperature Program: The oven temperature program may not be optimized to effectively separate the analytes.[16]
-
Improper Carrier Gas Flow Rate: A non-optimal flow rate can lead to band broadening and reduced resolution.
Solutions:
-
Column Selection: Choose a column with a stationary phase that provides good selectivity for your target organotins.
-
Optimize Temperature Program: Adjust the initial temperature, ramp rates, and final hold time to improve separation.
-
Optimize Carrier Gas Flow: Determine the optimal flow rate for your column dimensions and carrier gas.
Issue 3: Low Analyte Response or Poor Sensitivity
Possible Causes:
-
Analyte Loss During Sample Preparation: Incomplete extraction or derivatization can lead to low recoveries.
-
Adsorption in the GC System: Active sites in the injector or column can irreversibly adsorb the analytes.[17]
-
Detector Issues: The detector may not be sensitive enough or may not be operating under optimal conditions.[17]
Solutions:
-
Optimize Sample Preparation: Ensure efficient extraction and complete derivatization.
-
System Inertness: Use deactivated liners and an inert column to minimize analyte adsorption.[15]
-
Detector Optimization: Ensure the detector is clean and operating according to the manufacturer's specifications.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: Organotins can exhibit secondary interactions with the stationary phase, especially with residual silanol groups on silica-based columns.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the organotin compounds, influencing their interaction with the stationary phase.[18][19]
-
Column Overload: Injecting too much sample can lead to peak distortion.
Solutions:
-
Mobile Phase Additives: Add modifiers like triethylamine or a complexing agent like tropolone to the mobile phase to mask active sites and improve peak shape.[13][20]
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure consistent ionization of the analytes.[19]
-
Reduce Injection Volume/Concentration: Inject a smaller volume or dilute the sample to avoid overloading the column.
Issue 2: Shifting Retention Times
Possible Causes:
-
Inconsistent Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention times.[21]
-
Fluctuations in Column Temperature: Changes in the column temperature can affect retention times.[21]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Solutions:
-
Precise Mobile Phase Preparation: Carefully prepare and degas the mobile phase to ensure consistency.[21]
-
Use a Column Oven: Maintain a constant column temperature using a column oven.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection.
Issue 3: Low Sensitivity
Possible Causes:
-
Inadequate Detection Method: The chosen detector may not be sensitive enough for the low concentrations of organotins in the sample.
-
Poor Ionization (for LC-MS): The electrospray ionization (ESI) conditions may not be optimal for the target analytes.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the signal of the target analytes.
Solutions:
-
Use a More Sensitive Detector: Couple the HPLC system with a highly sensitive detector like an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).[12][13]
-
Optimize MS Parameters: Optimize the ESI source parameters, such as spray voltage and gas flows, to maximize the signal for your target compounds.
-
Improve Sample Cleanup: Use a more effective sample cleanup method, such as Solid Phase Extraction (SPE), to remove interfering matrix components.[12]
Section 3: Experimental Protocols
Protocol 1: GC-MS Analysis of Organotins in Water Samples with Derivatization
This protocol outlines a general procedure for the determination of organotin compounds in water samples using GC-MS after derivatization with sodium tetraethylborate.
1. Sample Collection and Preservation:
- Collect water samples in clean glass bottles.
- Preserve the samples by adjusting the pH to approximately 5 with an appropriate buffer.
2. Derivatization and Extraction:
- To a 250-400 mL water sample, add a suitable internal standard (e.g., Tripropyltin).[22]
- Add 2 mL of acetate buffer.[23]
- Add 200 µL of a freshly prepared 2% sodium tetraethylborate (NaBEt4) solution.[23]
- Shake the sample and allow it to react for 30 minutes.[10][23]
- Extract the derivatized compounds with 1 mL of hexane by vortexing for 30 seconds.[23]
- Allow the phases to separate and carefully transfer the upper hexane layer to a GC vial.
3. GC-MS Analysis:
- GC Column: Use a column suitable for organometallic compounds, such as a 5% phenyl-methylpolysiloxane column.
- Injector: Operate in splitless mode.
- Oven Program: Develop a temperature program that provides good separation of the target analytes. A typical program might start at 50°C, ramp to 250°C, and hold for 5 minutes.
- MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for each derivatized organotin compound.
Protocol 2: HPLC-ICP-MS Analysis of Organotins in Water Samples
This protocol describes the direct analysis of organotin compounds in water samples without derivatization using HPLC-ICP-MS.
1. Sample Preparation:
- Filter the water sample through a 0.45 µm filter to remove particulate matter.
- For trace analysis, a pre-concentration step using Solid Phase Extraction (SPE) may be necessary.[12]
2. HPLC Separation:
- Column: A C18 reversed-phase column is commonly used.[13]
- Mobile Phase: A typical mobile phase consists of a mixture of methanol, water, and acetic acid, often containing a complexing agent like tropolone or an ion-pairing reagent like triethylamine to improve peak shape.[13][20]
- Elution: Isocratic or gradient elution can be used depending on the complexity of the sample.
3. ICP-MS Detection:
- Introduce the eluent from the HPLC column into the ICP-MS.
- Monitor the isotopes of tin (e.g., 118Sn, 120Sn) to detect the eluting organotin compounds.
- The addition of oxygen to the argon plasma gas can help to reduce carbon-based interferences and improve sensitivity.[9]
Section 4: Visualizations
Experimental Workflow for GC-MS Analysis of Organotins
Caption: General workflow for the GC-MS analysis of organotin compounds.
Troubleshooting Logic for Peak Tailing in GC
Caption: Troubleshooting workflow for peak tailing in GC of organotins.
Section 5: Quantitative Data Summary
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Derivatization | Typically required[1][3][7] | Generally not required[8][9] |
| Volatility Requirement | High | Low |
| Typical Analytes | Volatile, thermally stable derivatives | Polar, non-volatile, and thermally labile compounds |
| Common Detectors | MS, FPD, ICP-MS[1][5] | ICP-MS, MS, Fluorimetry[24][25] |
| Advantages | High resolution, sensitive detectors[1][5] | No derivatization, suitable for a wider range of compounds[8][9] |
| Disadvantages | Derivatization is complex and can introduce errors[3][6] | Can have lower resolution than GC for some applications |
| Detection Limits (TBT) | 0.03 pg as Sn (with O2 addition)[9] | 3 pg as Sn[9] |
References
-
Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 113-119. [Link]
-
Hoch, M. (2001). Organotin compounds in the environment—an overview. Applied Geochemistry, 16(7-8), 719-743. [Link]
-
Request PDF. (n.d.). Derivatization methods for the determination of organotin compounds in environmental samples. ResearchGate.[Link]
-
David, F., Sandra, P., & Wylie, P. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. LabRulez GCMS.[Link]
-
Takeuchi, M., Mizuishi, K., & Hobo, T. (2000). Determination of Organotin Compounds in Environmental Samples. Analytical Sciences, 16(4), 349-359. [Link]
-
Eurofins Australia. (n.d.). Organotins Analysis. [Link]
-
EVISA. (2024, April 10). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Speciation.net.[Link]
-
ALS global. (n.d.). Analysis of organotin compounds. [Link]
-
Lofrano, G., Libralato, G., & Minetto, D. (2018). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Current Analytical Chemistry, 14(5), 456-463. [Link]
-
REVIEW Organotin Speciation Analysis Based on Liquid or Gas Chromatography. (n.d.). [Link]
-
Wiley Analytical Science. (2019, September 16). Tin test: Detecting organotin compounds. [Link]
-
Chromatography Today. (2019, October 8). Detecting Organotin in Food Using Chromatography. [Link]
-
Padró, A., et al. (2004). Speciation of organotin compounds in waters and marine sediments using purge-and-trap capillary gas chromatography with atomic emission detection. Journal of Chromatography A, 1052(1-2), 163-170. [Link]
-
Tsunoi, S., Matoba, T., & Shioji, H. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. [Link]
-
Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services.[Link]
-
Popp, P., et al. (1997). Solid Phase Microextraction To Study the Sorption of Organotin Compounds onto Particulate and Dissolved Humic Organic Matter. Environmental Science & Technology, 31(12), 3462-3467. [Link]
-
ResearchGate. (n.d.). Speciation analysis of organotin compounds by HPLC-ICP-MS. [Link]
-
ResearchGate. (n.d.). Detection techniques in speciation analysis of organotin compounds by liquid chromatography. [Link]
-
Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. [Link]
-
ResearchGate. (n.d.). A comparison of GC-ICP-MS and HPLC-ICP-MS for the analysis of organotin compounds. [Link]
-
Restek. (n.d.). Troubleshooting Guide. [Link]
-
Wu, S. P., et al. (2005). Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry. Analytica Chimica Acta, 538(1-2), 135-141. [Link]
-
Pharma Instinct. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link]
-
ResearchGate. (n.d.). Determination of organotin compounds in water by headspace solid phase microextraction with gas chromatography-mass spectrometry. [Link]
-
Agilent. (2014, April 15). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. [Link]
-
ARPAT. (n.d.). Speciation of organotins by Gas Chromatography – Inductively Coupled Plasma Mass Spectrometry in marine samples. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Cole-Parmer. (2023, August 1). How to Select the Optimal Chromatography Column. [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Chromatography Today. (2022, August 11). How Do You Choose the Right Column for Chromatography? [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. [Link]
-
YouTube. (2019, March 25). Chromatography Troubleshooting. [Link]
-
AntTeknik.com. (n.d.). Gas Chromatography Troubleshooting Tips. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. asianpubs.org [asianpubs.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. um.es [um.es]
- 6. researchgate.net [researchgate.net]
- 7. analchemres.org [analchemres.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. agilent.com [agilent.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurofins.com.au [eurofins.com.au]
- 13. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. apps.nelac-institute.org [apps.nelac-institute.org]
- 21. pharmaguru.co [pharmaguru.co]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Furan Stille Coupling Ligand Selection & Troubleshooting
Welcome to the technical support center for Stille cross-coupling reactions involving furan moieties. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet nuanced transformation. The acid-sensitivity of the furan ring and its unique electronic properties often demand a more tailored approach to catalyst and ligand selection than standard aryl-aryl couplings.[1]
This resource provides in-depth, mechanistically grounded answers to common problems, moving beyond simple recommendations to explain the why behind each troubleshooting step.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my standard Pd(PPh₃)₄ catalyst system giving low to no yield for my furan coupling?
A1: While Pd(PPh₃)₄ is a workhorse catalyst, its performance is highly dependent on the electronic nature of the coupling partners. The Stille catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Triphenylphosphine (PPh₃) is a moderately electron-donating and sterically accessible ligand. This works well for many substrates, but furan presents unique challenges:
-
Slow Oxidative Addition: If your furan partner is electron-rich and your halide is an aryl chloride or bromide, the initial oxidative addition of the halide to the Pd(0) center can be slow.[4] The Pd(0)L₂ active species is nucleophilic, and this step is favored with electron-poor halides.
-
Catalyst Decomposition: If oxidative addition is sluggish, the 14-electron Pd(0)L₂ active species can be prone to decomposition, especially at the elevated temperatures often required for furan couplings. This is often observed as the reaction mixture turning black due to the formation of palladium black.
-
Slow Reductive Elimination: Bulky ligands can accelerate the final C-C bond-forming reductive elimination step by creating steric pressure that favors the expulsion of the product.[3][5] PPh₃ may not be bulky enough to sufficiently promote this step for sterically demanding substrates.
In many cases, switching to a more specialized ligand is necessary to rebalance the rates of the catalytic cycle.
Q2: Should I use an electron-rich or electron-poor ligand for my furan coupling?
A2: The choice depends on which step of the catalytic cycle is rate-limiting for your specific substrates.
-
Use Electron-Rich, Bulky Ligands to accelerate Oxidative Addition and Reductive Elimination. Ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or biaryl phosphines (e.g., JohnPhos, XPhos) are strong σ-donors.[6] This increased electron density on the palladium center makes it more nucleophilic, accelerating the oxidative addition of aryl halides (especially chlorides).[3][7] Their steric bulk also promotes reductive elimination.[5] This class is often the first choice for troubleshooting low yields.
-
Use Electron-Poor Ligands to accelerate Transmetalation. The transmetalation step, where the furan group is transferred from tin to palladium, can be the rate-determining step.[8] Electron-poor ligands, such as tri(2-furyl)phosphine (TFP) or triphenylarsine (AsPh₃), can accelerate this step.[9][10] These ligands are less donating, making the palladium center more electrophilic and thus more receptive to the nucleophilic furan group from the organostannane.[11]
Q3: What are N-Heterocyclic Carbene (NHC) ligands, and when should I consider them?
A3: N-Heterocyclic Carbenes (NHCs) are a class of ligands that have gained significant popularity in cross-coupling reactions. They are known for forming very strong bonds with the palladium center, creating highly stable and active catalysts.[12]
Key Properties of NHC Ligands:
-
Strong σ-Donors: NHCs are even stronger σ-donors than the most electron-rich phosphines. This makes them exceptionally effective at promoting the oxidative addition of challenging substrates like aryl chlorides.[12][13]
-
Tunable Steric Bulk: The substituents on the nitrogen atoms of the NHC can be modified to create a specific steric environment around the metal center, which can be used to enhance reductive elimination.[13]
-
High Thermal Stability: The robust Pd-NHC bond leads to catalysts that are often more resistant to decomposition at high temperatures compared to many phosphine-based systems.[12]
When to Use NHCs: Consider using an NHC-Pd catalyst (e.g., PEPPSI™-IPr) when you are working with unreactive aryl chlorides, require very high reaction temperatures, or observe significant catalyst decomposition with phosphine ligands.
Part 2: Troubleshooting Guide
Problem 1: Low Yield & Stalled Reaction
-
Observation: The reaction starts but stalls after partial conversion. TLC/GC-MS analysis shows significant starting material remaining. The solution may remain clear or turn slightly dark.
-
Primary Suspect: A slow, rate-limiting step in the catalytic cycle.
| Potential Cause | Mechanistic Explanation | Proposed Solution & Rationale |
| Slow Oxidative Addition | The Pd(0) catalyst is not reacting efficiently with the organic halide (R-X). This is common with electron-rich or sterically hindered halides, particularly aryl chlorides.[4] | Switch to a bulkier, more electron-donating ligand. Use ligands like P(t-Bu)₃, cataCXium® A, or a Buchwald-type biaryl phosphine (e.g., SPhos, XPhos). These ligands increase the electron density on the Pd center, making it a stronger nucleophile for the oxidative addition step.[6][7] |
| Slow Transmetalation | The transfer of the furyl group from the organostannane to the palladium center is inefficient. This can be the rate-determining step, especially with electron-rich furylstannanes.[8] | 1. Add LiCl: Lithium chloride is known to accelerate transmetalation.[9] The chloride ion can coordinate to the palladium or interact with the tin reagent, facilitating the group transfer.2. Switch to an electron-poor ligand: Consider using tri(2-furyl)phosphine (TFP) or triphenylarsine (AsPh₃). These less-donating ligands make the palladium center more electrophilic, increasing the rate of transmetalation.[9][10] |
| Slow Reductive Elimination | The final bond-forming step is sluggish, leading to a buildup of the diorganopalladium(II) intermediate. This intermediate can then undergo side reactions. | Increase ligand steric bulk. Bulky ligands like P(t-Bu)₃ or those with large bite angles (e.g., Xantphos) create steric repulsion, which forces the cis-oriented organic groups closer together, promoting their elimination to form the product.[3][5] |
Problem 2: Catalyst Decomposition (Reaction Turns Black)
-
Observation: The reaction mixture darkens and eventually forms a black precipitate (palladium black). Yields are typically very low.
-
Primary Suspect: The active Pd(0) catalyst is unstable under the reaction conditions.
| Potential Cause | Mechanistic Explanation | Proposed Solution & Rationale |
| Insufficient Ligand Stabilization | The active catalyst is a 14-electron Pd(0)L₂ species.[3] If the ligand (L) does not provide sufficient steric protection or binds too weakly, these species can aggregate and precipitate as palladium black. This is exacerbated by high temperatures. | 1. Increase Ligand:Pd Ratio: Try increasing the ratio from 2:1 to 4:1. This pushes the equilibrium towards the more stable Pd(0)L₃ or Pd(0)L₄ species, reducing the concentration of the unstable Pd(0)L₂.2. Use a Bulkier Ligand: Sterically demanding ligands (e.g., JohnPhos, RuPhos) create a protective pocket around the palladium atom, physically preventing aggregation.[14] |
| Ligand Degradation | The phosphine ligand itself may be degrading under the reaction conditions, especially in the presence of air or nucleophiles at high temperatures. | 1. Ensure Rigorous Inert Conditions: Use Schlenck techniques or a glovebox to thoroughly degas solvents and exclude oxygen.[15]2. Switch to a More Robust Ligand: N-Heterocyclic Carbene (NHC) ligands form exceptionally strong bonds to palladium and are highly resistant to degradation, making them an excellent choice for high-temperature reactions.[12] |
Problem 3: Homocoupling and Other Side Reactions
-
Observation: Significant formation of furanyl-furanyl or aryl-aryl homocoupled products is observed.[3]
-
Primary Suspect: Side reactions involving the organostannane or competing catalytic cycles.
| Potential Cause | Mechanistic Explanation | Proposed Solution & Rationale |
| Stannane Homocoupling | Two molecules of the organostannane can react with the Pd(II) precatalyst or the Pd(0) catalyst can facilitate a radical process, leading to an R²-R² dimer.[3] This is more common when transmetalation is fast relative to oxidative addition. | 1. Lower the Reaction Temperature: This can disfavor the homocoupling pathway.2. Add a Copper(I) Co-catalyst: Additives like CuI can act as a scavenger for free ligand, which can inhibit the desired cycle, but more importantly, it is believed to facilitate a more efficient transmetalation pathway that outcompetes homocoupling.[7] |
| Furan Ring Opening | The furan ring is inherently sensitive to acid.[1] If any acidic byproducts are generated (e.g., HBr from trace water reacting with the aryl bromide), they can catalyze the decomposition of the furan starting material or product. | 1. Add a Non-nucleophilic Base: Including a mild, non-nucleophilic base like proton sponge or K₃PO₄ can scavenge any adventitious acid without interfering with the catalytic cycle.2. Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.[15] |
Part 3: Data Presentation & Visualizations
Table 1: Common Phosphine Ligands and Their Properties
This table summarizes the steric and electronic properties of common phosphine ligands used in Stille coupling. The cone angle is a measure of steric bulk, while the pKa of the conjugate acid (BH⁺) is an indicator of the ligand's basicity and σ-donating ability (higher pKa = more electron-donating).
| Ligand | Abbreviation | Cone Angle (°) | pKa (of BH⁺) | Primary Application Benefit |
| Triphenylphosphine | PPh₃ | 145 | 2.73 | General purpose, readily available. |
| Tri(tert-butyl)phosphine | P(t-Bu)₃ | 182 | 11.4 | Very bulky and electron-rich; accelerates oxidative addition & reductive elimination. |
| Tri(2-furyl)phosphine | TFP | 121 | -0.1 | Electron-poor; accelerates transmetalation. |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | ~256 (calculated) | 9.59 | Very bulky and electron-rich; excellent for challenging substrates and aryl chlorides. |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | Xantphos | 118 (bite angle) | 4.5 | Wide bite angle ligand; promotes reductive elimination and stabilizes the catalyst. |
Visualizations
The Stille catalytic cycle is a foundational concept for troubleshooting. The ligand's role is critical at each stage.
Caption: The Stille catalytic cycle highlighting ligand influence.
A logical approach to ligand selection can streamline optimization efforts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GIST Scholar: Development of Transition Metal Catalysts bearing N-Heterocyclic Carbene for Bond-Forming Reactions [scholar.gist.ac.kr]
- 14. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for the Removal of Organotin Residues from Reaction Mixtures
Welcome to the Technical Support Center for organotin residue removal. This guide is designed for researchers, scientists, and drug development professionals who utilize organotin reagents and require robust, reliable methods for their removal from reaction mixtures. Given the toxicity of organotin compounds, their effective removal to parts-per-million (ppm) levels is often a critical regulatory and safety requirement for applications in medicinal chemistry and materials science.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the purification of products from reactions involving organotin reagents, such as the Stille coupling.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the workup and purification of your reaction mixtures, providing potential causes and actionable solutions.
Issue 1: Persistent Organotin Contamination in the Final Product After a Standard Aqueous Potassium Fluoride (KF) Wash.
-
Possible Causes:
-
Incomplete Precipitation of Organotin Fluorides: The fluoride source (e.g., KF) may not have been used in sufficient excess, or the stirring time was inadequate for the complete reaction with the organotin byproducts.[3]
-
Suboptimal pH: The pH of the aqueous phase can influence the solubility of certain organotin species.[3]
-
Formation of Emulsions: Emulsions during the aqueous workup can trap organotin residues in the organic layer.[3]
-
Fine Precipitate Formation: The formed tributyltin fluoride (Bu3SnF) can be a very fine precipitate that is difficult to separate effectively by simple phase separation.[1][4]
-
-
Recommended Solutions:
-
Optimize Fluoride Treatment: Increase the excess of the aqueous potassium fluoride (KF) solution (e.g., from 1M to a saturated solution) and prolong the stirring time (from 1 hour to overnight).[3] Vigorous stirring is crucial to maximize the interfacial reaction.[1]
-
Consider Cesium Fluoride (CsF): CsF can be more effective than KF in precipitating organotin fluorides.[3]
-
Filtration through Celite®: After stirring with the fluoride solution, filter the entire biphasic mixture through a pad of Celite® to physically remove the insoluble organotin fluorides.[1][3][4][5]
-
pH Adjustment: Perform washes with both dilute acidic (e.g., HCl) and basic (e.g., saturated NaHCO₃) solutions to remove a wider range of potential organotin species.[3]
-
Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.[3]
-
Issue 2: Co-elution of Organotin Byproducts with the Desired Product During Flash Chromatography.
-
Possible Causes:
-
Recommended Solutions:
-
Modified Eluent: Add a small percentage of triethylamine (~2-5%) to the eluent. The amine deactivates the acidic sites on the silica gel and can help in retarding the tin species.[1][5][6]
-
Potassium Carbonate-Impregnated Silica Gel: Use a stationary phase prepared by mixing powdered anhydrous potassium carbonate with silica gel (typically 10% K₂CO₃ by weight). This basic stationary phase is highly effective at sequestering organotin impurities.[2][4]
-
Alternative Workup Prior to Chromatography: Employ a precipitation method (e.g., KF wash) or a chemical treatment (e.g., DBU/iodine) to remove the bulk of the tin residues before chromatographic purification.
-
Issue 3: Low Recovery of the Desired Product After Purification.
-
Possible Causes:
-
Recommended Solutions:
-
Modify KF Wash Conditions: Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature to increase the solubility of your product.[1]
-
Use Neutral or Basic Stationary Phases: Employ neutral or basic alumina for chromatography, or use deactivated silica gel (e.g., with triethylamine) or the K₂CO₃-silica mixture.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common organotin byproducts I need to remove?
The most prevalent organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tetraalkyltin starting materials.[4] In reactions involving tin hydrides, you may also need to remove hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[4]
Q2: Can I simply use a standard silica gel column to remove tin byproducts?
While standard silica gel chromatography can reduce the levels of organotin impurities, it is often insufficient to achieve the low ppm levels required for many applications, particularly in drug development.[1][2] The non-polar nature of many organotin byproducts can lead to their co-elution with the desired product.[1]
Q3: When should I use the DBU/Iodine treatment?
The 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and iodine treatment is particularly effective when you suspect the presence of unreacted tributyltin hydride (Bu₃SnH) or hexa-n-butylditin (Bu₃SnSnBu₃).[1][5] This method converts these species into tributyltin iodide (Bu₃SnI), which can then be more readily removed by a subsequent KF wash or chromatography.[5]
Q4: Are there ways to avoid organotin byproducts altogether?
Yes, alternative cross-coupling reactions such as the Suzuki coupling, which uses generally less toxic boronic acids, are popular choices.[1] However, Stille coupling offers distinct advantages in terms of the stability and functional group tolerance of the organostannane reagents.[1][6] Another approach is the use of fluorous-tagged organotin reagents, which can be easily removed by fluorous solid-phase extraction.[4][7][8]
Q5: How do I handle glassware contaminated with organotin compounds?
It is good practice to decontaminate glassware that has been in contact with organotin compounds. Soaking the glassware in a bleach solution overnight can oxidize the organotin residues to less harmful tin oxides.[9] After the bleach soak, the glassware can be washed as usual.[9]
Workup Procedures and Experimental Protocols
Below are detailed protocols for the most common and effective methods for removing organotin residues.
Decision Tree for Method Selection
To guide your choice of an appropriate removal method, consider the following decision tree:
Caption: Decision tree to guide the selection of a suitable tin removal method.
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is one of the most common methods for removing tributyltin byproducts by precipitating them as insoluble tributyltin fluoride (Bu₃SnF).[1][10]
Workflow Diagram:
Caption: Workflow for removing tin byproducts using an aqueous KF wash.
Step-by-Step Protocol:
-
Dilution: After the Stille reaction is deemed complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[4][5]
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.[4]
-
KF Treatment: Wash the organic layer 2-3 times with a 1M or saturated aqueous solution of potassium fluoride (KF). Shake the separatory funnel vigorously for at least one minute during each wash, or stir the biphasic mixture vigorously for at least one hour.[2][4][5]
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface between the organic and aqueous layers.[4][5]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Bu₃SnF.[1][4]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[1][4]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified if necessary.[4]
Protocol 2: Chromatography with Potassium Carbonate-Impregnated Silica Gel
This method is highly effective for removing a broad range of organotin impurities to very low levels.[1]
Step-by-Step Protocol:
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture can be stored for several months without a significant loss of activity.[1][2][4]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[2][4]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[4]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[4]
Protocol 3: DBU and Iodine Treatment
This protocol is particularly useful when unreacted tributyltin hydride or hexa-n-butylditin is present in the reaction mixture.[1]
Step-by-Step Protocol:
-
Concentration: Concentrate the crude reaction mixture to remove the bulk of the solvent.[1]
-
Dilution: Dilute the residue with diethyl ether.[1]
-
DBU Addition: Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]
-
Iodine Addition: Add a solution of iodine in diethyl ether dropwise until the characteristic color of iodine persists.[1]
-
Quenching: Quench any remaining iodine with a saturated aqueous solution of sodium thiosulfate.[1]
-
Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[1]
-
Purification: Concentrate the organic layer and purify the residue by standard flash column chromatography or by one of the methods described above.[1]
Summary of Common Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Aqueous KF Wash | Precipitation of insoluble trialkyltin fluoride (R₃SnF).[10] | Simple, inexpensive, and effective for many substrates.[1] | Can form emulsions; may not be effective for all tin species.[1] |
| K₂CO₃-Silica Chromatography | Adsorption of organotin species on a basic stationary phase. | Highly effective for a broad range of tin impurities, leading to very low residual levels.[1][2] | Requires preparation of the stationary phase. |
| DBU/Iodine Treatment | Conversion of R₃SnH and R₃SnSnR₃ to R₃SnI. | Targets specific, otherwise difficult to remove, tin byproducts.[1] | Adds extra steps and reagents to the workup. |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents (e.g., acetonitrile and hexane).[11] | Useful for products with significantly different polarity from the tin byproducts. | Product may have some solubility in both phases, leading to loss of yield. |
| Fluorous Tin Reagents | Use of fluorous-tagged reagents that can be separated by fluorous solid-phase extraction.[8] | Simplifies purification to a filtration step; allows for reagent recycling.[4][7] | Requires synthesis of specialized fluorous reagents. |
References
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures | Request PDF - ResearchGate. (1998). Retrieved from [Link]
-
An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14). Retrieved from [Link]
-
Workup for removing tin byproducts ? | ResearchGate. (2017, June 20). Retrieved from [Link]
-
A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions - Organic Chemistry Portal. (2002). Retrieved from [Link]
-
A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry - ACS Publications. (1996). Retrieved from [Link]
-
Optimal Precipitation of Organotin Fluorides by Cation Exchange - Cornerstone. (n.d.). Retrieved from [Link]
-
A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures. (n.d.). Retrieved from [Link]
-
A Convenient Method for the Preparation of Fluorous Tin Derivatives for the Fluorous Labeling Strategy - PubMed. (2008, November 7). Retrieved from [Link]
-
How should I manage glassware that came in contact with organotin compounds? - Reddit. (2017, September 1). Retrieved from [Link]
-
Thionation Using Fluorous Lawesson's Reagent - Organic Chemistry Portal. (2006). Retrieved from [Link]
-
Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry, part of Test Me - EPA. (2003, January). Retrieved from [Link]
-
Stille Coupling | NROChemistry. (n.d.). Retrieved from [Link]
-
Fluorous Tin Hydrides: A New Family of Reagents for Use and Reuse in Radical Reactions. (1999, July 1). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Thionation Using Fluorous Lawesson's Reagent [organic-chemistry.org]
- 8. figshare.com [figshare.com]
- 9. reddit.com [reddit.com]
- 10. A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Characterization of 3-formyl-2-(tributylstannyl)furan
For researchers, synthetic chemists, and professionals in drug development, organostannanes are invaluable intermediates, bridging the gap between halogenated precursors and complex molecular targets. Among these, 3-formyl-2-(tributylstannyl)furan stands out as a versatile building block, offering a reactive aldehyde for subsequent transformations and a stannyl group poised for cross-coupling reactions. This guide provides an in-depth analysis of its spectroscopic properties, a comparative look at synthetic strategies, and a detailed experimental protocol.
The Spectroscopic Signature: Predicting the ¹H and ¹³C NMR of this compound
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the furan ring protons, the formyl proton, and the protons of the tributyltin group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5 (furan) | ~7.8 - 8.0 | d | ~1.5 - 2.0 | The electron-withdrawing formyl group at C3 will deshield the adjacent H-5 proton, shifting it downfield. |
| H-4 (furan) | ~6.6 - 6.8 | d | ~1.5 - 2.0 | This proton will be upfield relative to H-5, coupled to it. |
| CHO | ~9.8 - 10.0 | s | - | Aldehydic protons typically resonate in this downfield region. |
| α-CH₂ (butyl) | ~1.0 - 1.2 | t | ~7.5 | Protons on the carbon adjacent to the tin atom. |
| β-CH₂ (butyl) | ~1.4 - 1.6 | sextet | ~7.5 | |
| γ-CH₂ (butyl) | ~1.2 - 1.4 | sextet | ~7.5 | |
| δ-CH₃ (butyl) | ~0.8 - 0.9 | t | ~7.5 | Terminal methyl group of the butyl chains. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will be characterized by signals for the furan ring carbons, the formyl carbon, and the four distinct carbons of the tributyltin moiety.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 (furan) | ~160 - 165 | The direct attachment to the electropositive tin atom will cause a significant downfield shift. |
| C3 (furan) | ~135 - 140 | Attached to the formyl group, this carbon will be deshielded. |
| C4 (furan) | ~115 - 120 | |
| C5 (furan) | ~150 - 155 | The deshielding effect of the adjacent oxygen and the electron-withdrawing formyl group will shift this carbon downfield. |
| CHO | ~185 - 190 | Carbonyl carbon of the aldehyde. |
| α-C (butyl) | ~10 - 15 | |
| β-C (butyl) | ~29 - 31 | |
| γ-C (butyl) | ~27 - 29 | |
| δ-C (butyl) | ~13 - 15 |
Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be approached from two primary retrosynthetic pathways. The choice of method depends on the availability of starting materials and the desired scale of the reaction.
Method A: Formylation of 2-(Tributylstannyl)furan
This approach involves the introduction of a formyl group onto the pre-formed 2-(tributylstannyl)furan. Several classical formylation reactions could be adapted for this purpose.
-
Vilsmeier-Haack Reaction: Utilizes a Vilsmeier reagent (prepared from DMF and POCl₃) to formylate electron-rich aromatic and heteroaromatic rings. This is a powerful and widely used method.[1][2]
-
Rieche Formylation: Employs dichloromethyl methyl ether and a Lewis acid catalyst (e.g., TiCl₄, SnCl₄). This method is particularly effective for sterically hindered positions.[1][3]
-
Lithiation followed by quenching with DMF: This involves deprotonation of the furan ring with a strong base (like n-BuLi) followed by reaction with dimethylformamide (DMF). This is a very common and effective method for introducing a formyl group.[3]
Comparative Table of Formylation Methods
| Method | Reagents | Advantages | Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ | High yields for electron-rich systems. | The reagent is moisture sensitive; the reaction can be exothermic. |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid | Good for sterically hindered substrates. | Dichloromethyl methyl ether is a carcinogen; requires anhydrous conditions. |
| Lithiation/DMF | n-BuLi, DMF | High yields, good regioselectivity. | Requires cryogenic temperatures and strictly anhydrous conditions. |
Method B: Stannylation of 3-Formylfuran
This alternative strategy involves the synthesis of the stannane from a commercially available 3-formylfuran.
-
Lithiation followed by quenching with Tributyltin Chloride: Similar to the formylation method, this involves deprotonation of the furan ring at the 2-position followed by the addition of tributyltin chloride.
Recommended Experimental Protocol: Synthesis via Lithiation and Stannylation
This protocol is based on the stannylation of 3-formylfuran, which is often the more practical approach due to the commercial availability of the starting material and the high regioselectivity of the lithiation at the 2-position of the furan ring.
Step-by-Step Methodology
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.1 eq). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
LDA Formation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature to form lithium diisopropylamide (LDA).
-
Lithiation of 3-Formylfuran: A solution of 3-formylfuran (1.0 eq) in anhydrous THF (20 mL) is added dropwise to the LDA solution, ensuring the temperature remains below -70 °C. The reaction mixture is stirred for 1 hour at -78 °C.
-
Stannylation: Tributyltin chloride (1.2 eq) is added dropwise to the reaction mixture. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a valuable synthetic intermediate. While its complete NMR data is not published, a detailed prediction based on established principles of spectroscopy provides a reliable reference for its characterization. The synthetic protocol outlined here, via lithiation and stannylation of 3-formylfuran, offers a robust and efficient route to this compound. This guide provides the necessary theoretical and practical information for researchers to confidently synthesize and utilize this versatile building block in their work.
References
- Zhang, J., Xu, Y., & Zhang, B. (2014). Supporting Information.
- Journal of the Chemical Society, Perkin Transactions 2. An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans.
-
PubChem. Tributylstannane. [Link]
-
SpectraBase. Tributyltin acetate - Optional[1H NMR] - Chemical Shifts. [Link]
- Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- PMC - NIH. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra.
- KGROUP.
- Journal of the Chemical Society C: Organic. Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan.
-
PubChem. 2-(Tributylstannyl)furan. [Link]
- PMC - NIH.
-
YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]
-
Wikipedia. Formylation. [Link]
-
Organic-Chemistry.org. Formylation - Common Conditions. [Link]
-
ResearchGate. 1 H NMR Spectra Data of Compound 1 and Compound 2. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
Sources
Stille vs. Suzuki Coupling for Furan Functionalization: A Comparative Guide for Researchers
The furan scaffold is a cornerstone in medicinal chemistry and materials science, lending unique electronic properties and biological activity to a vast array of molecules. Its precise functionalization is therefore a critical endeavor for researchers in drug development and related fields. Among the arsenal of cross-coupling reactions, the palladium-catalyzed Stille and Suzuki-Miyaura couplings have emerged as the preeminent methods for forging new carbon-carbon bonds on the furan ring.
This guide provides an in-depth, objective comparison of the Stille and Suzuki reactions for furan functionalization. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances, practical considerations, and field-proven insights to empower you, the researcher, to make the most informed decision for your specific synthetic challenge.
At a Glance: Stille vs. Suzuki for Furan Functionalization
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannane (R-SnBu₃) | Organoboron (R-B(OH)₂, etc.) |
| Key Advantage | High functional group tolerance; no base required. | Low toxicity of reagents; environmentally benign. |
| Primary Disadvantage | High toxicity of tin reagents; purification challenges. | Base required; potential instability of boronic acids. |
| Furan-Specific Yields | Often higher with electron-rich or coordinating furans. | Can be high, but may be sensitive to boronic acid stability. |
| Reaction Conditions | Generally mild; often anhydrous. | Mild, but requires a base; aqueous conditions possible. |
Mechanistic Underpinnings: A Tale of Two Transmetalations
Both the Stille and Suzuki couplings proceed through a similar catalytic cycle involving a palladium(0) catalyst. The cycle is broadly characterized by three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The fundamental distinction between the two reactions lies in the nature of the organometallic reagent and the mechanism of the crucial transmetalation step.
The Stille Coupling Catalytic Cycle
The Stille reaction employs organostannanes, which are generally stable to air and moisture.[3] A key feature of the Stille coupling is that it does not typically require a base, which can be advantageous when working with base-sensitive substrates.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The Suzuki Coupling Catalytic Cycle
The Suzuki coupling utilizes organoboron reagents, most commonly boronic acids or their esters. A critical difference from the Stille reaction is the requirement of a base to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[4]
Caption: Catalytic cycle of the Suzuki cross-coupling reaction.
Head-to-Head Comparison: Performance with Furan Scaffolds
A direct comparison in the literature for the functionalization of diazocines with various aryl bromides, including furan-containing partners, provides valuable insights that can be extrapolated to furan functionalization in general.[5]
| Aryl Bromide | Stille Yield (%) | Suzuki Yield (%) |
| 4-Bromotoluene | 92 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 2-Bromofuran | 80 | 59 |
| 3-Bromofuran | 91 | 39 |
Data adapted from Walther, M., et al. (2023).[5]
The data suggests that for simple aryl bromides, both reactions can provide excellent yields. However, when coupling furan heterocycles, the Stille reaction appears to be more robust, affording significantly higher yields.[5] This can be attributed to several factors, including the potential for Lewis basic heteroatoms to interfere with the Suzuki catalyst and the instability of some furanboronic acids.[5]
The Researcher's Dilemma: A Decision-Making Workflow
Choosing between the Stille and Suzuki coupling for your furan functionalization project requires a careful consideration of several factors. The following workflow can guide your decision-making process.
Sources
- 1. Synthesis of Highly Substituted Furans via Intermolecular Enynone-Aldehyde Cross-Coupling/Cyclization Catalyzed by N-Heterocyclic Carbenes [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. delvallelab.weebly.com [delvallelab.weebly.com]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Greener Alternatives: Moving Beyond Tributylstannylfurans in Cross-Coupling Chemistry
The furan moiety is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science, celebrated for its unique electronic properties and its presence in a multitude of bioactive natural products and commercial pharmaceuticals.[1][2] For decades, the Stille cross-coupling reaction, utilizing organotin reagents like tributylstannylfurans, has been a reliable method for the functionalization of this important heterocycle. However, the field of chemistry is increasingly driven by principles of safety and sustainability, prompting a critical re-evaluation of our most common synthetic tools.
Organotin compounds, particularly tributyltin (TBT) derivatives, are now recognized as highly toxic and environmentally persistent pollutants.[3][4] TBT is a potent endocrine disruptor, immunotoxin, and neurotoxin that bioaccumulates in the food chain, posing significant risks to both aquatic ecosystems and human health.[3][5][6] The use of TBT in applications like antifouling paints has been internationally banned, and its continued use in laboratory synthesis necessitates stringent handling procedures and generates hazardous waste streams.[7]
This guide provides a comparative analysis of modern, less toxic, and more sustainable organometallic alternatives to tributylstannylfurans. We will delve into the practical advantages and disadvantages of organoboron, organozinc, organosilicon, and Grignard reagents for furan functionalization, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers to make safer and more efficient choices in their synthetic endeavors.
Organoboron Reagents: The Suzuki-Miyaura Coupling Workhorse
The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is arguably the most widely adopted and versatile alternative to the Stille reaction.[1] Furan-2-boronic acid and its derivatives are now common, commercially available building blocks.
Key Advantages:
-
Low Toxicity: Boronic acids and their byproducts exhibit significantly lower toxicity compared to organotins.
-
Stability: Organoboron reagents are generally stable to air and moisture, often crystalline solids that are easy to handle and store.
-
High Functional Group Tolerance: The reaction conditions are typically mild, tolerating a wide array of sensitive functional groups.[1]
-
Commercial Availability: A vast library of furan and aryl boronic acids is commercially available, accelerating synthetic campaigns.
Limitations:
-
Protodeboronation: A common side reaction, particularly with heteroaryl boronic acids, is the cleavage of the C-B bond by solvent or base, which reduces yields.[8]
-
Furan Ring Instability: The furan ring can be sensitive to the acidic or aerobic conditions that can sometimes arise during coupling, leading to decomposition.[2]
Catalytic Cycle and Workflow
The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base is critical for activating the boronic acid to facilitate the transmetalation step.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 7. toxicfreefuture.org [toxicfreefuture.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Analytical Detection of Organotin Impurities
Organotin compounds, a class of organometallic chemicals, are widely utilized as catalysts and stabilizers in polymer manufacturing, as well as biocides in antifouling paints and agricultural pesticides.[1][2][3][4] However, their utility is shadowed by their significant toxicity and environmental persistence.[1][5] Trisubstituted organotins like Tributyltin (TBT) are recognized as potent endocrine disruptors, causing detrimental effects on aquatic ecosystems even at ng/L levels.[3] Consequently, regulatory bodies worldwide have imposed strict limits on their presence in consumer products, food, and the environment, necessitating highly sensitive and reliable analytical methods for their detection and quantification.[3][6][7][8]
This guide provides an in-depth comparison of the principal analytical techniques for organotin speciation: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). We will explore the causality behind experimental choices, provide validated protocols, and present a clear, data-driven comparison to empower researchers in selecting the optimal method for their specific analytical challenges.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method for organotin compounds is fundamentally dictated by the sample matrix, the specific target analytes, and the required detection limits. While historically dominated by GC-based methods, the landscape is evolving with the advent of advanced LC-MS techniques that simplify sample handling.[3][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a foundational and robust technique for organotin analysis. Its high chromatographic resolution allows for the separation of a wide array of organotin species (e.g., butyl-, phenyl-, propyl-substituted) within a single analytical run.[10]
-
Core Principle & Causality: The primary challenge with GC analysis is the low volatility and high polarity of most organotin compounds (mono-, di-, and trisubstituted species).[1][11] To overcome this, a mandatory derivatization step is employed to convert them into more volatile and thermally stable analogues suitable for gas-phase separation.[12][13][14] This is typically achieved through:
-
Advantages:
-
Limitations:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a preferred technique, largely because it circumvents the most problematic aspect of GC analysis: derivatization.[3][9] By analyzing compounds directly in the liquid phase, it offers a more streamlined and potentially more accurate workflow.
-
Core Principle & Causality: Separation is achieved based on the polarity of the native organotin compounds using reversed-phase or ion-exchange chromatography. The analytes are then ionized (typically via Electrospray Ionization - ESI) and detected by a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity and sensitivity, allowing for the detection of trace-level impurities even in complex matrices.[3]
-
Advantages:
-
No derivatization required , which dramatically simplifies sample preparation, reduces analysis time, and eliminates a major source of error.[19][20][21]
-
High selectivity and sensitivity, particularly with modern triple-quadrupole instruments.[3]
-
Reduced risk of analyte degradation that can occur at high GC inlet temperatures.
-
-
Limitations:
Hyphenated ICP-MS Techniques (HPLC-ICP-MS & GC-ICP-MS)
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an elemental detector of unparalleled sensitivity. When coupled with a chromatographic front-end, it becomes a powerful tool for speciation analysis, quantifying the individual chemical forms of tin.
-
Core Principle & Causality: The chromatograph (either GC or HPLC) separates the different organotin compounds. The column eluent is then introduced into the ICP torch, where high-temperature plasma atomizes and ionizes all tin-containing molecules. The mass spectrometer then detects the tin isotopes, providing an element-specific signal for each separated compound.
-
Advantages:
-
Limitations:
Data Summary: Performance Comparison of Analytical Techniques
| Feature | GC-MS | LC-MS/MS | HPLC-ICP-MS |
| Derivatization Required? | Yes (Mandatory)[1][11] | No [3][21] | No [19][22] |
| Sample Preparation | Complex, multi-step | Simple ("quick and easy")[3] | Simple |
| Analysis Time | Long (due to derivatization and long run times)[3] | Short[3] | Moderate (run time ~20 mins)[22] |
| Detection Limits (LOD) | Low (µg/L or ppb)[8] | Very Low (ng/L to µg/L) | Extremely Low (ng/L or ppt)[2][10] |
| Selectivity | Good (MS), Excellent (MS/MS) | Excellent (MRM mode)[3] | Excellent (element-specific) |
| Key Advantage | Analyzes a wide range of species in one run[10] | Speed and simplicity; no derivatization | Unmatched sensitivity and accuracy via isotope dilution[10] |
| Key Disadvantage | Derivatization is a major source of error[10] | Fewer species per run vs. GC | Potential for system contamination (leaching)[22] |
Validated Experimental Protocols
The following protocols are presented as self-validating systems, where the procedural choices are directly linked to ensuring analytical accuracy and robustness.
Protocol 1: GC-MS Analysis of Organotins in Water
This protocol is based on established methods involving derivatization with sodium tetraethylborate (NaBEt₄).[15][18]
Causality: The goal is to convert polar organotin chlorides into nonpolar, volatile tetraalkyltin compounds for GC separation. The pH adjustment and extraction steps are optimized to ensure efficient derivatization and recovery.
-
Sample Collection & Preservation: Collect 250-400 mL of water. Acidify to pH ~4.5 to stabilize the organotin species.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., Tripropyltin) to correct for variations in extraction efficiency and instrument response.[1]
-
In-Situ Derivatization & Extraction:
-
Transfer the sample to a separatory funnel.
-
Add 2 mL of acetate buffer.
-
Add 200 µL of freshly prepared 2% NaBEt₄ solution and 1 mL of hexane.[4]
-
Rationale: NaBEt₄ provides ethyl groups that displace the chloride ions on the organotin compounds (e.g., TBT-Cl becomes TBT-Et). Hexane serves as the extraction solvent for the newly formed nonpolar derivatives.
-
Shake vigorously for 30 minutes to ensure complete reaction and phase transfer.
-
-
Phase Separation: Allow the layers to separate. Collect the upper hexane layer, which now contains the ethylated organotin derivatives.
-
Cleanup (Optional): If the matrix is complex, pass the hexane extract through a silica gel column to remove polar interferences that could contaminate the GC system.[15][23]
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS.
-
Column: A nonpolar column such as an Agilent HP-5ms (or equivalent) is typically used.
-
Detection: Use the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring the characteristic isotopic clusters of tin for each target analyte to achieve the required sensitivity.[12][15]
-
Protocol 2: LC-MS/MS Analysis of Organotins in a Solid Matrix (e.g., Textiles)
This protocol leverages a simple extraction, ideal for rapid screening and quantification without derivatization.[3]
Causality: This workflow prioritizes speed and simplicity. A powerful organic solvent (acetonitrile) is used to efficiently extract the organotins from the solid matrix. Subsequent dilution is a critical step to mitigate matrix effects, where co-extracted compounds can suppress or enhance the ionization of the target analytes in the ESI source.
-
Sample Preparation: Weigh 1 gram of the shredded sample material into a centrifuge tube.
-
Internal Standard Spiking: Add a suitable internal standard (e.g., Triphenyl phosphate).[3]
-
Extraction:
-
Add 20 mL of acetonitrile.
-
Rationale: Acetonitrile is effective at disrupting analyte-matrix interactions and solubilizing a broad range of organotin compounds.
-
Sonicate for 5 minutes to enhance extraction efficiency through cavitation.
-
-
Clarification: Centrifuge at >4000 rpm for 5 minutes to pellet the solid material.
-
Dilution for Matrix Effect Reduction:
-
Transfer 100 µL of the supernatant (extract) into an autosampler vial.
-
Add 900 µL of LC-grade water.
-
Rationale: This 10x dilution significantly reduces the concentration of co-extracted matrix components, ensuring more stable and accurate ionization in the MS source.[3]
-
-
LC-MS/MS Analysis:
-
Inject the diluted extract.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6u C18) is standard.[3]
-
Mobile Phase: A gradient of methanol and water, both containing additives like formic acid and ammonium formate, is used to facilitate separation and promote efficient ionization.[3]
-
Detection: Operate the mass spectrometer in ESI positive mode using MRM. Define at least two transitions per compound (quantifier and qualifier) for confident identification and quantification.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described analytical protocols.
Caption: Workflow for GC-MS analysis of organotins.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 3. sciex.jp [sciex.jp]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. rivm.nl [rivm.nl]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. analchemres.org [analchemres.org]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. www2.gov.bc.ca [www2.gov.bc.ca]
- 16. scispace.com [scispace.com]
- 17. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 18. bcp-instruments.com [bcp-instruments.com]
- 19. Determination of Organotin in Tap Water by HPLC-ICP-MS in Accordance with Chinese Method HJ [perkinelmer.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 23. www2.gov.bc.ca [www2.gov.bc.ca]
A Researcher's Guide to Palladium Catalysts in Furan Coupling: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The furan moiety is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and presence in numerous biologically active molecules.[1] The ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds at the furan core through palladium-catalyzed cross-coupling reactions is a critical tool for molecular innovation. However, the inherent reactivity of the furan ring presents unique challenges, demanding a nuanced approach to catalyst selection. This guide provides an in-depth comparison of different palladium catalyst systems, offering field-proven insights and experimental data to inform your synthetic strategy.
The Challenge: Why Furan Coupling Requires a Specialized Approach
Palladium-catalyzed reactions are powerful, but furan substrates can be temperamental. The electron-rich nature of the furan ring can complicate the catalytic cycle, and the potential for ring-opening or side reactions under harsh conditions necessitates carefully optimized catalyst systems. The choice of the ligand bound to the palladium center is often the single most critical factor dictating the success, yield, and selectivity of the coupling reaction. Ligands modulate the catalyst's electronic properties and steric environment, directly influencing the key steps of oxidative addition and reductive elimination.[2]
Comparing the Workhorses: Catalyst Performance in Key Furan Couplings
The effectiveness of a palladium catalyst is highly dependent on the specific type of coupling reaction being performed. Below, we compare the performance of common catalyst classes—those based on phosphine ligands and N-Heterocyclic Carbenes (NHCs)—across Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions involving furan substrates.
Phosphine Ligands: The Versatile Mainstays
From simple triphenylphosphine (PPh₃) to complex, sterically demanding biaryl phosphines (e.g., Buchwald ligands like SPhos), phosphine ligands offer a vast chemical space to tune reactivity.
-
Mechanism of Action : Electron-rich and sterically bulky phosphine ligands are known to accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) species, which is crucial for achieving high turnover numbers.[2][3]
-
Applications : They are widely used in Suzuki, Heck, and Buchwald-Hartwig reactions. For instance, the combination of a palladium precursor like Pd(OAc)₂ with a bulky phosphine ligand is a go-to system for many chemists.
N-Heterocyclic Carbene (NHC) Ligands: The Robust Challengers
NHCs have emerged as powerful alternatives to phosphines. Their strong σ-donating ability forms a very stable bond with the palladium center, creating highly robust and active catalysts.[4][5]
-
Mechanism of Action : The strong Pd-NHC bond prevents catalyst decomposition, especially at the high temperatures often required for activating challenging substrates like furan derivatives in C-H activation reactions.[4][5] This stability makes them exceptionally effective, even at low catalyst loadings.
-
Applications : NHC-Pd complexes, such as PEPPSI-type precatalysts, have shown exceptional performance in direct C-H arylation of furans, offering a more atom-economical alternative to traditional cross-couplings that require pre-functionalized starting materials.[6]
Comparative Yield Data Across Major Coupling Reactions
The following table summarizes representative yields for different palladium catalyst systems in the coupling of furan derivatives. This data is synthesized from multiple studies to provide a comparative overview.
| Coupling Reaction | Furan Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromofuran | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~85-95 | [7] |
| Suzuki-Miyaura | 2-Chlorofuran | Benzo[b]furan-2-boronic acid | CinnamylPd(IPr)Cl | K₃PO₄ | THF/MeOH | 60 | ~80-90 | [8] |
| Suzuki-Miyaura | 2-(4-bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Custom Pd(II)-NHC Complex | K₂CO₃ | EtOH/H₂O | 80 | 97 | [9][10] |
| Direct Arylation (C-H) | 2-Butylfuran | 4-Bromoacetophenone | Pd(II)-PEPPSI-type NHC | KOAc | DMAc | 120 | 97 (isolated) | [6] |
| Heck | Furan | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | MeCN | 100 | ~90-97 | [11][12] |
| Sonogashira | 5-Bromofuran-2-carboxylate | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | ~90-98 | [13] |
| Buchwald-Hartwig | 2-Bromofuran | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | High | [14] |
| Buchwald-Hartwig | 3-Bromofuran | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | ~85-95 | [15] |
This table is a synthesis of data from multiple sources and specific conditions may vary. Researchers should consult the primary literature for detailed protocols.
Mechanistic Insights: The Palladium Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting and optimizing reactions. The choice of ligand directly impacts the efficiency of each step. A robust catalyst system facilitates smooth transitions through oxidative addition, transmetalation (for Suzuki) or carbopalladation (for Heck), and reductive elimination to release the product and regenerate the active Pd(0) catalyst.
Caption: General Catalytic Cycle for Suzuki Coupling.
This diagram illustrates the fundamental steps in a Suzuki coupling. Bulky, electron-donating ligands (like SPhos or NHCs) generally accelerate the reductive elimination step, which is often rate-limiting, leading to higher overall reaction efficiency.[3][5]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of 2-Bromofuran
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of a furan substrate, a common and powerful C-C bond-forming reaction.[16][17]
Objective: To synthesize 2-phenylfuran from 2-bromofuran and phenylboronic acid.
Materials:
-
2-Bromofuran (1.0 mmol, 1 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add 2-bromofuran (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the flask.
-
Solvent Addition: Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-phenylfuran.
Caption: Experimental Workflow for Furan Suzuki Coupling.
Conclusion and Future Outlook
The choice of a palladium catalyst for furan coupling is not one-size-fits-all. While traditional phosphine-based systems like Pd(PPh₃)₄ remain effective for many standard Suzuki and Heck reactions, the development of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and robust N-Heterocyclic Carbene (NHC) ligands has dramatically expanded the scope and efficiency of these transformations.[14][15] NHC-palladium complexes, in particular, have proven invaluable for challenging C-H activation reactions, offering a greener and more efficient route to complex arylated furans.[6] As the field moves towards more sustainable and atom-economical syntheses, the development of catalysts that operate at lower loadings, in greener solvents, and at lower temperatures will continue to be a major focus of research.
References
-
Hu, Y., et al. (2018). N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. PubMed Central. Available at: [Link]
-
Sassine, J., et al. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Available at: [Link]
-
Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. Available at: [Link]
-
Haiouani, K., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Molecules. Available at: [Link]
-
PFS, S., et al. (2007). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics. Available at: [Link]
-
Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. Available at: [Link]
-
Various Authors. (2024). Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines. ResearchGate. Available at: [Link]
-
Hameury, T., et al. (2018). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Available at: [Link]
-
Chen, C., & Kwon, O. (2021). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. eScholarship.org. Available at: [Link]
-
Stefańczyk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Ayad, T., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie. Available at: [Link]
-
Al-Amin, M., et al. (2023). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen. Available at: [Link]
-
Marion, N., & Nolan, S. P. (2008). Synthesis, Activation and Catalytic Activity of N-Heterocyclic Carbene Bearing Palladium Catalysts. ResearchGate. Available at: [Link]
-
Kantchev, E. A., et al. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition. Available at: [Link]
-
Various Authors. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Available at: [Link]
-
Li, J-H., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Shen, Q., & Hartwig, J. F. (2008). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Cheng, G., et al. (2016). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Alonso, F., et al. (2016). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts. Available at: [Link]
-
Wernbacher, A., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: [Link]
-
Al-Amin, M., et al. (2023). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. ChemistryOpen. Available at: [Link]
-
Gildner, P. G., et al. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Organometallics. Available at: [Link]
-
Butler, B. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. Available at: [Link]
-
Liu, J., et al. (2002). Palladium-catalyzed Heck coupling reactions using different fluorinated phosphine ligands in compressed carbon dioxide and conventional organic solvents. ResearchGate. Available at: [Link]
-
Billingsley, K., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]
-
Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]
-
Reeve, T. S., et al. (2022). Palladium Nanoparticles from Desulfovibrio alaskensis G20 Catalyze Biocompatible Sonogashira and Biohydrogenation Cascades. ACS Catalysis. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. escholarship.org [escholarship.org]
- 12. Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
Mechanistic Insights into the Stille Reaction with Furan Substrates: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the furan scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active molecules. The palladium-catalyzed Stille cross-coupling reaction has emerged as a powerful and versatile tool for the construction of carbon-carbon bonds involving this important heterocycle. However, a nuanced understanding of the reaction mechanism, particularly in comparison to other aromatic systems, is crucial for optimizing reaction conditions, maximizing yields, and minimizing undesirable side products.
This in-depth technical guide provides a comparative analysis of the mechanistic intricacies of the Stille reaction with furan substrates. We will delve into the key elementary steps of the catalytic cycle, explore the influence of the furan ring on reaction kinetics, and present experimental data to offer a clear comparison with other common aromatic coupling partners.
The Stille Catalytic Cycle: A Furan Perspective
The generally accepted mechanism for the Stille reaction proceeds through a catalytic cycle involving a palladium(0) species. This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] While this general framework applies to furan substrates, the unique electronic properties of the furan ring introduce specific considerations at each stage.
Figure 1: Catalytic cycle of the Stille reaction with a furan substrate.
Oxidative Addition: The Initial Engagement
The catalytic cycle commences with the oxidative addition of a halofuran to the active Pd(0) catalyst, forming a Pd(II) intermediate.[1] The reactivity of the halofuran in this step is paramount and generally follows the trend of bond dissociation energies: I > Br > Cl.[2] This trend holds true for furan substrates, making iodo- and bromofurans the preferred electrophiles.
The position of the halogen on the furan ring also significantly influences reactivity. The 2-position is generally more reactive than the 3-position. This can be attributed to the electronic nature of the furan ring, where the oxygen atom can stabilize the transition state of the oxidative addition at the adjacent carbon.
While the initial product of oxidative addition is a cis-complex, it often rapidly isomerizes to the more thermodynamically stable trans-isomer.[3] For the Stille reaction to proceed, this trans-complex must typically isomerize back to the cis-form before reductive elimination can occur.[1]
Transmetalation: The Transfer of the Nucleophile
The transmetalation step, where the organic group from the organostannane is transferred to the palladium center, is often the rate-determining step in the Stille coupling.[4] The reactivity of the organostannane is a critical factor, with the general trend for the transferred group being: alkynyl > alkenyl > aryl > allyl = benzyl > alkyl.[4]
When considering furan-containing organostannanes, such as 2-(tributylstannyl)furan, their reactivity is comparable to other aryl stannanes. However, the electron-rich nature of the furan ring can influence the rate of transmetalation. The use of additives like copper(I) salts can significantly accelerate this step, potentially by facilitating the transfer of the organic group from tin to copper and then to palladium.[2]
Reductive Elimination: Forging the New Bond
The final step of the catalytic cycle is the reductive elimination from the cis-diorganopalladium(II) complex, which forms the desired carbon-carbon bond and regenerates the Pd(0) catalyst.[1] This step is generally facile for aryl-aryl couplings, including those involving furan rings. The stability of the resulting biaryl product provides a strong thermodynamic driving force for this step.
Comparative Performance: Furan vs. Thiophene and Benzene Substrates
To provide a clearer understanding of the performance of furan substrates in Stille couplings, it is instructive to compare them with other common aromatic systems like thiophene and benzene.
| Substrate Combination | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromofuran + Phenylboronic acid (Suzuki) | PdCl₂(PPh₃)₂ / K₂CO₃ | DMF/H₂O | 80 | 16 | 62 | [2] |
| 2,5-Bis(trimethylstannyl)tellurophene + N,N′-dihexyl-5-iodoisoindigo | Not Specified | Not Specified | Not Specified | Not Specified | 41 | [5] |
| Iodobenzene + 1-(Tributylstannyl)-2-phenylethyne | Polymer-supported Pd(II) | Not Specified | Room Temp | Not Specified | High | [6] |
From a qualitative perspective, the relative aromaticity of these heterocycles plays a significant role in their reactivity. The order of aromaticity is generally considered to be Benzene > Thiophene > Pyrrole > Furan.[7] The lower aromaticity of furan suggests that it may undergo reactions that disrupt its aromatic system more readily than thiophene or benzene. This can be both an advantage, potentially leading to faster reaction rates, and a disadvantage, as it may open pathways to undesirable side reactions.
Mechanistic Nuances and Potential Side Reactions with Furan Substrates
The presence of the oxygen atom in the furan ring introduces specific mechanistic considerations and potential side reactions that are less common with other aromatic substrates.
-
Influence of the Oxygen Atom: The lone pairs on the furan oxygen can influence the electron density of the ring, affecting the rates of oxidative addition and transmetalation. The oxygen can also potentially coordinate to the palladium center, although this is not typically a major pathway.
-
Ring Opening: Under certain conditions, particularly with harsh reagents or high temperatures, the furan ring can be susceptible to ring-opening reactions.[8] While the mild conditions of many modern Stille protocols minimize this risk, it remains a potential side reaction to be aware of, especially during reaction optimization.
-
Homocoupling: As with other Stille reactions, homocoupling of the organostannane reagent is a common side reaction.[1] This can be minimized by careful control of reaction conditions and the use of appropriate ligands.
Experimental Protocols for Mechanistic Studies
To rigorously investigate the mechanism of the Stille reaction with furan substrates, kinetic studies are invaluable. Below is a general protocol for monitoring the reaction progress.
Protocol: Kinetic Analysis of the Stille Coupling of 2-Bromofuran with Phenyltributylstannane
-
Reaction Setup: In a glovebox, charge a reaction vial with 2-bromofuran (1.0 equiv), an internal standard (e.g., dodecane), and the desired solvent (e.g., toluene, THF).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium catalyst (e.g., Pd(PPh₃)₄) and any ligands in the reaction solvent.
-
Initiation: At time t=0, add the catalyst solution to the reaction vial, followed by the addition of phenyltributylstannane (1.1 equiv).
-
Sampling: At timed intervals, withdraw aliquots from the reaction mixture and quench them with a suitable solution (e.g., a dilute solution of iodine in THF) to stop the reaction.
-
Analysis: Analyze the quenched aliquots by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the starting materials and the product over time.
-
Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate. By systematically varying the concentrations of the reactants and catalyst, the reaction orders with respect to each component can be determined, providing insights into the rate-determining step.
Figure 2: General workflow for kinetic studies of the Stille reaction.
Conclusion and Future Directions
The Stille reaction is a highly effective method for the functionalization of furan-containing molecules, which are of significant interest in medicinal chemistry and materials science. A thorough understanding of the reaction mechanism, particularly the nuances introduced by the furan ring, is essential for the rational design of efficient and selective synthetic routes.
While the general principles of the Stille catalytic cycle are well-established, further research is needed to provide a more quantitative comparison of the reactivity of furan substrates with other aromatic systems under standardized conditions. Detailed computational studies, such as Density Functional Theory (DFT) calculations, can provide deeper insights into the transition state energies and reaction pathways specific to furan substrates.[9] Such studies, in conjunction with continued experimental investigations, will undoubtedly lead to the development of even more powerful and versatile methods for the synthesis of complex furan-containing molecules.
References
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Organotin vs. Organoboron Reagents: A Comparative Analysis of Cost, Toxicity, and Performance
For the modern researcher in synthetic chemistry and drug development, the choice of reagents is a critical decision point, balancing reaction efficiency with safety, cost, and environmental impact. Among the most powerful tools for constructing carbon-carbon bonds are palladium-catalyzed cross-coupling reactions, with the Stille (organotin) and Suzuki (organoboron) reactions being cornerstone methodologies. This guide provides an in-depth, objective comparison of these two classes of organometallic reagents, moving beyond simple reaction schemes to explore the practical, economic, and toxicological factors that govern their use in the laboratory.
Chapter 1: The Unavoidable Issue: A Comparative Toxicity Profile
The most significant divergence between organotin and organoboron reagents lies in their toxicological profiles. This is not a trivial matter of procedural caution but a fundamental difference that impacts handling, waste disposal, environmental footprint, and potential long-term health risks.
Organotin Reagents: A High-Hazard Profile
Organotin compounds are recognized for their significant and varied toxicity, which is highly dependent on the number and nature of the organic substituents on the tin atom.[1][2] The general order of toxicity is a crucial principle for any researcher to understand:
Triorganotins (R₃SnX) > Diorganotins (R₂SnX₂) > Monoorganotins (RSnX₃) [3][4][5]
-
Triorganotins : This class, which includes common reagents like tributyltin (TBT) and triphenyltin (TPT), represents the highest hazard.[4] They are potent neurotoxins and immunotoxins and are known endocrine disruptors.[4][6][7] Their lipophilicity allows them to cross biological membranes, leading to systemic effects. Tetraorganotins, while less toxic initially, can be metabolized in vivo to toxic triorganotin species, posing a hidden danger.[4][6]
-
Environmental Impact : The biocidal properties that once made organotins useful in applications like antifouling paints for ship hulls have also led to significant environmental damage.[6] Their persistence in marine sediments and subsequent bioaccumulation in the food chain are serious ecological concerns.[6][8]
The acute toxicity of these compounds is starkly illustrated by their median lethal dose (LD₅₀) values, a measure where a lower value indicates higher toxicity.[9]
| Organotin Compound | Formula | Oral LD₅₀ in Rats (mg/kg) | Reference(s) |
| Trimethyltin Chloride | (CH₃)₃SnCl | 12.6 - 14.7 | [2][10][11] |
| Tributyltin Chloride | (C₄H₉)₃SnCl | 122 - 349 | [10] |
| Dibutyltin Dichloride | (C₄H₉)₂SnCl₂ | 74 - 237 | [10] |
| Tributyltin Oxide (TBTO) | ((C₄H₉)₃Sn)₂O | 55 - 87 | [2] |
Table 1: Comparative acute oral toxicity of common organotin compounds in rats.
Organoboron Reagents: A Greener Alternative
In stark contrast, organoboron reagents, such as boronic acids and their esters (e.g., pinacol esters), are characterized by their remarkably low toxicity.[12] This is a primary driver for the widespread adoption of the Suzuki-Miyaura coupling in both academic and industrial settings.
-
Low Inherent Toxicity : The starting materials, reagents, and inorganic boron-containing byproducts of the Suzuki reaction are generally considered non-toxic and are easily removed from reaction mixtures through simple aqueous workups.[12][13]
-
Environmental Profile : The low toxicity and ease of disposal give organoboron chemistry a significantly "greener" profile compared to its organotin counterpart.
This fundamental difference in toxicity dictates vastly different laboratory practices, as detailed in the protocols section.
Chapter 4: Experimental Protocols & Safe Handling
The theoretical differences between these reagents manifest in distinct laboratory workflows and safety requirements.
Mandatory Safety Protocol: Handling Organotin Compounds
Due to their high acute toxicity, all work with organotin compounds must adhere to stringent safety protocols. [10]
-
Designated Area : Conduct all manipulations in a designated area of a certified chemical fume hood, clearly marked with warning signs. [14]2. Engineering Controls : Ensure the fume hood has adequate and verified airflow. All weighing of solids and transfers of liquids must occur within the hood. [14][15]3. Personal Protective Equipment (PPE) : A standard Level C protective ensemble is recommended. [3]This includes:
-
A full-face or half-mask air-purifying respirator with appropriate cartridges.
-
Chemical-resistant clothing or lab coat.
-
Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).
-
Splash-proof safety goggles and a face shield. [14]4. Transfer Techniques : For air-sensitive organotins supplied in Sure/Seal™ bottles, use proper syringe and needle techniques under an inert atmosphere (e.g., Argon or Nitrogen). [15]5. Waste Disposal : All contaminated materials (gloves, pipette tips, glassware, excess reagents) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for professional disposal. [14]6. Emergency Procedures :
-
Skin Contact : Immediately wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing. [3][10] * Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open, and seek immediate medical attention. [3][10]
-
Representative Experimental Protocol: Stille Coupling
Objective: To couple an aryl bromide with an organostannane.
-
Preparation : In a fume hood, add the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a stirrer bar to an oven-dried flask.
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon) for 10-15 minutes.
-
Solvent & Reagent Addition : Add anhydrous solvent (e.g., Toluene or THF) via syringe. Then, add the organostannane reagent (1.1-1.2 equiv.) via syringe.
-
Reaction : Heat the reaction mixture (e.g., to 80-100 °C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup : Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water. A key challenge is the removal of tin byproducts, which may require washing with a saturated KF solution or purification via column chromatography on silica gel.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple the same aryl bromide with an organoboronic acid.
-
Preparation : Add the aryl bromide (1.0 equiv.), the organoboronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), the base (e.g., K₂CO₃, 2-3 equiv.), and a stirrer bar to a flask.
-
Inert Atmosphere : Seal the flask and purge with an inert gas. While organoboronic acids are often air-stable, the palladium catalyst requires an inert atmosphere.
-
Solvent Addition : Add the solvent system (e.g., a mixture of an organic solvent like dioxane and water) via syringe.
-
Reaction : Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress.
-
Workup : Cool the reaction, dilute with ethyl acetate, and wash with water and brine. The inorganic boron byproducts are typically water-soluble and are easily removed during the aqueous workup, simplifying purification.
Conclusion and Future Outlook
The choice between organotin and organoboron reagents is a classic case of balancing trade-offs in chemical synthesis.
-
Organotin reagents offer unparalleled functional group tolerance due to their operation under neutral conditions. However, this performance comes at the high price of extreme toxicity, significant environmental risk, and challenging purification, making them a tool of last resort for substrates incompatible with other methods.
-
Organoboron reagents represent a safer, cheaper, and more environmentally friendly alternative. [16]The ease of handling and purification has made Suzuki coupling a workhorse reaction in nearly every synthetic laboratory. Its primary limitation remains the requisite use of a base.
For the modern researcher, the decision-making process should be clear. The Suzuki-Miyaura coupling is the default, first-choice methodology for C-C bond formation. The Stille reaction remains an essential tool, but its use should be reserved for specific cases where the substrate's sensitivity to base precludes the use of organoboron chemistry. As the field moves towards greener and safer chemical practices, the development of new catalysts and methods that expand the scope of the Suzuki reaction to overcome its current limitations will continue to be a major focus, further diminishing the need for its toxic tin-based predecessor.
References
- Benchchem. (2025). Essential Safety and Operational Protocols for Handling Organotin Compounds.
- Benchchem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Benchchem. (2025). Safety and Handling Precautions for Organotin Compounds.
- Del Valle Lab.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Miyaura, N. (2002). Organoboron Compounds. In Topics in Current Chemistry (pp. 1-9). Springer, Berlin, Heidelberg.
- Chehrad, M. N. (2016). Cross-Coupling Reactions of Organoboranes: An Easy Way for Carbon-Carbon Bonding. International Journal of Chemical and Pharmaceutical Sciences, 7(2), 1-10.
- Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives with organic halides. Pure and Applied Chemistry, 63(3), 419-422.
- Sigma-Aldrich. Trimethyltin chloride product page.
- Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275–286.
- LCGC International. (2022). Investigating the Environmental Impact of Organotins.
- Organic Chemistry Portal. Stille Coupling.
- Sigma-Aldrich. Phenylboronic acid pinacol ester product page.
- Organic Chemistry Portal. Suzuki Coupling.
- IndiaMART. Liquid Tributyltin Chloride Cas no 1461-22-9.
- Tenne, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16363–16370.
- NIOSH. (1976). Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. CDC Stacks.
- Benchchem. (2025). A Comparative Analysis of the Toxicity of Organotin Compounds.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic reactions, 50, 1-652.
- Strem. Trimethyltin chloride, min. 98% product page.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
- Zakarian Lab. Safety Protocol.
- Hartwig, J. F. (2010). Organotransition metal chemistry: from bonding to catalysis. University Science Books.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Sigma-Aldrich. Organotin Reagents portfolio.
- Fent, K. (1996). Organotin compounds in the environment-An overview. Toxicology and Ecotoxicology News, 3(2), 49-55.
- Ghaffar, A., et al. (2018). Toxicity and anti-tumour activity of organotin (IV) compounds.
- Martín-Matute, B., Szabó, K. J., & Mitchell, T. N. (2013). Organotin Reagents in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions and More (pp. 423-474). Wiley-VCH.
- Reddit r/Chempros. (2023). How toxic organotin compounds really are?.
- Al-Amiery, A. A. (2023). A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. Journal of University of Babylon for Pure and Applied Sciences, 31(2), 1-15.
- Nakanishi, T. (2012). Organotins: a review of their reproductive toxicity, biochemistry, and environmental fate. Journal of toxicological sciences, 37(6), 1137-1147.
- Biosynth. Trimethyltin chloride product page.
- Omae, I. (2003). Organotin compounds in the environment-An overview. Applied Organometallic Chemistry, 17(2), 81-105.
- Kosugi, M., & Migita, T. (1991). Organotin and organosilicon compounds in cross-coupling, aromatic nucleophilic substitution, and addition reactions. In Organic Synthesis via Organometallics. Springer, Berlin, Heidelberg.
- ETH Zurich.
- Boron Molecular. Phenylboronic acid, pinacol ester product page.
- Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56.
- Nakanishi, T. (2012). Molecular Mechanisms of Environmental Organotin Toxicity in Mammals. Biological and Pharmaceutical Bulletin, 35(11), 1875-1880.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- TigerWeb.
- CSUB.
- Wikipedia. Median lethal dose.
- Boron Molecular. (3-(bromomethyl)phenyl)boronic acid, pinacol ester product page.
- Sigma-Aldrich. Phenylboronic acid pinacol ester 97 24388-23-6.
- Khan, M. A., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Journal of Chemistry, 2018, 1-14.
- WHO. (1980). Tin and organotin compounds: a preliminary review. World Health Organization.
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Molecular mechanisms of environmental organotin toxicity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Median lethal dose - Wikipedia [en.wikipedia.org]
- 10. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 11. Buy Trimethyltin chloride | 1066-45-1 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. delvallelab.weebly.com [delvallelab.weebly.com]
- 16. m.youtube.com [m.youtube.com]
A Comparative Guide to the Spectroscopic Analysis of Products from 3-Formyl-2-(tributylstannyl)furan Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Analytical Challenge
The Stille reaction, a cornerstone of modern organic synthesis, involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide.[1][2] In the context of 3-formyl-2-(tributylstannyl)furan, this reaction provides a powerful route to a variety of 2,3-disubstituted furans, which are important structural motifs in many natural products and pharmaceuticals. The inherent toxicity of organotin reagents necessitates careful purification and characterization of the final products to ensure their suitability for downstream applications.[1] A multi-faceted spectroscopic approach is therefore essential for unambiguous structural confirmation and purity assessment.
Core Spectroscopic Techniques for Product Characterization
A comprehensive analysis of the products from this compound reactions typically employs a suite of spectroscopic techniques. Each method provides unique and complementary information about the molecular structure. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][4] For compounds with extended conjugation, UV-Visible (UV-Vis) Spectroscopy can also be informative.[4]
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[4][5] For the analysis of 2,3-disubstituted furans, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. For a typical product of a Stille coupling with this compound, the following proton signals are of key interest:
-
Furan Ring Protons: The chemical shifts of the furan protons are highly sensitive to the nature of the substituents at positions 2 and 3.[3][6] The proton at C4 and C5 will typically appear in the aromatic region of the spectrum.
-
Aldehyde Proton: The formyl proton will be observed as a singlet in the downfield region of the spectrum, typically around 9-10 ppm.
-
Substituent Protons: The protons of the group introduced at the 2-position will have characteristic chemical shifts and coupling patterns.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Key signals to identify include:
-
Furan Ring Carbons: The chemical shifts of the furan carbons are indicative of the substitution pattern. The carbon attached to the oxygen (C2 and C5) typically appears at a lower field than the other two carbons (C3 and C4).[7][8][9]
-
Carbonyl Carbon: The aldehyde carbonyl carbon will have a characteristic chemical shift in the range of 180-200 ppm.
-
Substituent Carbons: The carbons of the newly introduced substituent will also be visible.
Advanced NMR Techniques: For complex structures, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, providing unambiguous structural assignment.
Table 1: Comparison of NMR Techniques for Furan Product Analysis
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), and relative abundance. | High sensitivity, rapid acquisition. | Can have signal overlap in complex molecules. |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Direct observation of the carbon framework. | Lower natural abundance and sensitivity require longer acquisition times.[10] |
| COSY | ¹H-¹H correlations through bonds. | Establishes proton-proton connectivity. | Does not provide information about carbon atoms. |
| HSQC | Direct ¹H-¹³C correlations. | Links protons to their directly attached carbons. | Does not show long-range correlations. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Establishes connectivity across heteroatoms and quaternary carbons. | Can be more complex to interpret. |
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[3] It provides crucial information about the molecular weight of the product and can offer structural insights through the analysis of fragmentation patterns.[3][11]
For the products of this compound reactions, MS is essential to confirm the successful coupling and to identify any potential byproducts. The molecular ion peak (M⁺) will correspond to the molecular weight of the desired 2,3-disubstituted furan. The fragmentation pattern can also be characteristic; for example, the loss of the formyl group is a common fragmentation pathway for furan aldehydes.[12]
Table 2: Comparison of Ionization Techniques in Mass Spectrometry
| Ionization Technique | Characteristics | Best Suited For |
| Electron Ionization (EI) | High energy, extensive fragmentation. | Volatile and thermally stable compounds; provides a "fingerprint" mass spectrum for library matching.[3] |
| Electrospray Ionization (ESI) | Soft ionization, minimal fragmentation. | Polar and non-volatile compounds; ideal for determining molecular weight. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Soft ionization for large molecules. | High molecular weight compounds, such as polymers and biomolecules. |
Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] For the products of interest, IR spectroscopy is particularly useful for confirming the presence of the aldehyde functional group.
Key vibrational bands to look for in the IR spectrum of a 2,3-disubstituted furan product include:
-
C=O Stretch (Aldehyde): A strong absorption band in the region of 1680-1715 cm⁻¹.[4]
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[13]
-
C=C Stretch (Furan Ring): Absorptions in the region of 1500-1600 cm⁻¹.[4]
-
C-O-C Stretch (Furan Ring): A strong absorption band around 1000-1100 cm⁻¹.[4]
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[4] For furan derivatives, the absorption of UV radiation typically involves π→π* transitions within the conjugated system.[4] The position of maximum absorption (λmax) is sensitive to the extent of conjugation.[4][14] As the conjugation of the furan system increases, a bathochromic (red) shift to longer wavelengths is expected.[4] While not as structurally informative as NMR or MS, UV-Vis spectroscopy can be a useful tool for monitoring reactions and for characterizing chromophoric products.
Experimental Protocols: A Practical Guide
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4][15] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
Data Acquisition: Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[10]
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal.[4] Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the internal standard.[4] Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different protons.[4]
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC will separate the components of the sample mixture before they enter the mass spectrometer.
-
Data Acquisition: Inject the sample into the GC. The mass spectrometer will acquire mass spectra of the compounds as they elute from the GC column.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight of the product.[3] Analyze the fragmentation pattern to gain further structural information.
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.[4]
-
Data Acquisition: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[4] The instrument will typically co-add multiple scans to improve the signal-to-noise ratio.[4]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizing the Workflow and Key Concepts
Figure 1: Workflow for the synthesis and spectroscopic analysis of products from this compound reactions.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. modgraph.co.uk [modgraph.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. imreblank.ch [imreblank.ch]
- 12. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. jackwestin.com [jackwestin.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
comparative reactivity of 2-stannylfurans versus other stannylated heterocycles
An In-Depth Guide to the Comparative Reactivity of 2-Stannylfurans Versus Other Stannylated Heterocycles in Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Central Role of Heteroaromatic Stannanes in Synthesis
The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2][3][4] At the heart of this reaction are organostannanes (R-SnR'₃), organometallic reagents lauded for their stability to air and moisture and their tolerance of a vast array of functional groups.[2][5][6] This robustness makes them particularly suitable for complex molecule synthesis in the pharmaceutical and materials science sectors.[1][4]
Among the diverse classes of organostannanes, stannylated heterocycles are of paramount importance, enabling the construction of bi-heteroaryl motifs that are ubiquitous in bioactive compounds. However, not all stannylated heterocycles are created equal. Their reactivity in the crucial transmetalation step of the Stille cycle can vary dramatically, influencing reaction rates, yields, and overall efficiency.
This guide provides an in-depth comparative analysis of the reactivity of 2-stannylfurans against other common stannylated five- and six-membered heterocycles, including thiophenes, pyrroles, and pyridines. We will delve into the mechanistic underpinnings of these reactivity differences, present supporting experimental data, and offer practical protocols for researchers in the field.
Pillar 1: The Mechanism - Why Transmetalation is Key
To understand reactivity differences, one must first grasp the catalytic cycle of the Stille reaction. The process is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (R¹-X), forming a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the Pd(II) complex. This is typically the rate-determining step and is highly sensitive to the electronic nature of the R² group.
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, regenerating the Pd(0) catalyst to continue the cycle.
The transmetalation step involves the electrophilic cleavage of the carbon-tin bond by the palladium center. Consequently, the nucleophilicity of the carbon atom being transferred dictates the rate of this step. Factors that increase the electron density on this carbon atom will accelerate the reaction.[7]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Pillar 2: A Comparative Analysis of Heterocycle Reactivity
The reactivity of a stannylated heterocycle is intrinsically linked to the electronic properties of the aromatic ring itself. The general principle is that π-excessive (electron-rich) heterocycles transfer more readily than π-deficient (electron-poor) ones.
2-Stannylfurans: The High-Reactivity Benchmark
Furan is a classic example of a π-excessive aromatic heterocycle. The oxygen atom's lone pairs are significantly delocalized into the π-system, substantially increasing the electron density at the C2 and C5 positions.[8] This electronic enrichment makes the C2 carbon highly nucleophilic.
-
Causality: During transmetalation, the electron-rich nature of the furan ring facilitates the electrophilic attack by the Pd(II) center, leading to a lower activation energy and a faster reaction rate. 2-Stannylfuran is therefore often considered a benchmark for high reactivity in Stille couplings.[9]
2-Stannylthiophenes: The Robust Workhorse
Thiophene is also a π-excessive heterocycle and a very common substrate in cross-coupling chemistry.[10] However, its reactivity is generally considered to be slightly lower than that of furan.
-
Causality: This difference arises from the heteroatom. Oxygen is more electronegative than sulfur, resulting in a more polarized C-O bond and greater electron donation into the furan ring. Sulfur is less electronegative and can use its 3d-orbitals to stabilize electron density, making the thiophene ring slightly less "electron-rich" at the carbon centers compared to furan.[8][11] This subtle electronic difference translates to a moderately slower transmetalation rate for 2-stannylthiophenes compared to their furan counterparts under identical conditions.
Stannylpyrroles: Potent but Complicated
On paper, pyrrole is the most π-excessive of the three, with the nitrogen lone pair readily participating in the aromatic system.[8][11] One might therefore predict the highest reactivity. However, the reality is more complex.
-
Causality: The nitrogen atom in an unprotected N-H pyrrole can act as a Lewis base, coordinating to the palladium catalyst. This coordination can inhibit or completely shut down the catalytic cycle. For this reason, stannylpyrroles are almost always used with an N-protecting group (e.g., Boc, Ts, SEM). The electronic nature of this protecting group then modulates the reactivity. With a suitable electron-donating or sterically bulky protecting group, the reactivity of N-protected stannylpyrroles can be comparable to or even exceed that of stannylfurans.
Stannylpyridines: The Challenging Substrate
In stark contrast to the π-excessive systems, pyridine is a π-deficient heterocycle. The highly electronegative nitrogen atom acts as an electron sink, withdrawing electron density from the ring carbons.
-
Causality: This electron deficiency renders the carbon atoms in the pyridine ring electrophilic and thus poor nucleophiles. The transmetalation of stannylpyridines is therefore intrinsically slow due to the high activation barrier for the electrophilic cleavage of the C(pyridyl)-Sn bond. Furthermore, like pyrrole, the nitrogen lone pair can competitively bind to the palladium center, inhibiting catalysis. Consequently, stannylpyridines are the least reactive among this series, often requiring harsher conditions, stronger donor ligands, or the use of additives to achieve acceptable yields.[12]
Pillar 3: Experimental Data and Protocols
Comparative Reactivity Data
The following table summarizes qualitative and quantitative findings from various studies, illustrating the general reactivity trend. Direct, side-by-side kinetic comparisons are rare in the literature, but relative yields under standardized conditions provide a strong proxy for reactivity.
| Stannylated Heterocycle | Heteroatom | Ring Character | Relative Reactivity | Typical Reaction Conditions |
| 2-(Tributylstannyl)furan | Oxygen | π-Excessive | Very High | Mild (e.g., Pd(PPh₃)₄, THF, 50-65 °C) |
| 2-(Tributylstannyl)thiophene | Sulfur | π-Excessive | High | Mild to Moderate (e.g., Pd(PPh₃)₄, THF/DMF, 60-80 °C) |
| 1-Boc-2-(Tributylstannyl)pyrrole | Nitrogen | π-Excessive | High | Mild (Conditions similar to furan) |
| 3-(Tributylstannyl)pyridine | Nitrogen | π-Deficient | Low | Forced (e.g., Pd₂(dba)₃/P(t-Bu)₃, Dioxane, 100 °C, CuI additive) |
This table is a synthesis of general observations in the field. Specific reaction outcomes will always depend on the coupling partner, catalyst, ligands, and solvent.
Standardized Protocol: Stille Coupling of 2-(Tributylstannyl)furan with Iodobenzene
This protocol provides a self-validating system for a high-yielding Stille reaction, explaining the rationale behind each critical step.
Caption: General experimental workflow for a Stille coupling reaction.
Materials & Reagents:
-
Iodobenzene (1.0 mmol, 1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Anhydrous, degassed Tetrahydrofuran (THF), 10 mL
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Ethyl Acetate, Hexanes, Celite, Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Catalyst & Substrate Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (23 mg) and iodobenzene (204 mg, 112 µL).
-
Expertise & Causality: A flame-dried flask under an inert atmosphere is critical. The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state, halting the catalytic cycle.
-
-
Inerting the Atmosphere: Seal the flask with a septum, and subject it to three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add 10 mL of anhydrous, degassed THF via a syringe. Stir the mixture until all solids have dissolved.
-
Expertise & Causality: The solvent must be anhydrous and degassed. Water can interfere with the catalyst, and dissolved oxygen will degrade it. Degassing is typically done by sparging with argon for 30 minutes or by a freeze-pump-thaw method.
-
-
Stannane Addition: Add 2-(tributylstannyl)furan (393 mg, 390 µL) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (staining with KMnO₄) or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup - Tin Removal: Once the reaction is complete, cool the flask to room temperature. Add 10 mL of a saturated aqueous KF solution and stir the resulting mixture vigorously for at least 1 hour. A precipitate of tributyltin fluoride (Bu₃SnF) will form.
-
Trustworthiness: This KF wash is a standard and crucial step. The high affinity of fluoride for tin results in the formation of an insoluble and easily filterable salt, which is the most effective way to remove the toxic and often difficult-to-separate tin byproducts.[6]
-
-
Filtration & Extraction: Filter the biphasic mixture through a pad of Celite to remove the solid tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield pure 2-phenylfuran.
Conclusion
The reactivity of stannylated heterocycles in the Stille reaction is a direct function of the electronic character of the heterocyclic ring. 2-Stannylfurans exhibit very high reactivity due to the π-excessive nature of the furan ring, which accelerates the rate-determining transmetalation step. The general reactivity trend can be summarized as follows:
N-Protected Stannylpyrroles ≈ 2-Stannylfurans > 2-Stannylthiophenes >> Stannylpyridines
This predictable trend allows researchers and drug development professionals to make informed decisions when planning synthetic routes. While furans and thiophenes are reliable and highly reactive coupling partners, the successful application of less reactive systems like pyridines requires careful optimization of reaction conditions, often involving the use of more active catalyst systems, additives like Cu(I), and higher temperatures. Understanding these fundamental principles is key to leveraging the full power of the Stille reaction in the synthesis of complex heteroaromatic molecules.
References
- Farina, V. New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry, 68(1), 73-78.
- J&K Scientific LLC. Stille Cross-Coupling. J&K Scientific Resource Center.
- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes.
- Kim, H., et al. (2021). Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. ACS Omega.
- Unknown Author. The reactivity trend of pyrrole, furan, thiophene and pyridine.
- Pérez-Temprano, M. H., et al. (2015). The Stille Reaction, 38 Years Later.
- Unknown Author. Reactivity of Furan Pyrrole Thiophene. Scribd.
- Biosynth. 2-(TRIBUTYLSTANNYL)FURAN. Biosynth.
- Barbey, V., et al. (2015). Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Wikipedia. Stille reaction. Wikipedia.
- Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal.
- ChemHelp ASAP. (2020). Stille cross-coupling reaction. YouTube.
- NROChemistry. Stille Coupling. NROChemistry.
- BenchChem. 2-(Tributylstannyl)furan. BenchChem.
- BenchChem. Protocol for Stille Coupling Reactions Using Stannane Reagents. BenchChem.
- Douglas, C. J., & Procter, D. J. (2022). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.
- Unknown Author. Pyrroles, thiophenes and furans.
- Scott, C. J., & Denmark, S. E. (2010). Probing the Electronic Demands of Transmetalation in the Palladium-Catalyzed Cross-Coupling of Arylsilanolates. Journal of the American Chemical Society.
- National Center for Biotechnology Information. 2-(Tributylstannyl)furan.
- Unknown Author. The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Probing the Electronic Demands of Transmetalation in the Palladium-Catalyzed Cross-Coupling of Arylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biosynth.com [biosynth.com]
- 14. 2-(Tributylstannyl)furan | C16H30OSn | CID 4393688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 3-Formyl-2-(tributylstannyl)furan: A Comprehensive Guide for Laboratory Personnel
For the modern researcher, the synthesis and application of complex organometallic reagents like 3-Formyl-2-(tributylstannyl)furan are pivotal to advancing drug discovery and development. However, with great synthetic utility comes the profound responsibility of ensuring safe handling and disposal. Organotin compounds, particularly tributyltin (TBT) derivatives, are notoriously toxic and pose a significant environmental hazard. This guide provides a detailed, scientifically-grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The Imperative for Specialized Disposal: Understanding the Hazard
This compound is a valuable reagent, but its tributyltin moiety renders it highly toxic. Organotin compounds are known to be potent endocrine disruptors and can have severe effects on the central nervous system.[1][2] Their persistence in the environment and high toxicity to aquatic life necessitate that all waste streams containing this compound be treated as hazardous.[3] The primary goal of any disposal procedure is the cleavage of the tin-carbon bonds to degrade the toxic tributyltin cation into less harmful inorganic tin species.
Core Principles of Disposal: A Multi-faceted Approach
The safe disposal of this compound is not a single action but a systematic process encompassing immediate post-reaction quenching, segregation of waste streams, and meticulous decontamination of laboratory equipment. All operations involving this compound must be conducted within a certified chemical fume hood.[4][5]
Personal Protective Equipment (PPE): The First Line of Defense
Given the high toxicity of organotin compounds, a comprehensive PPE strategy is non-negotiable. This includes:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of the reagent and solvents.[6] |
| Hand Protection | Heavy-duty nitrile or neoprene gloves | Provides a robust barrier against dermal absorption.[4] |
| Body Protection | Flame-retardant lab coat | Protects against spills and splashes.[5] |
| Respiratory | Use within a fume hood is primary | An air-purifying respirator may be necessary for large spills.[4] |
Step-by-Step Disposal Protocol for this compound
This protocol is designed for the management of residual amounts of the reagent and contaminated solvents typically generated in a research laboratory setting.
Part 1: Initial Quenching and Waste Segregation
-
Immediate Quenching: Upon completion of a reaction, any unreacted this compound should be quenched. A common and effective method for quenching organotin reagents is the addition of a saturated aqueous solution of potassium fluoride (KF).[7] This precipitates the highly insoluble and less toxic tributyltin fluoride (Bu3SnF).
-
Solvent Rinsing: All glassware that has come into contact with the organotin reagent should be rinsed with a minimal amount of a suitable organic solvent, such as hexanes or toluene.[5] These rinsates are considered hazardous waste.
-
Waste Stream Segregation: It is critical to maintain separate, clearly labeled waste containers for organotin compounds.[4][6] Do not mix organotin waste with other organic or aqueous waste streams. The waste container should be a sealed, robust container, clearly marked with "Organotin Hazardous Waste".
Part 2: Decontamination of Glassware
Proper decontamination of glassware is essential to prevent cross-contamination of future experiments.
-
Initial Bleach Soak: Immerse all contaminated glassware in a 10% aqueous solution of sodium hypochlorite (bleach) overnight in a well-ventilated area or within the fume hood.[7] The bleach will oxidize the residual organotin compounds to less toxic tin oxides.
-
Thorough Cleaning: After the bleach soak, wash the glassware with soap and water, followed by rinsing with deionized water and an appropriate solvent like acetone.[7]
Part 3: Disposal of Bulk and Solid Waste
All materials contaminated with this compound, including gloves, absorbent pads, and filter paper, are classified as hazardous waste.[4] These materials must be placed in a dedicated, sealed, and clearly labeled container for hazardous waste.[4]
The ultimate disposal of the collected organotin hazardous waste must be handled by a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Chemical Degradation Approaches: The Science Behind the Protocols
While physical removal and containment are the immediate steps, understanding the chemical degradation of tributyltin compounds provides a deeper insight into the disposal strategies.
-
Oxidation: Strong oxidizing agents like sodium hypochlorite (bleach) or Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can break down the tributyltin moiety.[7][8] The hydroxyl radicals generated in these processes are highly reactive and can cleave the tin-carbon bonds.[8]
-
Precipitation: As mentioned in the protocol, the high affinity of tin for fluoride allows for the precipitation of tributyltin fluoride (Bu3SnF) upon treatment with potassium fluoride. This converts the more mobile and bioavailable organotin into a solid form that is easier to contain.[7]
The following diagram illustrates the general principle of tributyltin degradation.
Caption: Sequential degradation of tributyltin to less toxic forms.
By adhering to these detailed procedures, researchers can confidently and safely handle and dispose of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
- Essential Safety and Operational Protocols for Handling Organotin Compounds - Benchchem. (URL: )
- An In-depth Technical Guide to the Safety and Handling of Organotin Compounds - Benchchem. (URL: )
-
Standard Operating Procedures - Del Valle Lab. (URL: [Link])
-
Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). (URL: [Link])
-
ORGANOTIN COMPOUNDS - CDC Stacks. (URL: [Link])
-
Data on degradation of tributyltin and triphenyltin | Download Table - ResearchGate. (URL: [Link])
-
Removal of organotin compounds and metals from Swedish marine sediment using Fenton's reagent and electrochemical treatment - PubMed Central. (URL: [Link])
-
Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed. (URL: [Link])
-
A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures | Request PDF - ResearchGate. (URL: [Link])
-
How should I manage glassware that came in contact with organotin compounds? - Reddit. (URL: [Link])
Sources
- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. delvallelab.weebly.com [delvallelab.weebly.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. reddit.com [reddit.com]
- 8. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Handling of 3-Formyl-2-(tributylstannyl)furan: A Guide to Personal Protective Equipment and Safe Laboratory Practices
The successful application of organotin reagents like 3-Formyl-2-(tributylstannyl)furan in complex organic synthesis is predicated on a foundation of rigorous safety protocols. These compounds, while invaluable in creating novel molecular architectures, present significant health and environmental hazards that demand meticulous attention to handling procedures. This guide provides an in-depth, procedural framework for the safe use of this compound, focusing on the selection and proper use of personal protective equipment (PPE), and outlining essential operational and disposal plans. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their research.
Hazard Analysis: Understanding the Risks of Tributyltin Compounds
This compound is a member of the organotin family, specifically a tributyltin (TBT) derivative. TBT compounds are recognized for their high toxicity through all routes of exposure: inhalation, ingestion, and dermal contact.[1][2] The primary toxicological concerns associated with tributyltin compounds include:
-
Severe Irritation: Direct contact can cause severe skin irritation and chemical burns.[3][4] The eyes are also highly susceptible to damage upon exposure.[5]
-
Systemic Toxicity: Long-term or repeated exposure can lead to damage of internal organs, with the liver and kidneys being particularly vulnerable.[3]
-
Immunotoxicity: Tributyltin compounds have been shown to be potent immunotoxic agents, capable of suppressing the immune system.[6][7]
-
Neurotoxicity: While less potent neurotoxicants than trimethyltins and triethyltins, di- and tributyltins can still adversely affect the central nervous system.[6]
-
Reproductive and Developmental Toxicity: Some organotin compounds are suspected of causing reproductive harm.[1] The Safety Data Sheet for 2-(Tributylstannyl)furan, a closely related compound, includes the hazard statement H360, indicating it may damage fertility or the unborn child.[8]
-
Environmental Hazard: Tributyltin compounds are highly toxic to aquatic life with long-lasting effects.[8][9]
Given these significant hazards, a multi-layered approach to safety, centered on robust engineering controls and appropriate PPE, is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE must be based on a thorough risk assessment of the procedures involving this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale and Key Considerations |
| Hands | Double Gloving: Inner nitrile glove, outer butyl rubber or Viton gloves. | Tributyltin compounds can be absorbed through the skin.[4] Nitrile gloves provide good general protection and dexterity for incidental contact.[10][11] For extended contact or potential immersion, butyl rubber gloves offer superior resistance to a wide range of chemicals, including ketones and esters.[12][13][14] Double gloving provides an additional layer of protection in case the outer glove is breached. |
| Eyes & Face | Tightly fitting safety goggles and a face shield. | Protects against splashes of the liquid reagent and potential vapors.[15] Standard safety glasses are insufficient. |
| Body | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | Provides a barrier against accidental spills. The lab coat should be buttoned completely. |
| Respiratory | A NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters. | Work with this compound should always be conducted in a certified chemical fume hood.[12] However, a respirator is necessary as an additional precaution, especially when handling larger quantities or if there is a risk of aerosol generation.[5][8] The organic vapor cartridge addresses the volatile nature of the compound, while the P100 filter provides protection against any fine mists or aerosols.[8][16] A full-facepiece respirator offers the highest level of respiratory and eye protection.[17] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure. The following workflow outlines the key steps for safely handling this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[12]
-
Fume Hood Verification: Before starting any work, verify that the fume hood is functioning correctly (check the airflow monitor).
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[9]
-
Spill Kit: Have a spill kit specifically for organotin compounds readily available. This should include absorbent materials, decontamination solutions, and appropriate waste containers.
-
Inert Atmosphere: As organometallic compounds can be air and moisture-sensitive, it is best practice to handle them under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[4][6][18]
Donning PPE: A Deliberate Process
The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection.
Caption: Sequential workflow for donning Personal Protective Equipment.
Handling and Transfer
-
Transfer Techniques: For transferring the liquid reagent, use a syringe and needle through a septum-sealed container to maintain an inert atmosphere and prevent splashes.[5][19]
-
Avoid Contamination: Never touch common surfaces (door handles, phones, keyboards) with contaminated gloves.
-
Immediate Cleanup: Clean up any small spills immediately using the appropriate procedures.
Emergency Procedures: Responding to Exposure and Spills
In the event of an emergency, a swift and correct response is critical.
Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[20]
Spill Response
The following workflow outlines the procedure for managing a spill of this compound.
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Plan: Managing Organotin Waste
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination.[2]
-
Waste Segregation: All waste containing this compound, including excess reagent, reaction mixtures, contaminated gloves, absorbent materials, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3][7] The container should be labeled "Hazardous Waste: Organotin Compounds".
-
Glassware Decontamination:
-
Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or dichloromethane) to remove the bulk of the residue. Collect this solvent rinse as hazardous waste.[3]
-
Oxidative Soak: Submerge the rinsed glassware in a container of commercial bleach or a 20% nitric acid solution and allow it to soak overnight.[3]
-
Final Cleaning: After the soak, decant the decontamination solution into a designated hazardous waste container. Wash the glassware thoroughly with soap and water, followed by a final rinse with deionized water.
-
-
Waste Pickup: Store the sealed hazardous waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department for proper disposal.[21]
By integrating these safety protocols into your laboratory workflow, you can confidently and safely utilize the synthetic potential of this compound while upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Centers for Disease Control and Prevention. (n.d.). ORGANOTIN COMPOUNDS. NIOSH. Retrieved from [Link]
- Snoeij, N. J., van Iersel, A. A., Penninks, A. H., & Seinen, W. (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals. Science of The Total Environment, 86(1-2), 1-2.
-
Oregon Department of Human Services. (n.d.). TRIBUTYLTIN (TBT). Retrieved from [Link]
-
Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Laboratory Safety Manual. Retrieved from [Link]
-
Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?. Retrieved from [Link]
-
National Library of Medicine. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Retrieved from [Link]
-
MJ Hughes Construction. (n.d.). OSHA Training Toolbox Talk: Personal Protective Equipment – Hand Protection / Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Controlling Exposure. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn). Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Howard University. (2016, February 24). hOWARD UNIVERSITY LABORATORY ENVIRONMENTAL HEALTH & SAFETY MANUAL. Retrieved from [Link]
-
SedNet. (n.d.). Remediation of tributyltin-contaminated sediments and water. Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
3M. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]
-
University of California, Berkeley Environmental Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
-
ResearchGate. (2014). Environmental remediation techniques of tributyltin contamination in soil and water: A review. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]
-
University of Ottawa. (2019, October). Laboratory Safety Manual. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). Laboratory Safety Manual. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]
- Du, J., Chadalavada, S., Chen, Z., & Naidu, R. (2014). Environmental remediation techniques of tributyltin contamination in soil and water: A review. Chemical Engineering Journal, 235, 141-150.
-
Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
-
Majmaah University. (2016, March 3). Laboratory Safety Manual. Retrieved from [Link]
-
Northwestern University. (n.d.). Cartridge Selection. Retrieved from [Link]
-
SafetyGloves.co.uk. (2016, July 7). What is the Best Material for Chemical Resistant Gloves?. Retrieved from [Link]
-
Cal State East Bay. (n.d.). Glove Recommendation Chart. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Sources
- 1. mjhughes.com [mjhughes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. envirosafetyproducts.com [envirosafetyproducts.com]
- 12. gloves.com [gloves.com]
- 13. oxwork.com [oxwork.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 16. 3m.com [3m.com]
- 17. mscdirect.com [mscdirect.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. ORGANOTIN COMPOUND, LIQUID, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
